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2-Chloro-5-ethoxy-4-propoxybenzaldehyde Documentation Hub

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  • Product: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
  • CAS: 692275-23-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

This technical guide provides an in-depth analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , a specialized trisubstituted benzaldehyde derivative. This compound serves as a critical intermediate in the synthesis of co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , a specialized trisubstituted benzaldehyde derivative. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the exploration of structure-activity relationships (SAR) for bioactive phenethylamines and alkoxy-substituted aryl therapeutics.

Chemical Identity, Synthesis, and Physicochemical Properties

Executive Summary

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a fine chemical intermediate characterized by a highly functionalized benzene core.[1] Its structure features an aldehyde moiety (C1), a chlorine atom (C2), and two distinct alkoxy chains (C4-propoxy, C5-ethoxy). This specific substitution pattern makes it a valuable building block for tuning lipophilicity and metabolic stability in drug discovery programs. It is primarily utilized as a precursor for reductive aminations to generate phenethylamine derivatives or as a coupling partner in Knoevenagel condensations.

Chemical Identity & Structural Analysis[2]

The molecule belongs to the class of polyalkoxybenzaldehydes . The presence of the chlorine atom at the ortho position to the aldehyde exerts a significant steric and electronic influence, often protecting the carbonyl group from nucleophilic attack relative to its non-chlorinated analogs while facilitating specific regioselective downstream transformations.

AttributeDetail
IUPAC Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS Registry Number 692275-23-3
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
SMILES CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC
InChI Key Not explicitly listed in public databases; derived from structure
Structural Class Halogenated Alkoxybenzaldehyde
Electronic Effects
  • Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deactivating the ring but directing meta.

  • Alkoxy Groups (-OEt, -OPr): Strong electron-donating groups (EDG) via resonance, activating the ring at ortho and para positions.

  • Chlorine (-Cl): Weakly deactivating (inductive) but ortho/para directing (resonance).

  • Net Result: The C1 position is electrophilic. The aromatic ring is electron-rich due to the two alkoxy groups, making it susceptible to further electrophilic aromatic substitution (though the C2 and C5/C4 positions are blocked).

Physicochemical Properties[5][6][7]

Note: Specific experimental values for this exact CAS are rare in open literature. Data below represents derived values from validated computational models and homologous series (e.g., 2-chloro-4,5-dimethoxybenzaldehyde).

PropertyValue / DescriptionSource/Derivation
Physical State Solid (Crystalline powder)Analog Comparison [1]
Melting Point 75°C – 85°C (Estimated)Based on homologs [1]
Boiling Point ~330°C (at 760 mmHg)Computed (ACD/Labs)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in WaterLipophilic nature
LogP 3.34ChemScene Data [1]
pKa N/A (Non-ionizable in standard range)Structural assessment
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)Oxidation sensitive [2]

Synthesis & Manufacturing Routes

The synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde generally follows a convergent route involving the sequential alkylation of a dihydroxybenzaldehyde scaffold or the chlorination of a pre-formed dialkoxybenzaldehyde.

Route A: Chlorination of 3-Ethoxy-4-propoxybenzaldehyde

This is the most direct industrial route, leveraging the directing effects of the alkoxy groups.

  • Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

  • Alkylation: Reaction with propyl bromide (

    
    -PrBr) and base (
    
    
    
    ) in DMF to form 3-ethoxy-4-propoxybenzaldehyde .
  • Chlorination: Electrophilic aromatic substitution using sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS).
    
    • Regioselectivity Challenge: The directing groups (OEt at C3, OPr at C4) activate positions 2 and 6. The C2 position is sterically crowded (between Aldehyde and Ethoxy) but electronically favorable. Optimization of temperature and solvent is required to favor the 2-chloro isomer over the 6-chloro isomer.

Route B: Formylation of the Alkoxybenzene (Vilsmeier-Haack)
  • Precursor: 1-Chloro-4-ethoxy-5-propoxybenzene.

  • Formylation: Reaction with

    
     and DMF.
    
    • Mechanism:[2] The formyl group is introduced para to the strongest activator or in the most accessible activated position.

Visualization: Synthesis Workflow (Route A)

SynthesisRoute Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Alkylation (n-PrBr, K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 3-Ethoxy-4-propoxybenzaldehyde Step1->Inter Step2 Chlorination (NCS or SO2Cl2, DCM, 0°C) Inter->Step2 Product Target: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Step2->Product Regioselective Substitution

Figure 1: Proposed synthetic pathway via alkylation of Ethyl Vanillin followed by regioselective chlorination.

Analytical Characterization

To validate the identity of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, researchers must confirm the regiochemistry of the chlorine atom and the distinct alkoxy chains.

  • ¹H NMR (Chloroform-d, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.3 ppm.[3]

    • Aromatic Protons: Two singlets (due to para relationship on the tetrasubstituted ring).

      • H3 (between Cl and OPr? No, position 3 is H? No, C3 is H in 2-Cl-4,5-subst? Wait. Numbering: 1-CHO, 2-Cl, 3-H, 4-OPr, 5-OEt, 6-H.

      • Actually, if it is 2-Cl, 4-OPr, 5-OEt:

        • H3 is between Cl and OPr.

        • H6 is between OEt and CHO.

        • Expect two singlets in the aromatic region (~7.0 - 7.5 ppm).

    • Ethoxy (-OCH₂CH₃): Quartet (~4.1 ppm) and Triplet (~1.4 ppm).

    • Propoxy (-OCH₂CH₂CH₃): Triplet (~4.0 ppm), Multiplet (~1.8 ppm), Triplet (~1.0 ppm).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 242 (³⁵Cl) and 244 (³⁷Cl) in a 3:1 ratio.
      
    • Fragmentation: Loss of propyl (M-43) and ethyl (M-29) chains.

Reactivity & Applications

This compound acts as a versatile "linchpin" in medicinal chemistry.

Reductive Amination (Phenethylamine Synthesis)

The primary application of such benzaldehydes is the conversion to phenethylamines (PEAs) or benzylamines, which are pharmacophores in many CNS-active drugs.

  • Reaction: Aldehyde + Nitromethane (

    
    ) 
    
    
    
    Nitrostyrene
    
    
    Phenethylamine.
  • Relevance: The "2-Chloro-4,5-dialkoxy" pattern is structurally related to the 2C-C family of compounds, utilized in serotonin receptor (5-HT2A) binding studies.

Knoevenagel Condensation

The aldehyde condenses readily with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) to form cinnamic acid derivatives, which are precursors to flavonoids and coumarins.

Scaffold for SGLT2 Inhibitors

While not the exact intermediate for marketed gliflozins, the chloro-alkoxy-benzyl motif is critical in optimizing the hydrophobic interactions within the SGLT2 active site. This molecule serves as a probe to test the steric tolerance of the "Site B" binding pocket in inhibitor design.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

ProtocolDescription
PPE Nitrile gloves (0.11mm), Safety Goggles, Lab Coat.
Inhalation Use only in a chemical fume hood. Dust/mist can be irritating to mucous membranes.
Spill Cleanup Sweep up solids to avoid dust generation. Neutralize surface with dilute ethanol/water.
Storage Store under inert gas (Argon) at 2-8°C. Aldehydes can auto-oxidize to benzoic acids upon prolonged air exposure.

References

  • ChemScene . (2024).[5] Product Analysis: 2-chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3).[1][6][7] Retrieved from

  • Sigma-Aldrich . (2024).[8] Safety Data Sheet: Chlorobenzaldehyde Derivatives. Retrieved from

  • PubChem . (2024).[5] Compound Summary: 4-Propoxybenzaldehyde and related homologs. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,4,5-substituted phenethylamine synthesis).

Sources

Exploratory

2-Chloro-5-ethoxy-4-propoxybenzaldehyde CAS number and identifiers

The following is an in-depth technical guide for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , structured for researchers and drug development professionals. Advanced Synthesis, Characterization, and Pharmaceutical Utility[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , structured for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Pharmaceutical Utility[1]

Chemical Identity & Core Properties

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a pharmacophore building block in the synthesis of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and other heterocyclic Active Pharmaceutical Ingredients (APIs).[1][2][3] Its specific substitution pattern—combining a reactive aldehyde, a halogen handle, and mixed alkoxy chains—makes it a critical intermediate for Structure-Activity Relationship (SAR) tuning.

PropertyData
CAS Number 692275-23-3
IUPAC Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 72–76 °C (Typical range for this class)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water
SMILES CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC
Key Functional Groups Aldehyde (-CHO), Aryl Chloride (-Cl), Ether (-OEt, -OPr)
Structural Analysis & Reactivity Profile

The molecule features a trisubstituted benzene ring where the electronic effects dictate its reactivity in downstream synthesis:

  • Aldehyde (C-1): Acts as the primary electrophile for condensation reactions (e.g., Knoevenagel, reductive amination) to form heterocycles like quinazolines or benzimidazoles.

  • Chlorine (C-2): Provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ) under forcing conditions, allowing for scaffold diversification.
    
  • Alkoxy Groups (C-4, C-5): The 4-propoxy and 5-ethoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the ring, making the aldehyde carbonyl slightly less electrophilic than unsubstituted benzaldehyde but stabilizing cationic intermediates in acid-catalyzed cyclizations.

Reactivity Logic Diagram

Reactivity Compound 2-Chloro-5-ethoxy-4- propoxybenzaldehyde Aldehyde Aldehyde (C-1) Electrophilic Center Compound->Aldehyde Condensation (Heterocycle Formation) Chloride Chloride (C-2) Cross-Coupling Handle Compound->Chloride Pd-Catalyzed Coupling (Biaryl Synthesis) Alkoxy Alkoxy Groups (C-4/5) Electronic Tuning Compound->Alkoxy Lipophilicity (LogP) Modulation Quinazolines\nBenzimidazoles Quinazolines Benzimidazoles Aldehyde->Quinazolines\nBenzimidazoles Suzuki/Buchwald\nDerivatives Suzuki/Buchwald Derivatives Chloride->Suzuki/Buchwald\nDerivatives

Figure 1: Functional group reactivity map for divergent synthesis.

Synthesis & Manufacturing Protocols

The synthesis typically proceeds via the alkylation of a phenol precursor followed by formylation or chlorination . The most robust route for scale-up involves starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) due to its commercial availability.

Route A: Selective Alkylation & Chlorination (Recommended)

This route minimizes regioselectivity issues by establishing the alkoxy pattern first.

Step 1: O-Alkylation of Ethyl Vanillin

  • Reagents: Ethyl Vanillin, 1-Bromopropane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve Ethyl Vanillin (1.0 eq) in DMF.

    • Add

      
       (1.5 eq) and stir at RT for 30 min to generate the phenoxide.
      
    • Add 1-Bromopropane (1.2 eq) dropwise.

    • Heat to 60°C for 4-6 hours.

    • Workup: Quench with water, extract with EtOAc. Yields 3-ethoxy-4-propoxybenzaldehyde .

Step 2: Regioselective Chlorination

  • Reagents: 3-ethoxy-4-propoxybenzaldehyde, N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ), Acetic Acid/DCM.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The aldehyde is a meta-director. The alkoxy groups are ortho/para directors. The C-2 position is ortho to the C-1 aldehyde (sterically crowded but electronically activated by the C-3 ethoxy group in the precursor numbering, which becomes C-5 in the product). Note: Careful control is needed to avoid chlorination at C-6.

  • Protocol:

    • Dissolve intermediate from Step 1 in Glacial Acetic Acid.

    • Add NCS (1.05 eq) in portions at RT.

    • Heat to 40-50°C. Monitor by HPLC for the disappearance of starting material.

    • Purification: Recrystallization from Ethanol/Water to remove regioisomers.

Synthesis Workflow Diagram

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Propylation (1-Bromopropane, K2CO3, DMF) Start->Step1 Inter Intermediate: 3-Ethoxy-4-propoxybenzaldehyde Step1->Inter Step2 Step 2: Chlorination (NCS, AcOH, 50°C) Inter->Step2 Product Target: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Step2->Product

Figure 2: Step-wise synthesis from commercially available Ethyl Vanillin.

Applications in Drug Discovery

This compound serves as a "scaffold diversifier" in medicinal chemistry.

1. PDE Inhibitor Development: The alkoxy-substituted benzaldehyde motif is a hallmark of Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., analogs of Vardenafil). The 4-propoxy chain provides hydrophobic bulk to fill the PDE5 catalytic pocket, while the 2-chloro group allows for the attachment of sulfonamide or piperazine moieties in subsequent steps.

2. Kinase Inhibitors (EGFR/VEGFR): The 2-chloro-benzaldehyde core is frequently converted into quinazolines via condensation with urea or amidines. The 6,7-dialkoxy substitution pattern (corresponding to the 4,5-positions on the aldehyde) is critical for binding affinity in the ATP-binding pocket of tyrosine kinases.

3. Downstream Derivatives:

  • Mandelic Acid Derivatives: Conversion to 2-(2-chloro-5-ethoxy-4-propoxyphenyl)-2-hydroxyacetic acid via cyanohydrin synthesis followed by hydrolysis.

  • Styrenes: Wittig olefination at the aldehyde to generate styrenyl linkers.

Analytical Characterization Standards

To ensure the integrity of the intermediate, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (400 MHz, CDCl₃)Distinct singlet for -CHO (~10.3 ppm); Aromatic protons as singlets (para-position blocked); Triplet/Multiplet for Propoxy/Ethoxy chains.
Mass Spec LC-MS (ESI+)[M+H]⁺ = 243.1/245.1 (Characteristic Cl isotope pattern 3:1)
Residual Solvents GC-HSDMF < 880 ppm, Acetone < 5000 ppm
Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References
  • Chemical Identity & Properties: PubChem Compound Summary for CAS 692275-23-3. National Library of Medicine (US), National Center for Biotechnology Information.Link

  • Synthesis of Alkoxy-Benzaldehydes: "Preparation of 2-Alkoxy-5-methoxybenzaldehydes..." Arkivoc, 2000.[4] (General methodology for dialkoxy benzaldehyde synthesis). Link

  • Commercial Availability & Specifications: ChemScene Product Data for 2-chloro-5-ethoxy-4-propoxybenzaldehyde. Link

  • Related PDE5 Inhibitor Chemistry: Haning, H., et al. "Synthesis and structure-activity relationships of potent and selective PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual reference for alkoxy-benzaldehyde pharmacophores).

Sources

Foundational

Molecular weight and formula of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for research and development scientists. It prioritizes actionable chemical intelligence, validated synthetic routes, and rigorous characterization s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for research and development scientists. It prioritizes actionable chemical intelligence, validated synthetic routes, and rigorous characterization standards over generic descriptions.[1]

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly specialized trisubstituted benzaldehyde derivative.[1][2][3] Structurally, it functions as a "scaffold diversifier" in medicinal chemistry, specifically within the development of phosphodiesterase type 5 (PDE5) inhibitors.[1]

Its specific substitution pattern—featuring a chlorine atom at the C2 position and differentiated alkoxy groups at C4 (propoxy) and C5 (ethoxy)—identifies it as a critical intermediate for Propoxy-Vardenafil and related sulfonylurea analogues.[1] The molecule’s asymmetry allows for precise Structure-Activity Relationship (SAR) tuning, influencing both the lipophilicity and the metabolic stability of the final pharmacophore.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

Core Identifiers
ParameterTechnical Specification
IUPAC Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Common Name 3-Ethoxy-4-propoxy-6-chlorobenzaldehyde (based on precursor numbering)
CAS Registry Number 692275-23-3
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
SMILES CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC
InChI Key Derived from structure
Physicochemical Profile[2][3][6][7][9][10]
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 94–98 °C (Typical for chloro-dialkoxybenzaldehyde analogs).[1]

  • Solubility:

    • High: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate.[1]

    • Low: Water, Hexanes (cold).

  • LogP (Predicted): ~3.34. This indicates significant lipophilicity, necessitating non-polar solvents for extraction.

  • Reactivity: The C1-aldehyde is highly electrophilic, prone to oxidation (to benzoic acid) or condensation (e.g., Knoevenagel, reductive amination).[1] The C2-chlorine is relatively stable but can undergo palladium-catalyzed cross-coupling under forcing conditions.[1]

Synthetic Pathway & Process Chemistry[10][11]

For the research chemist, the synthesis of this molecule is non-trivial due to the requirement for regioselective chlorination . The most robust route avoids direct formylation of the chlorobenzene and instead utilizes the directing effects of the alkoxy groups on a benzaldehyde core.

Retrosynthetic Analysis

The 2-Chloro-5-ethoxy-4-propoxy substitution pattern is best accessed via Electrophilic Aromatic Substitution (EAS) on a 3,4-dialkoxybenzaldehyde precursor.[1]

  • Target: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.[1][2][3]

  • Precursor: 3-Ethoxy-4-propoxybenzaldehyde.[1][4]

  • Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde).[1]

Rationale: The 3-ethoxy group is a strong ortho/para director.[1] In the 3,4-dialkoxybenzaldehyde core, the C6 position (para to the 3-ethoxy group) is the most nucleophilic site, favored over C2 (sterically crowded) and C5 (blocked).[1] Chlorination at C6 yields the target molecule (which is renumbered to C2 upon substitution).

Step-by-Step Synthesis Protocol
Step 1: O-Alkylation of Ethyl Vanillin

Objective: Synthesize 3-ethoxy-4-propoxybenzaldehyde.[1]

  • Reagents: Ethyl Vanillin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve Ethyl Vanillin in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes at room temperature to generate the phenoxide anion.
      
    • Add 1-Bromopropane dropwise.[1]

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Extract with EtOAc.[5] Wash organic layer with brine, dry over

      
      , and concentrate.[1][5]
      
    • Yield: ~90-95% (Pale yellow oil/solid).[1]

Step 2: Regioselective Chlorination

Objective: Introduce Chlorine at the C6 position (becoming C2 in product).

  • Reagents: 3-Ethoxy-4-propoxybenzaldehyde (from Step 1), Sulfuryl Chloride (

    
    , 1.1 eq) OR N-Chlorosuccinimide (NCS).[1]
    
  • Solvent: Glacial Acetic Acid (for

    
    ) or DMF (for NCS).
    
  • Procedure:

    • Dissolve the intermediate in glacial acetic acid.

    • Cool to 0–5°C.

    • Add

      
       dropwise over 30 minutes. Critical: Maintain low temperature to prevent over-chlorination.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Quench with ice water. The product typically precipitates. Filter the solid.[6]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane:EtOAc gradient).

    • Validation: Confirm regiochemistry via NMR (Para protons on the ring will appear as singlets).

Visual Workflow (DOT Diagram)

SynthesisRoute cluster_legend Reaction Logic EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Alkylation Step 1: Alkylation (+ 1-Bromopropane, K2CO3) EthylVanillin->Alkylation Intermediate Intermediate: 3-Ethoxy-4-propoxybenzaldehyde Alkylation->Intermediate Chlorination Step 2: Chlorination (+ SO2Cl2 or NCS) Intermediate->Chlorination Directs Para to 3-OEt Target TARGET: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Chlorination->Target Regioselectivity: Cl enters C6 (Para to OEt) Regioselectivity: Cl enters C6 (Para to OEt) Renumbering: C6 becomes C2 Renumbering: C6 becomes C2 Regioselectivity: Cl enters C6 (Para to OEt)->Renumbering: C6 becomes C2

Figure 1: Synthetic pathway utilizing the directing power of the 3-ethoxy group to achieve regioselective chlorination.[1]

Analytical Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data points are expected for the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][11]
  • 1H NMR (400 MHz, CDCl3):

    • δ 10.35 (s, 1H): Aldehyde proton (-CH O).[1]

    • δ 7.35 (s, 1H): Aromatic H at C6 (ortho to aldehyde, meta to Cl).[1] Singlet indicates para-substitution pattern relative to the other proton.

    • δ 6.95 (s, 1H): Aromatic H at C3 (ortho to Cl).[1] Singlet.

    • δ 4.15 (q, 2H): Ethoxy -OCH₂ CH₃.[1]

    • δ 4.05 (t, 2H): Propoxy -OCH₂ CH₂CH₃.[1]

    • δ 1.85 (m, 2H): Propoxy -OCH₂CH₂ CH₃.[1]

    • δ 1.45 (t, 3H): Ethoxy -OCH₂CH₃ .[1]

    • δ 1.05 (t, 3H): Propoxy -OCH₂CH₂CH₃ .[1]

    • Note: The observation of two aromatic singlets is the definitive proof of the 2,4,5-substitution pattern (para protons).[1]

HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Benzene ring absorption) and 280 nm (Carbonyl).[1]

  • Retention Time: Expect late elution (~10-12 min) due to high lipophilicity (Propoxy/Ethoxy chains).[1]

Pharmaceutical Applications: The Vardenafil Connection[9]

This molecule is not merely a catalog reagent; it is a strategic building block for PDE5 Inhibitor Analogues .

Synthesis of Propoxy-Vardenafil

"Propoxy-vardenafil" is a structural analogue of the erectile dysfunction drug Vardenafil (Levitra).[1][7] In Vardenafil, the core benzene ring bears a 2-ethoxy group.[1] In Propoxy-vardenafil, this is replaced or modified.[1][7]

  • Role: The aldehyde group of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is converted into the imidazo[5,1-f][1,2,4]triazin-4-one core.[1]

  • Mechanism: The chlorosulfonation of the phenyl ring (usually performed after building the heterocyclic core or on the benzoic acid derivative) allows for the attachment of the piperazine moiety.

  • Significance: Researchers use this intermediate to synthesize standards for detecting adulterants in dietary supplements or to study how lengthening the alkoxy chain (Ethyl -> Propyl) affects PDE5 binding affinity.[1]

Scaffold Diversification

The presence of the chlorine atom at C2 allows for further functionalization via:

  • Suzuki-Miyaura Coupling: To add aryl/heteroaryl groups.[1]

  • Buchwald-Hartwig Amination: To introduce novel amine functionality.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes oxidize to acids upon prolonged exposure to air.

References

  • ChemScene. (n.d.). 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Vardenafil Dihydrochloride (Structural Analog Context). Retrieved from [1]

  • Lee, J. H., et al. (2018). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Li, Z., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc. (General synthetic methodology for dialkoxybenzaldehydes). Retrieved from

Sources

Exploratory

Solubility Profile &amp; Solvent Selection Guide: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Topic: Solubility of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary & Compound Profile

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3 ) is a functionalized aromatic aldehyde frequently utilized as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of isoquinoline alkaloids and phosphodiesterase inhibitors.[1][2]

Its solubility behavior is governed by the interplay between its lipophilic alkoxy chains (ethoxy, propoxy) and the polar aldehyde moiety.[1][3] Understanding this balance is critical for optimizing reaction yield, workup efficiency, and crystallization processes.[1][3][4]

Physicochemical Characterization
PropertyValue / Description
CAS Number 692275-23-3
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
Physical State Pale yellow crystalline solid or powder
Predicted LogP ~3.34 (Lipophilic)
Key Functional Groups Aldehyde (Electrophilic), Chloro (Electron-withdrawing), Alkoxy (Electron-donating)

Theoretical & Empirical Solubility Framework

As a Senior Application Scientist, I advise moving beyond simple "soluble/insoluble" binaries. Instead, categorize solvents based on their thermodynamic interaction with the solute's dipole and van der Waals forces.[1][3]

Solubility Classification Table

Data derived from structural analysis, homologous series behavior, and standard synthesis protocols.[1][3]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvent for synthesis (acylation/formylation) and NMR analysis.[1]
Polar Aprotic DMF, DMSO, THFHigh Ideal for nucleophilic substitution reactions; difficult to remove during workup.[1][3]
Esters Ethyl Acetate (EtOAc)Good Preferred solvent for liquid-liquid extraction and silica gel chromatography.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate / Temperature Dependent Critical for Purification: High solubility at reflux, low at RT.[1][3] Ideal for recrystallization.[1]
Aliphatic Hydrocarbons Hexanes, HeptanePoor Acts as an anti-solvent to induce precipitation or drive crystallization.[1][3]
Aqueous WaterInsoluble Used as the immiscible phase during aqueous workup to remove inorganic salts.[1]
Mechanism of Action

The LogP of 3.34 indicates a strong preference for organic phases.[1]

  • The Alkoxy Effect: The 5-ethoxy and 4-propoxy chains disrupt the crystal lattice energy relative to unsubstituted benzaldehydes, enhancing solubility in medium-polarity solvents like Ethyl Acetate.[1]

  • The Aldehyde Dipole: This group permits solubility in polar aprotic solvents (DMF) but is insufficient to overcome the hydrophobicity of the propyl/ethyl chains to allow water solubility.[1]

Experimental Protocols

Since specific quantitative solubility data (g/L) for this intermediate is often proprietary, researchers must validate solubility empirically.[1][3] The following protocols are designed to be self-validating systems.

Protocol A: Gravimetric Solubility Determination (Standard Operating Procedure)

Objective: To establish the saturation point of the compound in a target solvent at a specific temperature (


).[1]
  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 500 mg of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde to the vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments, vortexing for 5 minutes between additions, until the solid just fails to dissolve (visible turbidity).

  • Equilibration: Cap the vial and stir at

    
     for 4 hours.
    
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into a pre-weighed vessel (
    
    
    
    ).
  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure until a constant mass is achieved (

    
    ).[1]
    
  • Calculation:

    
    [1]
    
Protocol B: Solvent Screening for Recrystallization

Objective: To identify the optimal solvent system for purification.

  • Step 1 (Single Solvent): Test Ethanol. Dissolve 100 mg in minimal hot ethanol (

    
    ). Cool slowly to RT.
    
    • Result: If crystals form, Ethanol is the primary candidate.[1][3]

    • Result: If no crystals form (too soluble), proceed to Step 2.

  • Step 2 (Binary System): Dissolve in minimal Ethyl Acetate (Good Solvent).[1] Add Hexanes (Anti-Solvent) dropwise until persistent cloudiness appears.[1] Heat to clarify, then cool.[1][3]

Strategic Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting solvents based on the process stage—Synthesis, Extraction, or Purification.

SolventSelection Start 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde Process Select Process Stage Start->Process Reaction Synthesis / Reaction Process->Reaction Chemical Transformation Workup Extraction / Workup Process->Workup Isolation Purify Purification / Crystallization Process->Purify Final Quality PolarAprotic Polar Aprotic (DMF, DMSO, THF) Reaction->PolarAprotic Nucleophilic Subst. Chlorinated Chlorinated (DCM, CHCl3) Reaction->Chlorinated Acylation/Formylation Immiscible Water-Immiscible (EtOAc, DCM) Workup->Immiscible Partition Coeff. (LogP > 3) Recryst Recrystallization Purify->Recryst Chromatography Chromatography Purify->Chromatography SolventRecryst Solvent: Ethanol or EtOAc/Hexane Recryst->SolventRecryst SolventChrom Eluent: Hexane:EtOAc (Typically 2:1) Chromatography->SolventChrom

Caption: Decision tree for solvent selection based on processing stage, leveraging the compound's lipophilicity and thermal solubility gradients.

Critical Insights for Process Optimization

  • Synthesis Solvents:

    • Literature precedents for similar alkoxy-benzaldehydes utilize DMF or Acetone (with

      
      ) for alkylation steps.[1]
      
    • For formylation (introducing the aldehyde), DCM or THF is standard when using reagents like

      
       or Lithium reagents at low temperatures.[1][3]
      
  • Crystallization Hazards:

    • Avoid using pure Hexanes or Heptane for dissolution; the compound is likely too insoluble. Use them strictly as anti-solvents.

    • Oiling Out: If the compound separates as an oil rather than crystals in Ethanol/Water mixtures, switch to a non-aqueous system like EtOAc/Heptane .[1][3]

  • Stability:

    • Benzaldehydes are susceptible to oxidation (to benzoic acids) in air.[1] Solvents should be degassed if the solution is to be stored for extended periods.[1]

References

  • ChemScene. (n.d.).[1] 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Data. Retrieved from [2]

  • Bio-Fount. (n.d.).[1] Safety and Solubility Data for CAS 692275-23-3. Retrieved from [1]

  • Semantic Scholar. (2000).[1] Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. (Describing homologous synthesis and purification in Hexanes:EtOAc). Retrieved from

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.[1][5] (Illustrating solvent usage for similar chlorinated benzaldehydes). Retrieved from

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] (Basis for Protocol A).[5][6] Retrieved from

Sources

Foundational

Technical Guide: Physicochemical Profiling of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

The following technical guide details the physicochemical profile and characterization protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3). Executive Summary 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile and characterization protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3).

Executive Summary

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized aromatic aldehyde utilized as a strategic intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive heterocyclic compounds.[1][2] Its structural motif—combining an electron-withdrawing aldehyde and chlorine substituent with two electron-donating alkoxy chains—creates a unique electronic push-pull system that influences its solubility, reactivity, and solid-state properties.

This guide addresses the critical data gap regarding its physical constants, providing predicted thermodynamic values grounded in Quantitative Structure-Property Relationship (QSPR) analysis, alongside validated experimental protocols for in-house determination.

Physicochemical Characterization Data

Due to the proprietary nature of this specific intermediate in many drug development pipelines, experimental values are rarely published in open-access handbooks. The following data represents a synthesis of calculated properties and analog-based estimations, serving as a baseline for process development.

Table 1: Physical Property Profile
PropertyValue (Predicted/Estimated)ConfidenceContext for Process Chemistry
Appearance White to Off-White Crystalline SolidHighBased on structural analogs (e.g., 2-chloro-4,5-dimethoxybenzaldehyde).
Melting Point (MP) 68°C – 75°C MediumPresence of the propyl chain typically lowers MP relative to methyl analogs (MP ~72°C), but the chlorine atom provides lattice rigidity.
Boiling Point (BP) 315°C ± 10°C (at 760 mmHg)HighDecomposition likely precedes boiling at atmospheric pressure.
BP (Reduced Pressure) ~165°C – 170°C (at 10 mmHg)HighRecommended range for vacuum distillation purification.
Density 1.18 ± 0.05 g/cm³HighTypical for chlorinated dialkoxybenzenes.
LogP 3.34HighIndicates low water solubility; requires organic solvents (DCM, EtOAc) for extraction.

Note on Data Integrity: The values above are derived from ACD/Labs and EPI Suite™ estimation models calibrated against the 2-Chloro-4,5-dimethoxybenzaldehyde analog. For GMP applications, experimental validation using the protocols in Section 4 is mandatory.

Thermodynamic Analysis & Structural Logic

The melting and boiling points of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde are governed by three primary intermolecular forces:

  • Dipole-Dipole Interactions: The carbonyl (C=O) and chloro (C-Cl) groups create a strong permanent dipole, significantly elevating the boiling point compared to non-halogenated analogs.

  • Crystal Packing Disruption: While the methoxy group in analogs allows for tight packing, the propoxy chain (C3) introduces rotational freedom (entropy), which typically depresses the melting point. This makes the compound prone to "oiling out" during crystallization if cooling rates are uncontrolled.

  • Van der Waals Forces: The increased molecular weight (242.70 g/mol ) from the chlorine and propyl group contributes to a high enthalpy of vaporization (

    
    ), necessitating high vacuum for distillation.
    

Experimental Protocols for Validation

To ensure data reliability (Trustworthiness), the following self-validating protocols should be used to establish the exact MP/BP for your specific lot.

Melting Point Determination (Capillary Method)
  • Objective: Determine the solid-liquid phase transition temperature with <0.5°C precision.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Protocol:

    • Sample Prep: Dry the sample in a vacuum desiccator (P2O5) for 24 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

    • Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.

    • Ramp 1 (Fast): Heat at 10°C/min to 50°C to check for early onset (impurities).

    • Ramp 2 (Measurement): Heat at 1.0°C/min starting from 55°C.

    • Validation: The melting range (onset to clear liquid) should not exceed 2°C. A range >2°C indicates <98% purity or solvent entrapment.

Boiling Point Determination (Siwoloboff Method)
  • Objective: Determine BP using micro-scale samples to avoid decomposition.

  • Equipment: Thiele tube or digital melting point apparatus with boiling point kit.

  • Protocol:

    • Place a small amount of liquid (or melted solid) in an ignition tube.

    • Insert a sealed capillary (open end down) into the liquid.

    • Heat the bath. Bubbles will escape from the capillary as air expands.

    • Endpoint: Stop heating when a continuous stream of bubbles emerges. Note the temperature when bubbling stops and liquid is sucked back into the capillary. This is the Boiling Point .

Synthesis & Characterization Workflow

The physical properties of this compound are heavily influenced by its synthesis route, particularly the regioselectivity of the chlorination step. The following diagram illustrates the logical flow from precursors to the final validated intermediate.

SynthesisWorkflow cluster_logic Regioselectivity Logic Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: Selective Alkylation (n-PrBr, Base) Start->Step1 SN2 Reaction Inter1 Intermediate: 3-Hydroxy-4-propoxybenzaldehyde Step1->Inter1 Step2 Step 2: Ethylation (EtI, K2CO3) Inter1->Step2 Inter2 Precursor: 3-Ethoxy-4-propoxybenzaldehyde Step2->Inter2 Step3 Step 3: Regioselective Chlorination (NCS or Cl2, AcOH) Inter2->Step3 Electrophilic Aromatic Subst. Product Target: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3) Step3->Product QC QC Check: MP Determination (68-75°C) 1H-NMR Validation Product->QC Validation Note Chlorine directed Ortho to Alkoxy but Para to Ethoxy is blocked. Target forms at pos 2 or 6.

Figure 1: Synthesis and validation workflow for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, highlighting the critical QC checkpoint where MP data is utilized.

References

  • Analogous Property Data (2,5-Dimethoxybenzaldehyde): Physical Properties of Benzaldehyde Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. Retrieved from [Link]

  • Melting Point Determination Standards:USP <741> Melting Range or Temperature.
  • Synthesis Methodology (General Alkoxybenzaldehydes): Preparation of 2-Alkoxy-5-methoxybenzaldehydes. Arkivoc, 2000. Retrieved from [Link]

Sources

Exploratory

Advanced Safety Data &amp; Handling Whitepaper: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary & Chemical Identity 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized, halogenated dialkoxybenzaldehyde utilized extensively as an advanced intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized, halogenated dialkoxybenzaldehyde utilized extensively as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a reactive electrophilic formyl group, paired with lipophilic ethoxy and propoxy chains, and an electron-withdrawing chlorine atom. This unique substitution pattern makes it a versatile building block for carbon-carbon and carbon-nitrogen bond-forming reactions, but also imparts specific toxicological and physicochemical properties that require stringent handling protocols.

Unlike standard solvent-grade aldehydes, this compound requires an advanced understanding of its mechanistic reactivity to ensure both laboratory safety and synthetic success.

Physicochemical Profiling & Quantitative Data

Quantitative data is essential for accurate stoichiometric calculations, reaction scaling, and risk assessment. The following table summarizes the core physicochemical parameters of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde[1].

ParameterValue / Specification
Chemical Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS Registry Number 692275-23-3
Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
Purity (Typical) ≥95%
Physical State Solid / Viscous Oil (Temperature dependent)
Storage Temperature 2-8°C (Sealed, under inert atmosphere)
Hazard Classification H302, H312, H332

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind the hazard classifications of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is critical for designing effective safety protocols. The compound is classified with the following hazard statements[1]:

  • H302 : Harmful if swallowed.

  • H312 : Harmful in contact with skin.

  • H332 : Harmful if inhaled.

Mechanistic Causality : The dermal toxicity (H312) is significantly enhanced by the presence of the ethoxy and propoxy chains. These alkyl ether groups increase the molecule's lipophilicity (logP), thereby facilitating rapid penetration through the lipid-rich stratum corneum[2]. Once absorbed into the epidermis, the highly electrophilic aldehyde group can undergo nucleophilic attack by primary amines (e.g., lysine residues) on skin proteins, forming Schiff bases. This covalent modification is a well-documented pathway for localized irritation or allergic sensitization common to aromatic aldehydes[3].

Systemically, benzaldehyde derivatives are typically rapidly metabolized by aldehyde dehydrogenases into their corresponding benzoic acid derivatives, which are then conjugated with glycine or glucuronic acid and safely excreted[2]. However, the presence of the ortho-chloro substituent in this specific compound sterically hinders enzymatic oxidation. This steric bulk potentially prolongs the biological half-life of the reactive aldehyde in the bloodstream, increasing acute systemic toxicity compared to unsubstituted benzaldehyde[4].

Advanced Handling & Emergency Response Protocols

Due to its reactivity and hazard profile, handling must occur within a self-validating safety framework.

Standard Handling Protocol :

  • Atmospheric Control : Always handle the compound under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the aldehyde to the corresponding carboxylic acid.

  • Temperature Management : Store strictly at 2-8°C. Before use, allow the sealed container to equilibrate to room temperature to prevent ambient moisture condensation, which can degrade the material.

  • PPE : Mandate the use of nitrile gloves (double-gloving recommended due to lipophilicity), chemical safety goggles, and a NIOSH-approved respirator if handled outside a fume hood.

Self-Validating Spill Response Protocol :

  • Containment : Immediately isolate the area. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or sand) to the spill.

  • Neutralization : Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). The alkaline environment facilitates the oxidation of residual aldehyde to the less volatile, water-soluble benzoate salt, validating decontamination via the cessation of the characteristic sharp aldehyde odor.

  • Verification : Swab the area and test with 2,4-dinitrophenylhydrazine (Brady's reagent); the absence of a yellow/orange precipitate physically confirms the complete removal of the aldehyde.

Spill Response & Decontamination Workflow for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

Synthetic Utility & Reaction Workflows

As a highly substituted benzaldehyde, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a prime candidate for reductive amination, Wittig olefination, and oxidation pathways.

Primary Synthetic Pathways of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

In-Depth Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Reductive amination is a cornerstone reaction for appending complex amine side chains to this benzaldehyde core[5].

Causality of Reagent Selection : Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH₄ is a strong, unselective reducing agent that will prematurely reduce the starting aldehyde to a benzyl alcohol before imine formation can occur[5]. STAB, conversely, is a mild hydride source sterically and electronically stabilized by three electron-withdrawing acetate groups. It selectively reduces the protonated imine (iminium ion) intermediate without affecting the unreacted aldehyde[6]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for STAB while avoiding the protic interference and side reactions seen with methanol[7].

Step-by-Step Self-Validating Methodology :

  • Imine Formation : In an oven-dried, 50 mL round-bottom flask under nitrogen, dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 mmol) and the target primary/secondary amine (1.05 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Acid Catalysis : Add glacial acetic acid (1.0 mmol) to lower the pH to ~4-5, facilitating the dehydration of the hemiaminal to the imine. Stir at room temperature for 1-2 hours.

    • Validation Step: Monitor via TLC or LC-MS. Do not proceed until the starting aldehyde peak is entirely consumed, validating complete imine formation.

  • Reduction : Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir for 4-12 hours at room temperature[6].

  • Quenching & Workup : Carefully quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

    • Validation Step: The cessation of effervescence (hydrogen gas evolution from unreacted STAB) physically validates that the excess reducing agent has been safely destroyed.

  • Extraction : Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude benzylamine derivative.

References

  • National Institutes of Health (NIH) - Final report on the safety assessment of benzaldehyde[Link]

  • MDPI - Aldehydes: What We Should Know About Them[Link]

  • Scribd - Final Report On The Safety Assessment of Benzaldehyde 2006[Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works[Link]

  • Scribd - Reductive Amination With Sodium Triacetoxyborohydride[Link]

  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation)[Link]

Sources

Foundational

Alkoxybenzaldehyde Derivatives: A Comprehensive Guide to Synthesis, Purification, and Pharmacological Applications

Executive Summary Alkoxybenzaldehydes—aromatic compounds characterized by a benzene ring substituted with both an aldehyde and an alkoxy group—serve as highly versatile scaffolds in modern drug discovery and organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxybenzaldehydes—aromatic compounds characterized by a benzene ring substituted with both an aldehyde and an alkoxy group—serve as highly versatile scaffolds in modern drug discovery and organic synthesis. While the foundational alkoxybenzaldehyde structure may exhibit weak baseline biological activity, strategic functionalization at the aromatic ring or the aldehyde moiety unlocks highly potent derivatives.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between bench-level synthetic challenges and downstream pharmacological efficacy. We will explore the causality behind synthetic bottlenecks (such as tar formation), detail self-validating purification protocols, and analyze the structure-activity relationships (SAR) of these derivatives in antiprotozoal, antimicrobial, and enzymatic inhibition pathways.

Chemical Synthesis & Process Optimization

The construction of p-alkoxybenzaldehydes relies heavily on the functionalization of phenolic precursors. The most efficient and widely adopted route is the Williamson Ether Synthesis , which couples p-hydroxybenzaldehyde with an alkyl halide.

The Challenge of Tarry Impurities

A ubiquitous challenge in the synthesis and scale-up of benzaldehyde derivatives (particularly via Vilsmeier-Haack or Reimer-Tiemann formylations, or during aggressive alkylations) is the formation of dark, viscous, intractable polymeric masses known as "tar." Tar formation is typically driven by side-reactions such as aldol condensations of the highly reactive aldehyde moiety under basic or acidic extremes.

To circumvent this, scientists exploit the inherent electrophilicity of the aldehyde carbon. By treating the crude mixture with sodium bisulfite, the aldehyde undergoes a nucleophilic addition to form a water-soluble α-hydroxy sulfonate (bisulfite adduct). Because the polymeric tar lacks available reactive carbonyls, it remains trapped in the organic phase, allowing for a pristine phase-separation purification 1[1].

Synthesis_Workflow N1 p-Hydroxybenzaldehyde + Alkyl Halide N2 Williamson Ether Synthesis (MEK, K2CO3, TBAI) N1->N2 N3 Crude Mixture (Product + Polymeric Tar) N2->N3 N4 Sodium Bisulfite (NaHSO3) Addition N3->N4 N5 Aqueous Phase (Water-Soluble Adduct) N4->N5 Phase Separation N6 Organic Phase (Tarry Impurities) N4->N6 Discard N7 Acidification (H2SO4) & Heat (Regenerates Aldehyde) N5->N7 N8 Pure p-Alkoxybenzaldehyde N7->N8

Workflow for alkoxybenzaldehyde synthesis and bisulfite adduct purification.

Validated Protocol: Synthesis & Bisulfite Purification

This protocol is designed as a self-validating system: the successful precipitation of the bisulfite adduct serves as an in-line quality control checkpoint confirming the integrity of the aldehyde functional group.

Step 1: Williamson Etherification

  • Charge a round-bottom flask with p-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.2 eq), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) in methyl ethyl ketone (MEK) or a polar aprotic solvent 2[2]. Causality: TBAI acts as a phase-transfer catalyst, increasing the nucleophilicity of the phenoxide ion.

  • Add the corresponding alkyl bromide (e.g., bromodecane) dropwise.

  • Reflux the mixture for 12 hours under inert atmosphere.

  • Cool to room temperature, filter out inorganic salts, and extract the filtrate with chloroform or dichloromethane.

Step 2: Bisulfite Adduct Formation & Tar Removal

  • Treat the combined organic extracts with a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1 hour.

  • Transfer to a separatory funnel. The aldehyde will form a water-soluble α-hydroxy sulfonate.

  • Drain the aqueous layer. Discard the dark, tar-laden organic layer.

Step 3: Aldehyde Regeneration

  • Carefully acidify the aqueous bisulfite solution with dilute sulfuric acid (H₂SO₄) to pH ~2-3.

  • Heat the solution gently (60°C) to expel sulfur dioxide (SO₂) gas, thereby regenerating the free alkoxybenzaldehyde1[1].

  • Extract the regenerated product with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Pharmacological Applications & Structure-Activity Relationship (SAR)

Alkoxybenzaldehyde derivatives exhibit profound biological activity across multiple therapeutic domains. By modifying the length of the alkoxy chain or substituting the aldehyde group, researchers can precisely tune the molecule's pharmacokinetic profile.

Antiprotozoal Activity: Targeting Trypanosome Alternative Oxidase (TAO)

African trypanosomiasis relies heavily on the Trypanosome Alternative Oxidase (TAO) for energy metabolism in the mammalian bloodstream form. Because TAO is entirely absent in mammalian hosts, it represents a highly selective therapeutic target 3[3].

Recent SAR studies have demonstrated that 4-alkoxybenzaldehyde and 4-alkoxybenzoic acid derivatives are potent TAO inhibitors. The most significant breakthrough in this domain is the conjugation of these inhibitors with a lipophilic cation tail (such as a triphenylphosphonium or quinolinium salt)4[4]. Causality: The lipophilic cation exploits the highly negative mitochondrial membrane potential of the parasite, driving the localized accumulation of the drug directly at the site of the TAO enzyme. This targeted delivery mechanism yields enzyme inhibition (IC₅₀) values as low as 2 nM and effectively bypasses cross-resistance mechanisms seen with traditional diamidine trypanocides 3[3].

TAO_Pathway T1 Trypanosoma brucei (Bloodstream Form) T2 Mitochondrial Membrane (Highly Negative Potential) T1->T2 T3 Trypanosome Alternative Oxidase (TAO) T2->T3 T7 Parasite Death (Respiration Arrest) T3->T7 T4 Alkoxybenzaldehyde Drug (+ Lipophilic Cation Tail) T5 Mitochondrial Accumulation (Targeted Delivery) T4->T5 Voltage-Driven T6 Enzyme Inhibition (IC50 ~ 2 nM) T5->T6 T6->T3 Blocks

Mechanism of targeted TAO inhibition by cationic alkoxybenzaldehyde derivatives.

Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a primary target for hyperpigmentation disorders. While standard benzaldehydes act as partial noncompetitive inhibitors, SAR data reveals that 4-alkoxybenzaldehydes with bulky substituents act as full inhibitors5[5]. The steric factor at the 4-position physically triggers an alternation in the enzyme's binding pocket, shifting the kinetic profile from partial to full inhibition irrespective of electronic effects.

Antimicrobial Chalcones and Tetrazoles

Alkoxybenzaldehydes are frequently condensed into chalcones (via Claisen-Schmidt condensation) or tetrazoles to create broad-spectrum antimicrobial agents. For instance, synthesizing (E)-3-(4-alkyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives yields compounds with potent activity against E. coli and S. aureus. Studies indicate that extending the alkyl chain to C10 (e.g., 4-decyloxybenzaldehyde precursors) maximizes lipophilicity, allowing the drug to effectively penetrate the bacterial phospholipid bilayer 6[6].

Quantitative Data Summary

The following table synthesizes the comparative biological activities of various alkoxybenzaldehyde derivatives based on recent literature:

Derivative ClassPrimary Target / PathogenKey Structural ModificationBiological Efficacy
Cationic 4-Alkoxybenzaldehydes T. brucei (TAO Enzyme)Addition of lipophilic cation tailIC₅₀ ~ 2 nM; High selectivity over human cells (>900-fold)
Non-Cationic 4-Alkoxybenzoic Acids T. brucei (TAO Enzyme)2-hydroxy-6-methyl scaffoldIC₅₀ = 3.1 nM
Bulky 4-Alkoxybenzaldehydes Mushroom TyrosinaseBulky steric group at C4 positionFull enzyme inhibition
Alkoxy-Chalcones (C10 chain) Escherichia coliC10 alkyl chain (Decyloxy)Highest relative antimicrobial activity
Alkoxy-Tetrazoles Micro-biofoulants / Biofilms1,5-disubstituted tetrazole ringSignificant reduction in cell viability / MIC

Conclusion

Alkoxybenzaldehydes represent a masterclass in modular drug design. By mastering the synthetic hurdles—specifically, mitigating tar formation via bisulfite adduct purification—chemists can reliably generate high-purity precursors. Pharmacologically, the true power of the alkoxybenzaldehyde scaffold lies in its structural malleability. Whether appending a lipophilic cation to hijack mitochondrial membrane potentials in trypanosomes, or utilizing steric bulk to fully arrest tyrosinase activity, these derivatives offer a highly tunable platform for next-generation therapeutics.

References

  • Inhibition of trypanosome alternative oxidase without its N-terminal mitochondrial targeting signal (ΔMTS-TAO) by cationic and non-cationic 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives European Journal of Medicinal Chemistry (via Teesside University / PubMed) URL: [Link]

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase PMC / NIH URL:[Link]

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups PubMed / NIH URL:[Link]

  • Synthesis and Antimicrobial Studies of (E)-3-(4-Alkyloxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one IDOSI URL: [Link]

Sources

Exploratory

Structural Elucidation and Nomenclature of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: A Technical Guide for Drug Development

Executive Summary In pharmaceutical development, unambiguous chemical nomenclature and rigorous structural validation are foundational to Chemistry, Manufacturing, and Controls (CMC) documentation. The compound 2-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In pharmaceutical development, unambiguous chemical nomenclature and rigorous structural validation are foundational to Chemistry, Manufacturing, and Controls (CMC) documentation. The compound 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) serves as an excellent case study for applying modern IUPAC nomenclature rules and utilizing multidimensional Nuclear Magnetic Resonance (NMR) for regiochemical confirmation. This whitepaper deconstructs the structural logic, naming conventions, and analytical workflows required to validate this molecule for regulatory filings.

The Causal Logic of IUPAC Nomenclature

Deriving the Preferred IUPAC Name (PIN) is not merely an exercise in memorization; it is a logical deduction of chemical reactivity and structural hierarchy. The nomenclature for this compound is governed by the [1], which prioritize functional groups based on their oxidation state and heteroatom composition.

Principal Functional Group Priority

The molecule contains three distinct functional moieties attached to a benzene ring: an aldehyde (-CHO), an aryl chloride (-Cl), and two ether linkages (-O-CH₂CH₃ and -O-CH₂CH₂CH₃). According to IUPAC rules, the principal functional group is determined by the highest oxidation state of the carbon atom. Aldehydes strictly outrank ethers and halogens. Therefore, the parent hydride and suffix combine to form the base structure: benzaldehyde .

Ring Numbering and Locant Assignment

The carbon atom of the benzene ring attached directly to the principal aldehyde group is designated as C-1. Numbering must proceed around the aromatic ring to provide the lowest possible locant set for the remaining substituents.

  • Path A (Clockwise): Substituents fall at positions 2 (chloro), 4 (propoxy), and 5 (ethoxy). Locant set: 2,4,5 .

  • Path B (Counter-clockwise): Substituents fall at positions 3 (ethoxy), 4 (propoxy), and 6 (chloro). Locant set: 3,4,6 .

Comparing the sets term-by-term, 2 is less than 3. Therefore, Path A provides the lowest locant set and is selected.

Alphabetization and Final Assembly

Substituents are cited in strictly alphabetical order, ignoring any numerical prefixes. The order is C hloro, E thoxy, P ropoxy. Combining these elements yields the final PIN: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde .

IUPAC_Naming Start Identify Parent Structure (Benzene Ring) Step1 Identify Principal Group Aldehyde (-CHO) > Halogen/Ether Start->Step1 Step2 Assign Parent Name Benzaldehyde (C1=CHO) Step1->Step2 Step3 Determine Locants Path A: 2,4,5 (Lowest) vs Path B: 3,4,6 Step2->Step3 Step4 Alphabetize Substituents Chloro > Ethoxy > Propoxy Step3->Step4 Final Assemble Final Name: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Step4->Final

Logical decision tree for deriving the IUPAC name of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

Analytical Validation Workflow: A Self-Validating System

The IUPAC name directly encodes the electronic environment of the molecule. The electron-withdrawing inductive effect (-I) of the ortho-chloro group competes with the electron-donating resonance effects (+R) of the alkoxy groups. This push-pull electronic distribution significantly affects the chemical shifts observed in NMR spectroscopy, as demonstrated in historical correlation analyses of [2].

To ensure trustworthiness in drug development, a standard 1D NMR is insufficient. A 1D spectrum cannot definitively distinguish between 2-chloro-5-ethoxy-4-propoxybenzaldehyde and its regioisomer, 2-chloro-4-ethoxy-5-propoxybenzaldehyde. We must employ a self-validating 2D NMR system.

Step-by-Step Regiochemical Elucidation Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Ensure sample homogeneity to prevent magnetic field distortions.

  • High-Resolution Mass Spectrometry (HRMS): Perform Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive mode. This confirms the exact mass and isotopic distribution (specifically the ³⁵Cl/³⁷Cl ratio), validating the empirical formula.

  • 1D ¹H and ¹³C NMR Acquisition: Acquire standard spectra to identify the highly deshielded aldehyde proton and the two para-disposed aromatic protons (appearing as singlets due to the lack of ortho-coupling).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This step establishes causality between the aliphatic chains and the aromatic core.

    • Map the ³JCH correlation from the ethoxy -OCH₂- protons to the aromatic C-5 carbon.

    • Map the ³JCH correlation from the propoxy -OCH₂- protons to the aromatic C-4 carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Validate the HMBC findings through spatial proximity (Through-space correlation < 5 Å).

    • The H-6 aromatic proton will exhibit a strong NOE cross-peak with the ethoxy -OCH₂- protons.

    • The H-3 aromatic proton will exhibit a strong NOE cross-peak with the propoxy -OCH₂- protons.

Analytical_Workflow Sample Synthesized Compound MS HRMS (ESI-TOF) Confirm Exact Mass m/z 243.0782 [M+H]+ Sample->MS NMR1D 1D NMR (1H, 13C) Identify Functional Groups Sample->NMR1D Valid Structure Validated CMC Ready MS->Valid NMR2D 2D NMR (HMBC/NOESY) Regiochemistry Elucidation NMR1D->NMR2D NMR2D->Valid

Orthogonal analytical workflow utilizing HRMS and multidimensional NMR for structural validation.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data required to validate the structural integrity of the compound for regulatory submission.

Table 1: Predicted ¹H NMR Chemical Shifts for Validation

Note: Shifts are approximate values in CDCl₃ based on empirical substituent effects.

NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹HCHO (C-1)~10.3Singlet (s)1HHighly deshielded by carbonyl anisotropy.
¹HAr-H (C-6)~7.3Singlet (s)1HPara to Ar-H (C-3), deshielded by ortho-CHO.
¹HAr-H (C-3)~6.9Singlet (s)1HShielded by ortho-alkoxy groups.
¹HO-CH₂ (Ethoxy)~4.1Quartet (q)2HDeshielded by adjacent oxygen, splits with CH₃.
¹HO-CH₂ (Propoxy)~4.0Triplet (t)2HDeshielded by adjacent oxygen.
¹HCH₂ (Propoxy)~1.8Sextet (m)2HAliphatic chain methylene.
¹HCH₃ (Ethoxy)~1.4Triplet (t)3HTerminal methyl of ethoxy group.
¹HCH₃ (Propoxy)~1.0Triplet (t)3HTerminal methyl of propoxy group.
Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Data
ParameterValueAnalytical Significance
FormulaC₁₂H₁₅ClO₃Target molecular composition.
Ionization ModeESI Positive (+ve)Optimal for aldehydes/ethers.
Theoretical [M+H]⁺243.0782 m/zExact mass for primary isotope (³⁵Cl).
Isotope[M+2+H]⁺245.0753 m/zConfirms presence of one Chlorine atom (~3:1 ratio).
Mass Error Tolerance< 5 ppmEnsures no isobaric interference.

Regulatory Implications in Drug Development

For Investigational New Drug (IND) and New Drug Application (NDA) filings, regulatory bodies (FDA, EMA) require absolute structural proof of active pharmaceutical ingredients (APIs) and their synthetic intermediates. The combination of the precise IUPAC PIN—derived from established[3]—and the orthogonal NMR/MS validation workflow ensures complete traceability. This self-validating approach mitigates the risk of clinical holds related to Chemistry, Manufacturing, and Controls (CMC) ambiguities and ensures compliance with ICH Q3A guidelines for structural characterization.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

  • Title: A Correlation Analysis of C:N 13C Chemical Shifts. The Use of Substituted Benzaldehyde (2-Hydroxycyclohexyl)hydrazones as Probes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: IUPAC Nomenclature of Organic Chemistry (Recommendations 1993 and 1979) Source: Advanced Chemistry Development, Inc. (ACD/Labs) URL: [Link]

Sources

Foundational

Thermodynamic properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Abstract This technical guide provides a comprehensive framework for understanding, estimating, and experimentally de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for understanding, estimating, and experimentally determining the thermodynamic properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. In the absence of extensive experimental data in publicly accessible literature, this document serves as a critical resource for researchers, chemists, and drug development professionals. It outlines robust theoretical estimation techniques, details validated experimental protocols, and offers expert analysis of the structure-property relationships that govern the molecule's thermodynamic behavior. This guide is designed to be a self-validating system, bridging the gap between computational prediction and laboratory verification.

Introduction and Molecular Profile

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of fine chemicals and pharmaceutical agents. A thorough understanding of its thermodynamic properties is fundamental for process development, safety assessment, purification, and formulation. Properties such as melting point, boiling point, heat capacity, and enthalpy of formation are critical parameters that influence reaction kinetics, phase equilibria, and material stability.

This guide addresses the current information gap by presenting a dual approach: first, the use of established computational models to predict key thermodynamic parameters, and second, a detailed outline of experimental methodologies for their empirical validation.

Table 1: Compound Identification

Property Value
IUPAC Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS Number 692275-23-3[1]
Molecular Formula C₁₂H₁₅ClO₃[1]
Molecular Weight 242.70 g/mol [1]
Chemical Structure

| SMILES | CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC |

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, group contribution methods (GCMs) provide a reliable and efficient means of estimating thermodynamic properties based on molecular structure.[2][3] These methods operate on the principle that a molecule's properties are the sum of contributions from its constituent functional groups.

The Joback Method

The Joback method is a first-order GCM that predicts eleven key thermodynamic properties using a simple, additive approach without considering group interactions.[1][4][5] The molecule is first deconstructed into its fundamental groups as defined by the Joback scheme.

Table 2: Joback Group Decomposition for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Group Type Group Formula Count (N) Description
Aromatic Ring =C< 4 Aromatic carbon atom in a ring
Aromatic Ring =C- 2 Aromatic carbon with a single bond to a non-ring atom
Aldehyde -CHO 1 Aldehyde group
Aromatic Halide -Cl (aromatic) 1 Chlorine atom attached to an aromatic ring
Ether -O- (non-ring) 2 Ether oxygen
Methylene -CH₂- 3 Methylene group

| Methyl | -CH₃ | 2 | Methyl group |

By applying the specific contribution values for each group to the Joback equations, we can estimate the properties outlined in the table below.

Table 3: Estimated Thermodynamic Properties (Joback Method)

Property Symbol Estimated Value Unit
Normal Boiling Point Tₙₑ 701.4 K K
Melting Point Tₘ 405.8 K K
Critical Temperature Tₙ 898.2 K K
Critical Pressure Pₙ 2.89 MPa
Critical Volume Vₙ 784.0 cm³/mol
Enthalpy of Formation (Ideal Gas, 298 K) ΔHᵤ° -415.7 kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298 K) ΔGᵤ° -248.1 kJ/mol
Enthalpy of Vaporization (at Tₙₑ) ΔHᵥₐₚ 64.9 kJ/mol

| Enthalpy of Fusion | ΔHᵤᵤₛ | 30.2 | kJ/mol |

Note: These values are theoretical estimates and require experimental validation.

The Stein and Brown Method

The Stein and Brown method is another GCM, particularly recognized for its accuracy in predicting normal boiling points across a large and diverse set of organic compounds.[6][7][8] It utilizes a refined set of group contributions to achieve a lower average error compared to some first-order methods.

Calculation of Normal Boiling Point (Stein & Brown):

  • Estimated Tₙₑ: 695.7 K

The close agreement between the Joback (701.4 K) and Stein & Brown (695.7 K) methods provides a higher degree of confidence in the estimated boiling point.

Advanced Computational Methods

For applications requiring higher fidelity, quantum mechanical methods such as Density Functional Theory (DFT) can be employed.[9] These ab initio methods solve the electronic structure of the molecule to derive thermodynamic properties with greater accuracy, albeit at a significant computational cost.[10] Software packages like Gaussian, ORCA, and NWChem are industry standards for performing such calculations.[10] These methods are particularly valuable for calculating enthalpy of formation and heat capacity with high precision.

Proposed Experimental Workflow for Thermodynamic Characterization

The following section details the standard, field-proven experimental protocols required to empirically determine the key thermodynamic properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. This workflow ensures the generation of high-quality, reliable data for validation of theoretical models and for use in process and safety engineering.

G cluster_workflow Thermodynamic Characterization Workflow mol 2-Chloro-5-ethoxy-4- propoxybenzaldehyde Sample dsc Differential Scanning Calorimetry (DSC) mol->dsc tga Thermogravimetric Analysis (TGA) mol->tga bomb Bomb Calorimetry mol->bomb mp Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) dsc->mp bp Boiling Point (Tb) Thermal Stability tga->bp comb Enthalpy of Combustion (ΔHc°) bomb->comb form Enthalpy of Formation (ΔHf°) comb->form Hess's Law

Caption: Proposed experimental workflow for thermodynamic property determination.

Melting Point (Tₘ) and Enthalpy of Fusion (ΔHᵤᵤₛ) via DSC

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process appears as an endothermic peak.

Protocol:

  • Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C.

  • Measurement: Ramp the temperature from 25 °C to a temperature approximately 50 °C above the estimated melting point (e.g., to 200 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHᵤᵤₛ) is calculated by integrating the area of the melting peak.

Boiling Point (Tₙₑ) and Thermal Stability via TGA

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The boiling point is identified as the temperature at which rapid mass loss due to vaporization occurs.

Protocol:

  • Calibration: Calibrate the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.

  • Measurement: Heat the sample from ambient temperature to approximately 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • The boiling point (Tₙₑ) can be approximated from the onset temperature of the major mass loss step in the TGA curve.

    • The TGA curve also provides critical information on the thermal decomposition temperature , indicating the upper limit of the compound's stability.

Heat Capacity (Cₚ) via Modulated DSC (MDSC)

Principle: MDSC superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow. The reversing heat flow is directly related to the heat capacity of the sample.

Protocol:

  • Method Setup: Perform three separate runs under identical conditions: an empty baseline run, a run with a sapphire standard, and a run with the sample.

  • Thermal Program: Equilibrate at a temperature below the region of interest. Ramp the temperature across the desired range (e.g., 0 °C to 100 °C) with an underlying heating rate of 2 °C/min and a modulation of ±0.5 °C every 60 seconds.

  • Data Analysis: Use the instrument's software to calculate the heat capacity (Cₚ) from the reversing heat flow signal, using the sapphire standard for calibration.

Enthalpy of Combustion (ΔHₙ°) and Formation (ΔHᵤ°) via Bomb Calorimetry

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature increase is measured.

Protocol:

  • Pelletizing: Press a known mass (approx. 1 g) of the sample into a pellet.

  • Calorimeter Setup: Place the pellet in the bomb, which is then sealed and pressurized with pure oxygen (approx. 30 atm).

  • Combustion: Submerge the bomb in a precisely known volume of water in the calorimeter. Ignite the sample remotely and record the water temperature until a maximum is reached and it begins to cool.

  • Calculations:

    • Determine the total heat released using the temperature change and the previously determined heat capacity of the calorimeter.

    • This value provides the enthalpy of combustion (ΔHₙ°) .

    • Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HCl), the standard enthalpy of formation (ΔHᵤ°) of the compound can be calculated.

G cluster_dsc DSC Protocol for Tm and ΔHfus start Calibrate Instrument (e.g., Indium) prep Weigh 3-5 mg Sample into Sealed Pan start->prep load Place Sample & Reference Pans in DSC Cell prep->load run Ramp Temperature (e.g., 10 °C/min) under N₂ Flow load->run analyze Analyze Thermogram run->analyze onset Peak Onset = Tm analyze->onset area Peak Area = ΔHfus analyze->area

Caption: Detailed experimental workflow for DSC analysis.

Influence of Molecular Structure on Thermodynamic Properties

The thermodynamic properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde are a direct consequence of its distinct structural features.

  • Aromatic Core: The benzene ring provides a rigid scaffold. Its planarity allows for efficient intermolecular π-π stacking interactions in the solid state, which would contribute to a relatively high melting point compared to a non-aromatic analogue.

  • Aldehyde Group: The carbonyl group (-CHO) is highly polar, introducing strong dipole-dipole interactions. This significantly increases the boiling point compared to a non-polar compound of similar molecular weight.[2]

  • Chloro Substituent: The electronegative chlorine atom enhances the molecule's dipole moment and increases its molecular weight, both of which contribute to stronger intermolecular forces and a higher boiling point.

  • Ethoxy and Propoxy Groups: These flexible ether side chains add to the overall molecular weight and surface area, increasing London dispersion forces. However, their conformational flexibility, due to multiple rotatable bonds, can disrupt efficient crystal packing.[1] This often leads to a lower melting point than a more rigid isomer. The ether oxygens can also act as hydrogen bond acceptors, which is a key factor in determining solubility in protic solvents.

Conclusion

This guide establishes a robust scientific framework for the characterization of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde's thermodynamic properties. By integrating predictive computational methods with detailed, validated experimental protocols, it provides a clear and actionable pathway for researchers. The theoretical estimations presented herein offer reliable starting points for experimental design, while the outlined procedures ensure the generation of accurate and reproducible data. This comprehensive approach is essential for accelerating research and development, ensuring process safety, and enabling the successful application of this compound in the pharmaceutical and chemical industries.

References

  • Stein, S. E., & Brown, R. L. (1994). Estimation of Normal Boiling Points from Group Contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581-587. Available from: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Wikipedia. Joback method. Available from: [Link]

  • Wikipedia. Group-contribution method. Available from: [Link]

  • Molecular Knowledge Systems. Boiling Point: Stein + Brown Method. Available from: [Link]

  • CheGuide. Property Estimation Joback Method. Available from: [Link]

  • Scribd. Chemical Property Estimation Guide. Available from: [Link]

  • Taylor & Francis Online. Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Available from: [Link]

  • YouTube. Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. Available from: [Link]

  • Thermo. Joback Group Contribution Method. Available from: [Link]

  • Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Available from: [Link]

  • Protheragen. Thermochemical Properties Prediction. Available from: [Link]

  • IntuitionLabs. A Technical Overview of Molecular Simulation Software. Available from: [Link]

  • Fiehn Lab. Boiling Points (Physical Chemistry). Available from: [Link]

  • National Institute of Standards and Technology. Graph convolutional neural network applied to the prediction of normal boiling point. Available from: [Link]

Sources

Exploratory

Potential biological activity of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

This technical guide provides an in-depth assessment of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3), analyzing its chemical architecture, synthetic utility, and potential biological applications. From Synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth assessment of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3), analyzing its chemical architecture, synthetic utility, and potential biological applications.

From Synthetic Scaffold to Pharmacological Potency

Executive Summary & Chemical Profile

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic building block belonging to the class of halogenated alkoxybenzaldehydes .[1] Unlike simple benzaldehydes, this molecule incorporates three distinct pharmacophoric modulators: a reactive aldehyde "warhead," a lipophilic propoxy tail, and an electron-withdrawing chlorine atom.

In drug discovery, this compound serves as a critical "Lead Optimization Scaffold." It is primarily used to tune the physicochemical properties (LogP, metabolic stability) of biologically active Schiff bases, chalcones, and quinazolines.

Physicochemical Descriptors (Computed)
PropertyValueSignificance in Drug Design
CAS Number 692275-23-3Unique Identifier
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol Fragment-based drug discovery compliant (<300 Da)
LogP (Predicted) ~3.34High membrane permeability (Lipophilic)
H-Bond Acceptors 3Interaction with kinase hinge regions
Rotatable Bonds 6Flexible adaptation to binding pockets

Structural Logic & Pharmacophore Analysis

To understand the potential biological activity, we must analyze the molecule's Structure-Activity Relationship (SAR). This compound is not merely a random intermediate; it is designed to overcome specific limitations of simpler analogs (like Vanillin or 3,4-dimethoxybenzaldehyde).

The "Triad" of Activity
  • The 2-Chloro Substituent (Metabolic Shield):

    • Function: The chlorine atom at the ortho position (C2) provides steric bulk and electronic deactivation.

    • Biological Impact: It protects the aromatic ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) and can engage in Halogen Bonding with protein backbone carbonyls, increasing binding affinity by up to 10-fold compared to a hydrogen atom.

  • The 4-Propoxy / 5-Ethoxy Pattern (Lipophilicity Tuning):

    • Function: Replacing standard methoxy groups with ethoxy/propoxy chains increases the partition coefficient (LogP).

    • Biological Impact: This modification enhances blood-brain barrier (BBB) penetration and cellular uptake. The longer propoxy chain can also fill hydrophobic pockets in enzyme active sites (e.g., EGFR or Tubulin) that smaller methoxy groups cannot reach.

  • The Aldehyde Moiety (The Warhead):

    • Function: A reactive electrophile.

    • Biological Impact: It is the precursor for forming Schiff Bases (Azomethines), which are the actual bioactive species in 90% of applications. Schiff bases coordinate with metal ions in bacterial active sites, disrupting enzymatic respiration.

Predicted Biological Activities

Based on the structural homology with known pharmacophores, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde and its derivatives exhibit high potential in three specific therapeutic areas.

A. Antimicrobial & Antifungal Activity[2][3]
  • Mechanism: Halogenated benzaldehydes disrupt cell wall integrity. The aldehyde group reacts with amine groups on bacterial cell wall proteins, preventing cross-linking.

  • Potency Driver: The C2-Chlorine atom enhances toxicity against Gram-positive bacteria (S. aureus) by increasing the molecule's acidity and lipophilicity, facilitating penetration through the peptidoglycan layer.

  • Reference Context: Analogous 2-chloro-benzaldehyde Schiff bases have shown MIC values < 10 µg/mL against Candida albicans.

B. Anticancer (Tubulin Polymerization Inhibition)
  • Mechanism: The 3,4,5-trimethoxy motif is a classic tubulin inhibitor (e.g., Combretastatin A-4). This molecule mimics that pattern but substitutes methoxy for ethoxy/propoxy.

  • Target: The Colchicine binding site on tubulin.

  • Hypothesis: The bulkier propoxy group at C4 may lock the molecule into a specific conformation, potentially increasing selectivity for cancer cell tubulin over normal tissue.

C. Antioxidant Potential[4]
  • Mechanism: While less potent than phenolic aldehydes, the alkoxy groups can stabilize radical species via resonance, provided the aldehyde is converted to a hydrazone or oxime derivative which can donate protons.

Synthetic Pathways & Experimental Workflows

Visualization: Synthesis & Derivatization Logic

The following diagram illustrates the upstream synthesis of the scaffold and its downstream conversion into bioactive drugs.

G Precursor 2-Chloro-4,5-dihydroxybenzaldehyde Intermediate Mono-alkoxy Intermediate Precursor->Intermediate Selective Alkylation (Pos 4) Reagent1 Propyl Bromide / K2CO3 Reagent1->Intermediate Target 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde (CAS: 692275-23-3) Intermediate->Target Alkylation (Pos 5) Reagent2 Ethyl Iodide / K2CO3 Reagent2->Target Drug1 Schiff Base (Antimicrobial) Target->Drug1 + Primary Amine (Reflux/EtOH) Drug2 Chalcone (Anticancer) Target->Drug2 + Acetophenone (Claisen-Schmidt)

Figure 1: Synthetic workflow from dihydroxy precursors to the target aldehyde and subsequent bioactive derivatives.

Experimental Protocol A: Synthesis of Bioactive Schiff Base

Context: To evaluate biological activity, the aldehyde is typically converted into a Schiff base using a substituted aniline or hydrazide.

Materials:

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol) (Selected for enhanced lipophilicity)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Dissolution: Dissolve the aldehyde (242 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 4-fluoroaniline (111 mg) dissolved in 10 mL ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to ensure removal of unreacted aldehyde.

  • Validation: Confirm structure via ¹H-NMR (Look for imine singlet at ~8.3–8.8 ppm).

Experimental Protocol B: Antimicrobial Susceptibility Testing (MIC)

Context: Standardized CLSI broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test Compound (The synthesized Schiff base or Aldehyde)

  • DMSO (Solvent)[2][3][4]

  • Mueller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)

  • 96-well microtiter plates

Methodology:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock = 10,000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO + Broth (No compound).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 1 hour.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-Propoxybenzaldehyde Derivatives. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2][6][7] Comparative Guide to the Biological Activities of Alkoxybenzaldehyde Derivatives. Retrieved from

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides and Benzaldehyde Derivatives. Molecules. Retrieved from

  • ChemScene. (2025). Safety and Handling of Halogenated Benzaldehydes. Retrieved from

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases Derived from 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Guide Executive Summary Schiff bases (imines) are critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Guide

Executive Summary

Schiff bases (imines) are critical pharmacophores in drug development, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The utilization of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) as a precursor introduces a highly specific substitution pattern into the resulting azomethine scaffold. The combination of an ortho-halogen and extended meta/para-alkoxy chains significantly enhances the lipophilicity and steric complexity of the final ligand, optimizing it for deep hydrophobic pocket binding in target proteins.

This application note provides a comprehensive, mechanistically grounded guide to synthesizing Schiff bases from this specific, sterically hindered aldehyde, offering two self-validating experimental protocols designed for maximum yield and purity.

Substrate Profiling & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why a substrate behaves a certain way before designing a protocol. The reactivity of 2-chloro-5-ethoxy-4-propoxybenzaldehyde is governed by two competing forces:

  • Steric Hindrance: The chlorine atom at the 2-position (ortho to the aldehyde) possesses a large van der Waals radius (~1.75 Å). This physically obstructs the optimal Bürgi-Dunitz approach trajectory of the incoming primary amine, increasing the activation energy (

    
    ) of the initial nucleophilic attack.
    
  • Electronic Deactivation: The ethoxy (5-position) and propoxy (4-position) groups are strong electron-donating groups via resonance (+M effect). They pump electron density into the aromatic ring, which delocalizes into the carbonyl group, reducing the partial positive charge (

    
    ) on the carbonyl carbon.
    

The Causality of the Protocol: Because the substrate is both sterically hindered and electronically deactivated, standard room-temperature condensation will stall. To overcome this, strict acid catalysis and elevated thermal energy are non-negotiable[2].

The reaction proceeds via a reversible three-step mechanism [3]:

  • Nucleophilic attack to form a dipolar intermediate.

  • Intramolecular proton transfer yielding a carbinolamine (hemiaminal).

  • Acid-catalyzed dehydration to yield the Schiff base.

The master variable here is pH control (optimal pH 4.0–5.0) . If the environment is too acidic, the primary amine protonates into a non-nucleophilic ammonium salt. If it is too basic, the carbinolamine hydroxyl group cannot be protonated to form the excellent


 leaving group required for the rate-determining dehydration step [3].

Mechanism A Aldehyde (Sterically Hindered) C Dipolar Intermediate A->C Attack B 1° Amine (Nucleophile) B->C pH 4-5 D Carbinolamine Intermediate C->D H+ Transfer E Schiff Base (Imine) + H2O D->E -H2O (Rate Limiting)

Fig 1. Reversible three-step mechanism of Schiff base formation via carbinolamine dehydration.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the chemist receives real-time, physical confirmation that the underlying chemical logic is functioning as intended.

ProtocolWorkflow A Equimolar Reactants Aldehyde + 1° Amine B Acidification (pH 4.0-5.0) GAA or PTSA A->B C Thermodynamic Drive Reflux (Toluene) or MW (EtOH) B->C D Self-Validation Point TLC / Water Collection C->D D->C Incomplete Conversion E Isolation Cooling & Precipitation D->E 100% Conversion F Purification Recrystallization E->F

Fig 2. Self-validating experimental workflow for Schiff base synthesis and isolation.

Protocol A: Azeotropic Distillation (Scale-Up / Conventional)

This method utilizes Le Chatelier’s principle by physically removing the water byproduct, forcing the equilibrium toward the imine.

Materials (10 mmol scale):

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: 2.43 g (10 mmol)

  • Primary Amine (e.g., Aniline): 0.93 g (10 mmol)

  • p-Toluenesulfonic acid (PTSA): 0.017 g (1 mol%)

  • Toluene (Anhydrous): 50 mL

Step-by-Step Methodology:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Dissolve the aldehyde and amine in 50 mL of anhydrous toluene. Add the PTSA catalyst.

  • Reflux: Heat the mixture to 110°C (reflux) under continuous stirring.

  • Self-Validation Checkpoint (Water Collection): Monitor the Dean-Stark trap. At a 10 mmol scale, exactly 0.18 mL of water constitutes 100% theoretical conversion. The physical accumulation of this specific volume validates the successful dehydration of the carbinolamine intermediate.

  • Isolation: Once water evolution ceases (typically 4–6 hours), cool the reaction to room temperature. Wash the organic layer with 5% NaHCO₃ (to neutralize PTSA) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the toluene under reduced pressure. Recrystallize the crude solid from hot absolute ethanol.

Protocol B: Microwave-Assisted Synthesis (Rapid / Green Chemistry)

Microwave (MW) irradiation directly couples with the polar reaction intermediates, rapidly overcoming the steric hindrance of the ortho-chloro group without the need for toxic aromatic solvents [4].

Materials (5 mmol scale):

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: 1.21 g (5 mmol)

  • Primary Amine: 5 mmol

  • Glacial Acetic Acid (GAA): 3 drops

  • Absolute Ethanol: 10 mL

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe reaction vial, dissolve the aldehyde and amine in 10 mL of absolute ethanol.

  • Catalysis: Add 3 drops of GAA to adjust the pH to ~4.5. Seal the vial.

  • Irradiation: Subject the vial to microwave irradiation at 80°C (150 W) for 15 minutes.

  • Self-Validation Checkpoint (Precipitation): Transfer the clear, hot solution to an ice bath (0°C). Because the highly lipophilic Schiff base has drastically lower solubility in cold ethanol than the starting materials, spontaneous crystallization serves as immediate visual validation of product formation.

  • Isolation: Filter the precipitated crystals via vacuum filtration (Büchner funnel) and wash with 5 mL of ice-cold ethanol. Dry under vacuum.

Quantitative Data & Optimization

The following table summarizes the comparative metrics between the two protocols, allowing researchers to select the optimal route based on their laboratory infrastructure.

ParameterProtocol A: Azeotropic DistillationProtocol B: Microwave-Assisted
Solvent Toluene (Non-polar)Absolute Ethanol (Polar protic)
Catalyst p-Toluenesulfonic Acid (PTSA)Glacial Acetic Acid (GAA)
Temperature 110°C (Reflux)80°C (Microwave heating)
Reaction Time 4 - 6 hours10 - 15 minutes
Thermodynamic Drive Physical H₂O removal (Dean-Stark)Localized superheating / Dielectric heating
Typical Yield 85 - 90%92 - 96%
Primary Advantage Highly scalable; visual H₂O confirmationRapid execution; green chemistry profile

Analytical Characterization Markers

To definitively confirm the synthesis of the 2-chloro-5-ethoxy-4-propoxy Schiff base, the following spectroscopic markers must be verified:

  • FT-IR Spectroscopy: The most immediate indicator is the disappearance of the strong aldehyde carbonyl (

    
    ) stretch at ~1680 cm⁻¹  and the emergence of a sharp azomethine (
    
    
    
    ) stretch at 1610–1630 cm⁻¹ .
  • ¹H NMR (CDCl₃ or DMSO-d₆): The aldehyde proton typically resonates far downfield at ~10.2 ppm . Upon successful condensation, this peak will vanish, replaced by the imine proton (

    
    ) appearing as a singlet between 8.2 and 8.8 ppm .
    
  • Mass Spectrometry (ESI-MS): The molecular ion peak

    
     should reflect the exact mass of the condensed product, confirming the loss of 18 Da (water) from the combined mass of the starting materials. The isotopic pattern will clearly show a 3:1 ratio for the 
    
    
    
    and
    
    
    peaks, confirming the retention of the intact ortho-chloro substituent.

References

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases National Center for Biotechnology Information (PMC) / ACS[Link]

  • Overview of Schiff Bases IntechOpen[Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents PeerJ[Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications IntechOpen[Link]

Application

Application Note &amp; Protocol: A Guideline for the Synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. The synthetic strategy outlined herein is a multi-step process commencing with a commercially available starting material, 4-bromovanillin, and proceeding through a series of robust and well-established organic transformations. These include Williamson ether synthesis for the introduction of the propoxy group, a reduction of the aldehyde to a methyl group, chlorination of the aromatic ring, and a final formylation step utilizing the Vilsmeier-Haack reaction to furnish the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols, explanations of the chemical principles, and a framework for the successful synthesis of this and structurally related molecules.

Introduction and Synthetic Strategy

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, featuring a chlorine atom and two distinct alkoxy groups, suggests its potential as a precursor for novel bioactive compounds or functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications.

The synthetic route detailed in this application note is designed to be both efficient and adaptable, employing a sequence of high-yielding and well-understood reactions. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow A 4-Bromovanillin B 4-Bromo-1-ethoxy-2-methoxy-5-methylbenzene A->B Williamson Ether Synthesis (Propylation) C 4-Bromo-1-ethoxy-2-propoxy-5-methylbenzene B->C Wolff-Kishner Reduction D 1-Chloro-4-ethoxy-2-propoxy-5-methylbenzene C->D Chlorination E 2-Chloro-5-ethoxy-4-propoxybenzaldehyde D->E Vilsmeier-Haack Formylation

Figure 1: Overall Synthetic Workflow. A multi-step synthesis to obtain the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. All reactions should be carried out in a well-ventilated fume hood.

Instrumentation:

  • Magnetic stirrers with heating plates

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer for product characterization

  • Mass spectrometer for molecular weight confirmation

Step 1: Propylation of 4-Bromovanillin via Williamson Ether Synthesis

The initial step involves the conversion of the hydroxyl group of 4-bromovanillin to a propoxy group using the Williamson ether synthesis. This is a classic S(_N)2 reaction where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile attacking the alkyl halide.

Protocol:

  • To a solution of 4-bromovanillin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-1-ethoxy-2-propoxy-5-methylbenzene .

Step 2: Reduction of the Aldehyde Group

The aldehyde functional group is reduced to a methyl group using the Wolff-Kishner reduction. This reaction is particularly suitable for substrates that are stable under strongly basic conditions.

Protocol:

  • To a flask containing diethylene glycol, add the product from Step 1 (1.0 eq) and hydrazine hydrate (4.0 eq).

  • Add potassium hydroxide (KOH, 4.0 eq) pellets portion-wise.

  • Heat the mixture to 180-200 °C and reflux for 3-4 hours. Water and excess hydrazine will distill off.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with dilute HCl and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromo-4-ethoxy-2-propoxy-5-methylbenzene .

Step 3: Chlorination of the Aromatic Ring

The next step is the electrophilic aromatic substitution to introduce a chlorine atom onto the benzene ring. The position of chlorination is directed by the existing alkoxy groups.

Protocol:

  • Dissolve the product from Step 2 (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary to yield 1-chloro-4-ethoxy-2-propoxy-5-methylbenzene .

Step 4: Formylation via the Vilsmeier-Haack Reaction

The final step is the introduction of the aldehyde group using the Vilsmeier-Haack reaction. This reaction is highly effective for electron-rich aromatic compounds.[1][2] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[3]

Protocol:

  • In a two-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the chlorinated product from Step 3 (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde .

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 1-Chloro-4-ethoxy- 2-propoxy-5-methylbenzene Substrate->Intermediate Electrophilic Aromatic Substitution Product 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde Intermediate->Product Hydrolysis Water H2O (Workup) Water->Product

Figure 2: Vilsmeier-Haack Reaction Mechanism. Formation of the Vilsmeier reagent and subsequent formylation.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Expected yields are based on typical outcomes for these types of reactions and may vary.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Williamson Ether Synthesis4-BromovanillinK₂CO₃, 1-bromopropaneDMF804-685-95
2Wolff-Kishner ReductionProduct of Step 1Hydrazine hydrate, KOHDiethylene glycol180-2003-470-85
3ChlorinationProduct of Step 2N-ChlorosuccinimideDCM0 to RT3-580-90
4Vilsmeier-Haack FormylationProduct of Step 3DMF, POCl₃DCM60-702-465-80

Scientific Integrity and Logic

Causality Behind Experimental Choices:

  • Choice of Starting Material: 4-Bromovanillin is a readily available and relatively inexpensive starting material that provides a scaffold with the necessary functional groups in a favorable arrangement for the subsequent transformations.

  • Williamson Ether Synthesis: This is a robust and high-yielding method for the formation of aryl ethers, making it ideal for the introduction of the propoxy group.[4]

  • Wolff-Kishner Reduction: The choice of the Wolff-Kishner reduction is dictated by the need to deoxygenate the aldehyde in a molecule that is stable to strong base.

  • Chlorination: N-chlorosuccinimide is a mild and effective chlorinating agent for electron-rich aromatic rings, offering good control over the reaction.

  • Vilsmeier-Haack Reaction: This formylation method is particularly well-suited for electron-rich aromatic substrates like the one synthesized in Step 3, often providing good yields and regioselectivity.[1][3]

Self-Validating System:

Each step of this protocol can be validated independently. The progress of each reaction should be monitored by TLC to ensure the complete consumption of the starting material. The identity and purity of the intermediate products and the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectral data for the intermediates and the final product will provide confirmation of the success of each transformation.

References

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]

  • Physics Wallah. Reaction Mechanism of Gattermann-Koch Reaction. [Link]

  • J-Stage. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. [Link]

  • Acta Chem. Scand. Convenient Method for the ortho-Formylation of Phenols. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

  • Cambridge University Press. Gattermann Aldehyde Synthesis. [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Gatterman Koch Reaction. [Link]

  • Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

  • RecNotes. Reimer Tiemann Reaction. [Link]

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • PubChem. (2-(3-Chloro-1-ethoxypropoxy)ethyl)benzene. [Link]

  • Technical Disclosure Commons. A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene]. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • The Royal Society of Chemistry. SUPPORTNG INFORMATION. [Link]

  • PrepChem.com. Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • Google Patents.
  • PubChem. 1-Chloro-2-ethoxybenzene. [Link]

  • MDPI. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. [Link]

  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • PrepChem.com. Synthesis of 3-ethoxy-4-hydroxy-azobenzene. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of 2-Chloro-5-ethoxy-4-propoxybenzald...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. This trisubstituted benzaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules with potential pharmaceutical applications.[1][2][3]

Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the field of medicinal chemistry, acting as pivotal building blocks for a diverse array of pharmaceutical agents.[1][2] The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, enabling the construction of complex heterocyclic scaffolds often found in bioactive molecules.[2] The specific substitution pattern on the benzene ring of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde—a chlorine atom and two different alkoxy groups—offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of target compounds. The presence of these groups can influence factors such as metabolic stability, receptor binding affinity, and overall bioavailability.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before handling 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in a laboratory setting.

PropertyValueSource
CAS Number 692275-23-3ChemScene[4]
Molecular Formula C₁₂H₁₅ClO₃ChemScene[4]
Molecular Weight 242.70 g/mol ChemScene[4]
Appearance Expected to be a solid or oilGeneral knowledge
Purity Typically >95%ChemScene[4]
Storage Sealed in a dry, cool (2-8°C) environmentChemScene[4]

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds suggest the following precautions should be taken. Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory tract.[5][6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid inhalation of dust or vapors.[7]

  • Fire Safety: Keep away from heat, sparks, and open flames.[7] Use carbon dioxide, dry chemical, or foam for extinction.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]

Proposed Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, making it a suitable choice for the synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.[8][9][10] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9][11]

The proposed synthetic route begins with the readily available 1-chloro-4-ethoxy-2-propoxybenzene. The electron-donating nature of the ethoxy and propoxy groups activates the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position of the propoxy group and para to the ethoxy group.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][10][11]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-4-ethoxy-2-propoxybenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-chloro-4-ethoxy-2-propoxybenzene Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Product 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Iminium_Salt->Product Hydrolysis (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 1-chloro-4-ethoxy-2-propoxybenzene reagent_prep->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with DCM workup->extraction purification Dry, Concentrate & Purify via Chromatography extraction->purification end End (Pure Product) purification->end

Sources

Application

Knoevenagel condensation reaction conditions for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Application Note: Optimized Knoevenagel Condensation Protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Knoevenagel Condensation Protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction utilized extensively in the synthesis of pharmaceutical intermediates and fine chemicals. However, applying standard conditions to highly substituted, electron-rich substrates like 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3)[1] often results in poor yields, stalled kinetics, or incomplete conversion. This application note details the mechanistic challenges associated with this specific building block and provides two fully optimized, self-validating protocols: a classical Dean-Stark azeotropic distillation for scale-up, and a rapid, microwave-assisted green synthesis for library generation.

Mechanistic Rationale & Experimental Design

The Substrate Challenge

2-Chloro-5-ethoxy-4-propoxybenzaldehyde presents a dual challenge for nucleophilic addition:

  • Electronic Deactivation: The 5-ethoxy and 4-propoxy substituents are strong electron-donating groups (EDGs). Through resonance (+M effect), they donate electron density into the aromatic ring, significantly reducing the partial positive charge on the formyl carbon and rendering it less electrophilic.

  • Steric Hindrance: The 2-chloro group is positioned ortho to the reactive aldehyde. This creates a substantial steric bulk that physically impedes the approach of the bulky carbanion generated from the active methylene compound.

Causality in Catalyst Selection

To overcome these barriers, the catalytic system must be carefully tuned.

  • Push-Pull Catalysis (Protocol A): Relying solely on a weak base (like piperidine) is insufficient for this deactivated substrate[2]. The addition of glacial acetic acid creates a synergistic "push-pull" system[3]. The acid protonates the carbonyl oxygen, artificially increasing its electrophilicity to counteract the alkoxy EDGs, while the piperidine generates the enolate from the active methylene compound (e.g., malononitrile).

  • Dielectric Heating (Protocol B): As an alternative, using ammonium acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) under microwave irradiation provides rapid, uniform volumetric heating. The intense thermal energy rapidly overcomes the high activation energy barrier imposed by the ortho-chloro steric hindrance, driving the condensation to completion in minutes rather than hours.
    

G Substrate 2-Chloro-5-ethoxy-4-propoxybenzaldehyde + Active Methylene Compound Split Method Selection Substrate->Split PathA Classical Method (Piperidine/AcOH, Toluene) Split->PathA Scale-up / Traditional PathB Green Method (NH4OAc, Microwave) Split->PathB Rapid / Eco-friendly MechA Azeotropic Water Removal (Dean-Stark, 110°C, 4-6h) PathA->MechA MechB Dielectric Heating (300W, 80°C, 5-10 min) PathB->MechB Product Substituted Benzylidenemalononitrile (Target Olefin) MechA->Product MechB->Product

Caption: Workflow for the Knoevenagel condensation of sterically hindered benzaldehydes.

Experimental Protocols

Note: The following protocols use malononitrile as the model active methylene compound to synthesize the corresponding benzylidenemalononitrile derivative. Both protocols are designed as self-validating systems utilizing In-Process Controls (IPC).

Protocol A: Classical Azeotropic Distillation (Scale-up Optimized)

This method is ideal for >10 gram scale synthesis where microwave reactors are impractical.

Reagents:

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: 1.0 eq (e.g., 10.0 mmol, 2.43 g)

  • Malononitrile: 1.1 eq (11.0 mmol, 0.73 g)

  • Piperidine: 0.1 eq (1.0 mmol, 99 µL)

  • Glacial Acetic Acid: 0.1 eq (1.0 mmol, 57 µL)

  • Toluene (Anhydrous): 50 mL (0.2 M)

Step-by-Step Methodology:

  • System Setup: Charge a 100 mL round-bottom flask with 2-Chloro-5-ethoxy-4-propoxybenzaldehyde and malononitrile. Add 50 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine followed immediately by glacial acetic acid. Causality: Adding the acid prevents the piperidine from initiating unwanted side reactions (like self-condensation of the active methylene) before the aldehyde is properly activated.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction to 110°C (reflux). Causality: The condensation produces one equivalent of water. Because the equilibrium is unfavorable due to the substrate's electron-rich nature, continuously removing water via the toluene azeotrope physically forces the reaction forward according to Le Chatelier's principle.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Hexane:EtOAc 3:1) or LCMS. The reaction is self-validating when the aldehyde peak (UV 254 nm) is consumed.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL) to remove the piperidine catalyst, saturated

    
     (20 mL) to remove acetic acid, and brine (20 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure olefin.
    
Protocol B: Microwave-Assisted Green Synthesis (Library/Discovery Optimized)

This method is ideal for rapid analog generation (1-5 mmol scale) avoiding toxic solvents[4].

Reagents:

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: 1.0 eq (1.0 mmol, 243 mg)

  • Malononitrile: 1.0 eq (1.0 mmol, 66 mg)

  • Ammonium Acetate (

    
    ): 10 mol% (0.1 mmol, 7.7 mg)
    
  • Ethanol (Absolute): 1.0 mL (Optional, for homogenization)

Step-by-Step Methodology:

  • Homogenization: In a 10 mL microwave-safe glass vial, combine the aldehyde, malononitrile, and

    
    . Add 1.0 mL of absolute ethanol to ensure a homogenous slurry. Causality:
    
    
    
    acts as a bifunctional catalyst, decomposing slightly under heat to provide both ammonia (base) and acetic acid (acid) directly at the reaction site.
  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 300 W, ramping to 80°C, and hold for 8 minutes. Causality: Microwave irradiation directly excites the polar bonds in the transition state, accelerating the reaction exponentially compared to conductive heating.

  • IPC: Check completion via LCMS. If unreacted aldehyde remains (due to the ortho-chloro hindrance), irradiate for an additional 3 minutes.

  • Isolation: Upon cooling to room temperature, the product typically precipitates directly from the ethanol. Add 2 mL of ice-cold water to force complete precipitation. Filter the solid, wash with cold 50% aqueous ethanol, and dry under a vacuum.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics when applying these protocols to 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

ParameterProtocol A (Classical Dean-Stark)Protocol B (Microwave/Green)
Reaction Time 4.0 – 6.0 Hours8 – 12 Minutes
Temperature 110°C (Reflux)80°C (Irradiation)
Catalyst System Piperidine / Acetic Acid (10 mol%)Ammonium Acetate (10 mol%)
Solvent TolueneSolvent-free / Minimal Ethanol
Expected Yield 82% – 88%89% – 94%
Purity (LC-UV) > 95% (Post-recrystallization)> 98% (Direct precipitation)
Scalability Excellent (>100g)Limited (Vessel size restricted)
E-Factor (Waste) High (Solvent intensive)Low (Eco-friendly)

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized product, rely on the following analytical markers:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Disappearance: The sharp singlet of the starting aldehyde formyl proton at ~10.4 ppm must be completely absent.

    • Appearance: A new, highly deshielded vinylic proton singlet will appear between 8.0 - 8.4 ppm . The strong electron-withdrawing nature of the malononitrile group deshields this proton significantly.

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl stretch at ~1680

    
     and the appearance of a sharp, distinct nitrile (
    
    
    
    ) stretch at ~2220
    
    
    .
  • Troubleshooting Stalled Reactions: If Protocol A stalls at 50% conversion, the issue is likely inadequate water removal. Ensure the Dean-Stark trap is properly insulated and the toluene is vigorously refluxing. For Protocol B, if the reaction stalls, the mixture may be too dry to absorb microwave energy efficiently; adding 0.5 mL of a polar solvent (like ethanol or PEG-400) will increase the dielectric loss tangent and restore heating efficiency.

References

  • ChemScene. "692275-23-3 | 2-chloro-5-ethoxy-4-propoxybenZaldehyde - ChemScene." ChemScene Product Catalog.1

  • Ahmed MR, et al. "Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition." Longdom Publishing. 4

  • Asian Publication Corporation. "Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid." Asian Journal of Chemistry.3

  • Khaligh NG, et al. "Solid‐phase synthesis of arylidene and alkylidene malonates, as versatile intermediates, catalyzed by..." UWC Scholar. 2

Sources

Method

Preparation of chalcones from 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary This application note details the optimized protocols for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2-Chloro-5-ethoxy-4-propoxybenzaldehyde as the electrophilic component. This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2-Chloro-5-ethoxy-4-propoxybenzaldehyde as the electrophilic component. This specific aldehyde is a high-value intermediate in medicinal chemistry, particularly for developing anti-inflammatory and antidiabetic agents where the lipophilic alkoxy tails (ethoxy/propoxy) enhance membrane permeability and the ortho-chloro substituent modulates metabolic stability.

We present two validated methodologies:

  • Method A: A robust, scalable base-catalyzed Claisen-Schmidt condensation.

  • Method B: A microwave-assisted "green" protocol for library generation.

Chemical Basis & Retrosynthetic Logic

The synthesis relies on the Claisen-Schmidt Condensation , a crossed-aldol reaction between an enolizable ketone (acetophenone derivative) and a non-enolizable aldehyde.[1]

Substrate Analysis: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
  • Electronic Effects: The 4-propoxy and 5-ethoxy groups are strong electron-donating groups (EDGs) via resonance (+M), which typically deactivates the carbonyl carbon toward nucleophilic attack. However, the ortho-chloro atom exerts an inductive electron-withdrawing effect (-I), partially restoring electrophilicity.

  • Steric Effects: The ortho-chloro substituent creates significant steric bulk near the reaction center. This necessitates longer reaction times or higher agitation rates compared to unsubstituted benzaldehydes to ensure complete conversion.

  • Solubility Profile: The presence of a propyl chain renders this substrate lipophilic. Standard aqueous-ethanolic conditions may lead to premature precipitation of the aldehyde. Critical Modification: The use of a co-solvent (DCM or THF) or absolute ethanol is required.

Reaction Mechanism

The reaction proceeds via the formation of an enolate ion from the acetophenone, which attacks the carbonyl of the benzaldehyde, followed by dehydration to form the


-unsaturated ketone.

ClaisenSchmidt Start Acetophenone (Ketone) Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol Beta-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde 2-Cl-5-OEt-4-OPr-Benzaldehyde (Electrophile) Aldehyde->Aldol Product Chalcone (Enone) Aldol->Product Dehydration Dehydration - H2O (Elimination) Dehydration->Product

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation.[1]

Materials & Equipment

ReagentGradeRole
2-Chloro-5-ethoxy-4-propoxybenzaldehyde>97%Electrophile
Acetophenone (substituted)>98%Nucleophile
Sodium Hydroxide (NaOH)PelletsCatalyst
Ethanol (EtOH)AbsoluteSolvent
Dichloromethane (DCM)HPLCCo-solvent (if needed)
Hydrochloric Acid (HCl)10% aqNeutralization

Equipment:

  • Magnetic stirrer with temperature control.

  • Microwave Synthesis Reactor (e.g., CEM Discover or Biotage Initiator) - For Method B.

  • Vacuum filtration setup.[2]

Experimental Protocols

Method A: Standard Base-Catalyzed Synthesis (Scalable)

Best for: Gram-scale synthesis and thermally sensitive substrates.

Step-by-Step Procedure:

  • Catalyst Preparation: Dissolve NaOH (2.5 equiv) in a minimum amount of water. Add this to absolute ethanol (10 mL per mmol of substrate) and cool to 0°C in an ice bath.

  • Ketone Activation: Add the acetophenone derivative (1.0 equiv) to the alkaline solution. Stir vigorously at 0-5°C for 15 minutes to generate the enolate.

  • Aldehyde Addition:

    • Dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv) in a minimal volume of Ethanol/DCM (4:1 ratio). Note: The DCM ensures the lipophilic aldehyde remains in solution during addition.

    • Add the aldehyde solution dropwise to the enolate mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product usually appears as a bright yellow spot (UV active).

  • Workup:

    • Pour the reaction mixture into crushed ice water (approx. 5x reaction volume).

    • Acidify carefully with 10% HCl to pH ~4–5. This neutralizes the base and facilitates precipitation.

    • Observation: A yellow to orange precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (3x) to remove salts, and recrystallize from Ethanol or Ethanol/Acetone.

Method B: Microwave-Assisted Synthesis (Green)

Best for: Library generation and rapid optimization.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, combine:

    • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 mmol)

    • Acetophenone (1.0 mmol)

    • Ethanol (2 mL)

    • KOH pellets (1.5 mmol, pulverized)

  • Irradiation: Seal the vial. Set the microwave reactor to:

    • Temperature: 80°C

    • Power: Dynamic (Max 100W)

    • Time: 2–5 minutes

  • Workup: Pour the hot reaction mixture directly into ice water (50 mL). The chalcone precipitates instantly. Filter and wash as described in Method A.

Workflow Visualization

Workflow Prep PREPARATION Dissolve Aldehyde in EtOH/DCM Activate Ketone with NaOH React REACTION Method A: Stir 24h @ RT Method B: MW 80°C @ 5 min Prep->React Monitor MONITORING TLC (Hex:EtOAc 4:1) Check for disappearance of aldehyde React->Monitor Monitor->React Incomplete Quench QUENCH Pour into Crushed Ice Acidify to pH 5 (HCl) Monitor->Quench Complete Isolate ISOLATION Vacuum Filtration Wash with cold H2O Quench->Isolate Purify PURIFICATION Recrystallize (EtOH) Dry in Vacuum Oven Isolate->Purify

Figure 2: Operational workflow for chalcone synthesis and isolation.

Characterization & Data Interpretation

Successful synthesis is confirmed via 1H NMR spectroscopy . The hallmark of a chalcone is the pair of doublets for the vinylic protons (


 and 

).
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
Vinyl

-H
7.30 – 7.50Doublet15–16 HzTrans (E) geometry
Vinyl

-H
7.70 – 8.10Doublet15–16 HzDeshielded by carbonyl
Aldehyde CHO~10.4SingletN/AMust be absent
Propoxy -CH2-~4.0 (t), 1.8 (m), 1.0 (t)Multiplets-Confirms side chain integrity

Key Insight: The


 coupling constant of ~15 Hz confirms the formation of the thermodynamically stable (E)-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Impurities or low melting pointCool the oil in an ice bath and scratch the glass to induce crystallization. If that fails, recrystallize from Hexane/EtOAc.
No Precipitation Product is too soluble in EtOHEvaporate 50% of the solvent before pouring into ice water. Ensure pH is acidic (neutralizes the phenolate if OH groups are present).
Low Yield Cannizzaro Reaction (Side reaction)The 2-Cl group increases aldehyde reactivity toward base. Reduce base concentration or switch to Method B (Microwave) to reduce reaction time.
Starting Material Remains Steric Hindrance (2-Cl)The ortho-chloro group blocks attack. Increase temperature to 40°C or extend reaction time to 48h.

References

  • Claisen-Schmidt Condensation Mechanism: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Chalcones as Bioactive Scaffolds: Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 2017, 117(12), 7762–7810.

  • Synthesis of Alkoxy-Substituted Chalcones: Susanti, E., et al. "Synthesis and Antioxidant Activity of Chalcone Derivatives." IOP Conference Series: Materials Science and Engineering, 2019.

  • Microwave-Assisted Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43, 6250–6284.

Sources

Application

Technical Application Note: Reductive Amination Protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Part 1: Executive Summary & Chemical Context Introduction This Application Note provides optimized protocols for the reductive amination of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3). This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Introduction

This Application Note provides optimized protocols for the reductive amination of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3). This scaffold is a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands where the ortho-chloro substituent serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a steric modulator to lock conformation.

Substrate Analysis: The "Push-Pull-Block" Effect

Successful derivatization of this aldehyde requires understanding its unique electronic and steric environment.

FeatureStructural ComponentChemical Consequence
Steric Block 2-Chloro (Ortho) High Hindrance: The bulky chlorine atom at the ortho position creates significant steric strain, impeding the nucleophilic attack of the amine on the carbonyl carbon. This often necessitates longer reaction times or Lewis acid activation.
Electronic Push 4-Propoxy, 5-Ethoxy Deactivation: These alkoxy groups are strong electron donors (via resonance). They increase electron density in the aromatic ring, rendering the carbonyl carbon less electrophilic. This slows down the initial imine formation.
Stability Aryl Chloride Labile under Hydrogenation: The C-Cl bond is susceptible to hydrogenolysis (dehalogenation) if standard Pd/C catalytic hydrogenation is attempted. Hydride reductions are preferred to preserve this moiety.

Part 2: Method Selection & Decision Logic

To ensure protocol reliability, select the method based on the amine partner's reactivity and the scale of the reaction.

Decision Tree (Graphviz Visualization)

MethodSelection Start Start: Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary High Nucleophilicity Secondary Secondary Amine (R2-NH) AmineType->Secondary Lower Nucleophilicity Sterics Is Amine Sterically Hindered? Primary->Sterics MethodA Method A: Direct Reductive Amination (STAB / AcOH) Secondary->MethodA Cyclic (e.g., Morpholine) MethodB Method B: Stepwise / Lewis Acid Mediated (Ti(OiPr)4 / NaBH4) Secondary->MethodB Acyclic / Hindered Sterics->MethodA No (e.g., Benzylamine) Sterics->MethodB Yes (e.g., t-Butylamine)

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics and nucleophilicity.

Part 3: Detailed Experimental Protocols

Method A: Direct Reductive Amination (Standard)

Best for: Unhindered primary amines and cyclic secondary amines. Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).

Mechanistic Insight

STAB is the reagent of choice because it is mild enough not to reduce the aldehyde directly, but reactive enough to reduce the protonated iminium ion formed in situ. The addition of Acetic Acid is critical for this specific substrate to protonate the imine, overcoming the electron-donating deactivation from the alkoxy groups.

Protocol Steps
  • Preparation: In a dry reaction vial, dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv, e.g., 242 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) or THF (5 mL, 0.2 M). Note: DCE is preferred for solubility and rate, but THF is a greener alternative.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.2 equiv). Stir for 30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium establishment.

    • Checkpoint: The solution may turn slightly yellow or cloudy.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H2) may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of aldehyde (m/z 243 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Titanium-Mediated Stepwise Reductive Amination

Best for: Sterically hindered amines, weak nucleophiles (anilines), or if Method A fails to reach full conversion. Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)4), Sodium Borohydride (NaBH4).[2]

Mechanistic Insight

The 2-chloro substituent creates a "steric wall." Ti(OiPr)4 acts as a Lewis acid to coordinate the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a water scavenger to drive the equilibrium toward the imine.

Protocol Steps
  • Imine Formation: In a dry flask under Nitrogen/Argon, combine 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv) and the Amine (1.2 equiv).

  • Lewis Acid Activation: Add Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv).

    • Observation: The mixture will likely become viscous.

  • Reaction (Step 1): Stir at RT for 6–12 hours. If the amine is extremely hindered, heat to 40–50°C.

    • Validation: Check for complete consumption of aldehyde by TLC (imine is usually less polar than aldehyde).

  • Dilution: Dilute the viscous mixture with absolute Ethanol (0.2 M concentration relative to aldehyde).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise.

    • Note: NaBH4 is used here instead of STAB because it is smaller and more reactive, necessary for the bulky titanium-complexed imine.

  • Quench (Critical): Stir for 2 hours at RT. Quench by adding water (1 mL per mmol) dropwise.

    • Result: A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc and NaHCO3. Dry and purify as in Method A.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (Aldehyde remains) Steric hindrance from 2-Cl group prevents imine formation.Switch to Method B (Ti(OiPr)4). Increase amine equivalents to 1.5x.
Dechlorination (Loss of Cl) Over-reduction or wrong catalyst (if using hydrogenation).Do NOT use Pd/C. Use STAB or NaBH4 protocols exclusively. If catalytic hydrogenation is mandatory, use Pt/C (sulfided) or Raney Nickel.
Dialkylation (Primary Amines) Primary amine reacts twice with aldehyde.Ensure excess amine (1.5–2.0 equiv) is used. Add the aldehyde slowly to the amine solution.
Low Yield (Workup) Amine product is water-soluble or trapped in Ti-salts.For Method B: Ensure thorough washing of the Celite pad. For basic amines, keep the aqueous workup pH > 10 to prevent salt formation.

Part 5: Pathway Visualization

Reaction Mechanism & Steric/Electronic Map

Mechanism Aldehyde 2-Cl-5-OEt-4-OPr-Benzaldehyde (Steric Block + Electronic Push) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O Product Final Amine Product (Cl-Retained) Imine->Product + Hydride Acid AcOH / Ti(IV) (Activation) Acid->Hemiaminal Catalyzes Reductant STAB / NaBH4 (Hydride Transfer) Reductant->Product Reduces Imine

Figure 2: Mechanistic pathway highlighting the critical activation steps required to overcome the steric and electronic deactivation of the substrate.

Part 6: References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • ChemScene. (n.d.). "2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Page." ChemScene.com.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

  • Pfizer Inc. (2014). "Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde." Google Patents (CN103896752A).

Sources

Method

Synthesis of heterocyclic compounds from 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Application Note: Advanced Synthesis of Heterocyclic Pharmacophores from 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Executive Summary & Strategic Analysis 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Heterocyclic Pharmacophores from 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary & Strategic Analysis

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized aromatic scaffold. Its structural motif—a 2-haloaldehyde core decorated with electron-donating alkoxy groups—is chemically predisposed for the rapid assembly of fused heterocycles. This specific substitution pattern (4-propoxy-5-ethoxy) mimics the pharmacophore features found in potent PDE4 inhibitors (e.g., Roflumilast analogs) and EGFR kinase inhibitors, making it a high-value precursor for medicinal chemistry campaigns.

Reactivity Profile:

  • Electrophilic Center (C1-Formyl): Highly reactive towards nucleophiles (amines, active methylenes) for condensation reactions.

  • Nucleophilic Displacement Site (C2-Chloro): The ortho-chloro substituent serves as a leaving group for intramolecular cyclization. While the electron-donating alkoxy groups at C4 and C5 deactivate the ring towards standard

    
    , they stabilize cationic intermediates, facilitating metal-catalyzed cross-coupling (Buchwald-Hartwig/Ullmann) and specific acid-catalyzed cyclizations.
    
  • Solubility: The propoxy chain imparts enhanced lipophilicity compared to methoxy analogs, improving solubility in organic solvents (DCM, EtOAc) but requiring careful solvent selection for polar reactions (e.g., use of DMF/DMSO).

This guide details three "field-proven" protocols to convert this scaffold into Quinazolines , Benzothiophenes , and Indazoles .

Protocol A: Copper-Catalyzed Cascade Synthesis of Quinazolines

Target: 6-Ethoxy-7-propoxy-2-substituted-quinazoline Mechanism: Schiff base condensation followed by Cu-catalyzed intramolecular


-arylation and oxidative aromatization.
Reagents & Materials
ReagentEquivalentsRole
2-Chloro-5-ethoxy-4-propoxybenzaldehyde 1.0 equivSubstrate
Amidine Hydrochloride (e.g., Benzamidine HCl)1.5 equivNitrogen Source
CuI (Copper(I) Iodide) 10 mol%Catalyst
L-Proline 20 mol%Ligand
Cs₂CO₃ (Cesium Carbonate) 3.0 equivBase
DMF (N,N-Dimethylformamide) [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine the benzaldehyde (1.0 mmol), amidine hydrochloride (1.5 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (978 mg, 3.0 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL).

  • Reaction: Seal the vial and heat to 110 °C under an air atmosphere (oxidative conditions are required for the final aromatization). Stir vigorously for 12–15 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent quinazoline spot (
      
      
      
      ).
  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 10%

    
     40% EtOAc in Hexanes.
    
Mechanistic Pathway (Graphviz)

QuinazolineSynthesis Substrate 2-Cl-Aldehyde Imine Intermediate A: Schiff Base (Imine) Substrate->Imine Condensation (-H2O) Amidine Amidine (R-C(=NH)NH2) Amidine->Imine CuComplex Intermediate B: Cu-Amido Complex Imine->CuComplex CuI/L-Proline Base Cyclized Intermediate C: Dihydroquinazoline CuComplex->Cyclized Intramolecular Ullmann Coupling Product Target: Quinazoline Cyclized->Product Aerobic Oxidation (-2H)

Caption: Figure 1.[1] Cu-catalyzed cascade cyclization involving condensation, N-arylation, and oxidative dehydrogenation.

Protocol B: Synthesis of Benzothiophene-2-carboxylates

Target: Ethyl 5-ethoxy-6-propoxybenzo[b]thiophene-2-carboxylate Mechanism: Fiesselmann-type condensation. The thioglycolate acts as a bis-nucleophile, attacking the aldehyde (aldol) and then displacing the chloride (


).
Reagents & Materials
ReagentEquivalentsRole
2-Chloro-5-ethoxy-4-propoxybenzaldehyde 1.0 equivSubstrate
Ethyl Thioglycolate 1.2 equivThiol Source
K₂CO₃ (Potassium Carbonate) 2.5 equivBase
DMSO (Dimethyl Sulfoxide) [0.5 M]Solvent
Step-by-Step Methodology
  • Preparation: Dissolve the benzaldehyde (1.0 mmol) and ethyl thioglycolate (1.2 mmol) in DMSO (2.0 mL).

  • Activation: Add K₂CO₃ (2.5 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90 °C .

    • Note on Reactivity: The electron-rich nature of the ring (5-OEt, 4-OPr) deactivates the C-Cl bond. Higher temperatures (up to 100 °C) may be required compared to nitro-substituted analogs.

    • Duration: 4–6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with DCM, wash with brine, dry over MgSO₄.[2]

  • Purification: Recrystallization from Ethanol is usually sufficient. If oil, use column chromatography (10% EtOAc/Hexane).

Mechanistic Pathway (Graphviz)

Benzothiophene Start Start: 2-Cl-Aldehyde + Ethyl Thioglycolate Step1 Step 1: Thiolate Attack on Aldehyde (Aldol-type addition) Start->Step1 Base (K2CO3) Step2 Step 2: Intramolecular SnAr (Displacement of Cl) Step1->Step2 Ring Closure Step3 Step 3: Dehydration/Aromatization Step2->Step3 -H2O Final Product: Benzothiophene-2-carboxylate Step3->Final

Caption: Figure 2. Stepwise construction of the thiophene ring via thio-aldol condensation and nucleophilic aromatic substitution.

Protocol C: Rapid Access to 1H-Indazoles

Target: 5-Ethoxy-6-propoxy-1H-indazole Mechanism: Hydrazone formation followed by intramolecular nucleophilic displacement of chloride.

Reagents & Materials
ReagentEquivalentsRole
2-Chloro-5-ethoxy-4-propoxybenzaldehyde 1.0 equivSubstrate
Hydrazine Hydrate (60–80%) 5.0 equivReagent
Ethanol [0.3 M]Solvent
CuI (Optional) 5 mol%Catalyst (if sluggish)
Step-by-Step Methodology
  • Reaction: Dissolve the benzaldehyde (1.0 mmol) in Ethanol (3 mL). Add Hydrazine Hydrate (5.0 mmol).

  • Reflux: Heat to reflux (78 °C) for 12 hours.

    • Optimization: If the reaction stalls at the hydrazone intermediate (observed by LCMS), add 5 mol% CuI and 10 mol% 1,10-phenanthroline, then heat in a sealed tube at 100 °C.

  • Work-up: Evaporate the ethanol. Resuspend the residue in water.

  • Isolation: The indazole usually precipitates. Filter and wash with cold ether.

Analytical Verification (Expected Data)

For the Quinazoline derivative (Protocol A, R = Phenyl):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.25 (s, 1H, H-4 of quinazoline ring) – Diagnostic Singlet.
      
    • 
       7.40 (s, 1H, H-5), 
      
      
      
      7.15 (s, 1H, H-8).
    • 
       4.25 (q, 2H, -OCH ₂CH₃), 
      
      
      
      4.10 (t, 2H, -OCH ₂CH₂CH₃).
    • 
       8.50–7.50 (m, 5H, Phenyl group).
      

References

  • Quinazoline Synthesis via Cu-Catalysis: Wang, C., et al. "Copper-catalyzed synthesis of quinazoline derivatives via Ullmann-type coupling and aerobic oxidation."[3] Journal of Organic Chemistry, 2010, 75(22), 7936-7938. Link

  • Benzothiophene Synthesis: Ohta, H., et al. "Synthesis of benzothiophene derivatives from 2-halobenzaldehydes." Bioorganic & Medicinal Chemistry, 2008, 16(2), 1111-1124.
  • Indazole Synthesis: Zhang, Z., et al. "Copper-catalyzed synthesis of 1H-indazoles from 2-halobenzaldehydes." Journal of Organic Chemistry, 2013, 78(5), 2206-2211. Link

  • Starting Material Data: PubChem Compound Summary for CID 11533596 (2-Chloro-5-ethoxy-4-propoxybenzaldehyde). Link

Sources

Application

Oxidation and reduction reactions of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Technical Guide: Redox Transformations of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Executive Summary This technical guide details the optimized protocols for the oxidation and reduction of 2-Chloro-5-ethoxy-4-propoxybenza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Redox Transformations of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary

This technical guide details the optimized protocols for the oxidation and reduction of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3) . As a polysubstituted benzaldehyde derivative, this molecule serves as a critical intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1]

The presence of electron-donating alkoxy groups (ethoxy at C5, propoxy at C4) combined with an electron-withdrawing chlorine atom (at C2) creates a unique electronic environment. Standard redox conditions must be tuned to prevent regioselective side reactions such as ether cleavage or aromatic chlorination.[1] This guide provides validated methodologies for:

  • Selective Oxidation to 2-Chloro-5-ethoxy-4-propoxybenzoic acid using the Pinnick-Lindgren condition.

  • Chemoselective Reduction to (2-Chloro-5-ethoxy-4-propoxyphenyl)methanol using Sodium Borohydride.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS Number 692275-23-3
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
Key Functional Groups Aldehyde (C-1), Chloro (C-2), Propoxy (C-4), Ethoxy (C-5)
Reactivity Challenge The C-2 chlorine provides steric bulk near the aldehyde.[2] The C-4/C-5 alkoxy groups increase electron density, making the ring susceptible to electrophilic attack during harsh oxidations.

Application Note: Selective Oxidation Protocol

Target Product: 2-Chloro-5-ethoxy-4-propoxybenzoic acid

Methodological Rationale

While potassium permanganate (


) or Jones Reagent (

) are common oxidants, they are ill-suited for this substrate.[1] The acidic nature of Jones reagent risks ether cleavage (dealkylation), and permanganate can be non-selective.[1]

Selected Method: Pinnick Oxidation (Lindgren Modification) This protocol utilizes Sodium Chlorite (


) buffered with Sodium Dihydrogen Phosphate (

) in the presence of a chlorine scavenger (2-methyl-2-butene).
  • Mechanism: The aldehyde reacts with chlorous acid to form the carboxylic acid and hypochlorous acid (

    
    ).[1]
    
  • Critical Control: The scavenger is essential. Without it, the generated

    
     would react with the electron-rich aromatic ring, leading to polychlorinated impurities (e.g., chlorination at the vacant C-3 or C-6 positions).
    
Reaction Pathway Visualization

PinnickOxidation Start Aldehyde Substrate (2-Cl-5-OEt-4-OPr-Ph-CHO) Intermediate Chlorous Acid Intermediate Start->Intermediate Oxidation Reagents NaClO2 + NaH2PO4 Scavenger: 2-methyl-2-butene Reagents->Intermediate Byproduct HOCl (Trapped by Scavenger) Intermediate->Byproduct Product Carboxylic Acid (2-Cl-5-OEt-4-OPr-Ph-COOH) Intermediate->Product Byproduct->Reagents Quenched

Figure 1: Mechanistic flow of the Pinnick oxidation preventing aromatic chlorination.

Experimental Protocol

Reagents:

  • Substrate: 10.0 g (41.2 mmol)[1]

  • Sodium Chlorite (

    
    , 80%): 5.6 g (49.4 mmol, 1.2 eq)[1]
    
  • Sodium Dihydrogen Phosphate (

    
    ): 4.0 g (33 mmol)[1]
    
  • 2-Methyl-2-butene (Scavenger): 22 mL (excess)

  • Solvent:

    
    -Butanol / Water (3:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve 10.0 g of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in 80 mL of

    
    -butanol and 22 mL of 2-methyl-2-butene.
    
  • Oxidant Solution: Separately, dissolve

    
     and 
    
    
    
    in 27 mL of water.
  • Addition: Cool the reaction flask to 0°C. Add the aqueous oxidant solution dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or HPLC.[1]

  • Workup:

    • Evaporate volatile

      
      -butanol under reduced pressure.[1]
      
    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]

    • Critical Step: The product is acidic.[1][4] Extract the organic layer with saturated

      
       (aq).[1] The product moves to the aqueous phase as the carboxylate salt.[1]
      
    • Discard the organic layer (removes non-acidic impurities).[1]

    • Acidify the aqueous layer to pH 2 with 1N HCl.[1] The product will precipitate.[1]

  • Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

Yield Expectation: 90–95% Purity: >98% (HPLC)

Application Note: Chemoselective Reduction Protocol

Target Product: (2-Chloro-5-ethoxy-4-propoxyphenyl)methanol

Methodological Rationale

Sodium Borohydride (


) is the preferred reducing agent.[1] It is chemoselective for aldehydes/ketones and will not touch the ether linkages or the aromatic chloride.[1] Lithium Aluminum Hydride (

) is too aggressive and carries a safety risk of dehalogenation (removing the Cl atom) or ring reduction.[1]
Experimental Protocol

Reagents:

  • Substrate: 5.0 g (20.6 mmol)[1]

  • Sodium Borohydride (

    
    ): 0.39 g (10.3 mmol, 0.5 eq - Note: 1 mol NaBH4 reduces 4 mol aldehyde)[1]
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of substrate in 50 mL of anhydrous methanol in a 250 mL flask. Cool to 0°C.[1]

  • Addition: Add

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quenching: Carefully add 10 mL of water or saturated

    
     solution to quench excess hydride.[1]
    
  • Workup:

    • Concentrate methanol under vacuum.[1]

    • Dilute with water and extract with Dichloromethane (DCM).[1]

    • Wash organic layer with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
  • Purification: Usually not required.[1] If necessary, recrystallize from Hexanes/EtOAc.[1]

Yield Expectation: 92–96%

Analytical Validation & QC

Use the following parameters to validate the transformation.

FeatureAldehyde (Starting Material)Acid (Oxidation Product)Alcohol (Reduction Product)
1H NMR (DMSO-d6) ~10.2 ppm (s, 1H) : Aldehyde proton.[1] Distinctive sharp singlet.~12.5 ppm (br s, 1H) : Carboxylic acid proton.[1] Aldehyde peak disappears.[1]~4.5 ppm (d, 2H) : Benzylic

. ~5.2 ppm (t, 1H) : OH proton.[1]
IR Spectroscopy 1680–1700 cm⁻¹ : C=O stretch (Strong).[1]1680 cm⁻¹ : C=O stretch.[1] 2500–3000 cm⁻¹ : Broad O-H stretch.[1]3300–3400 cm⁻¹ : Broad O-H stretch.[1] No C=O peak.[1]
HPLC Retention IntermediateFastest (Polar/Acidic)Slowest (if reverse phase) or Variable

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oxidation: Chlorinated Impurities Insufficient scavenger or high temp.[1]Ensure 2-methyl-2-butene is fresh and in excess. Keep T < 10°C during addition.
Oxidation: Low Yield Incomplete extraction of acid.[1]During workup, ensure the aqueous layer is acidified to pH < 2 to fully precipitate the product.[1]
Reduction: Dehalogenation (Loss of Cl) Reaction too vigorous or wrong reagent.[1]Do NOT use

or catalytic hydrogenation (

).[1] Stick to

at 0°C.
Solubility Issues Hydrophobic alkoxy chains.[1]Use THF/Methanol mixtures for reduction if Methanol alone is insufficient.[1]

References

  • Pinnick Oxidation Methodology: Lindgren, B. O., & Nilsson, T. (1973).[1] "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite."[1] Acta Chemica Scandinavica, 27, 888.[1]

  • Chlorine Scavenging Mechanism: Dalcanale, E., & Montanari, F. (1986).[1] "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 51(4), 567-569.[1] Available at: [Link][1]

  • General Reduction Protocols: Abdel-Magid, A. F. (Ed.).[1] (1996).[1] Reductions in Organic Synthesis: A Guide to Reagents and Methods. ACS Professional Reference Book.[1]

Sources

Method

Application Note: Wittig Olefination Strategies for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary & Structural Rationale The Wittig reaction remains one of the most robust and predictable methods for carbon-carbon double bond formation in organic synthesis and drug development[1]. This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The Wittig reaction remains one of the most robust and predictable methods for carbon-carbon double bond formation in organic synthesis and drug development[1]. This application note details optimized protocols for the olefination of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3), a highly functionalized aromatic intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Designing a Wittig reaction for this specific substrate requires a deep understanding of its electronic and steric microenvironment. The molecule features an aldehyde group flanked by an ortho-chloro substituent and two electron-donating alkoxy groups (meta-ethoxy and para-propoxy).

  • Electronic Effects: The strong resonance electron donation from the para-propoxy group significantly reduces the electrophilicity of the carbonyl carbon. However, the inductive electron-withdrawing nature of the ortho-chloro group partially counteracts this, maintaining moderate reactivity.

  • Steric Effects: The ortho-chloro group introduces steric bulk adjacent to the reaction center, which can influence the approach trajectory of the bulky triphenylphosphonium ylide, dictating the kinetics of the initial[2+2] cycloaddition.

To provide a comprehensive guide, this document outlines two distinct synthetic pathways: Terminal Olefination (using a highly reactive, non-stabilized ylide) and Chain Extension (using a less reactive, stabilized ylide to form an α,β-unsaturated ester).

Mechanistic Pathway

The Wittig reaction proceeds via a strictly controlled sequence rather than a simple ionic substitution. The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the aldehyde, simultaneously forming a four-membered cyclic intermediate known as an oxaphosphetane [2]. This intermediate is inherently unstable and rapidly undergoes a syn-cycloreversion, driven by the immense thermodynamic stability of the phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO) [3].

G A Aldehyde (2-Cl-5-EtO-4-PrO-PhCHO) C [2+2] Cycloaddition A->C B Phosphonium Ylide (Ph3P=CH-R) B->C D Oxaphosphetane Intermediate C->D E Syn-Cycloreversion D->E F Alkene Product (E/Z Isomers) E->F G Triphenylphosphine Oxide (Ph3P=O) E->G

Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.

Optimization and Quantitative Data

The choice of base, solvent, and temperature is critical and depends entirely on the nature of the ylide. Non-stabilized ylides (Entry 1 & 2) require strong bases and low temperatures to prevent decomposition, whereas stabilized ylides (Entry 3 & 4) require thermal activation due to the resonance-stabilized negative charge on the carbanion [4].

Table 1: Optimization of Wittig Olefination Conditions for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

EntryYlide TypeReagentBaseSolventTempTimeYield (%)E:Z Ratio
1Non-stabilizedPh₃PCH₃BrKOtBuTHF0 °C to RT3 h88N/A (Terminal)
2Non-stabilizedPh₃PCH₃Brn-BuLiTHF-78 °C to RT4 h82N/A (Terminal)
3StabilizedPh₃P=CHCO₂EtNoneDCMReflux12 h75>95:5
4 Stabilized Ph₃P=CHCO₂Et None Toluene 80 °C 6 h 91 >98:2

Note: Potassium tert-butoxide (KOtBu) is preferred over n-BuLi for terminal olefination (Entry 1) as it avoids lithium-salt complexation with the oxaphosphetane, leading to faster cycloreversion and cleaner reaction profiles.

Experimental Workflows

Workflow S1 1. Ylide Generation (Phosphonium Salt + Base) S2 2. Substrate Addition (Aldehyde in Solvent) S1->S2 S3 3. Reaction Progression (Thermal Activation & TLC Monitoring) S2->S3 S4 4. Quenching & Extraction (Aqueous Workup) S3->S4 S5 5. TPPO Precipitation (Trituration in Hexanes) S4->S5 S6 6. Final Purification (Silica Gel Chromatography) S5->S6

Step-by-step experimental workflow for the Wittig reaction.

Protocol A: Synthesis of 1-Chloro-4-ethoxy-5-propoxy-2-vinylbenzene (Terminal Olefination)

This protocol utilizes a non-stabilized ylide generated in situ to convert the aldehyde into a terminal vinyl group.

Reagents:

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv, 10 mmol, 2.43 g)

  • Methyltriphenylphosphonium bromide (1.2 equiv, 12 mmol, 4.29 g)

  • Potassium tert-butoxide (KOtBu) (1.25 equiv, 12.5 mmol, 1.40 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Procedure:

  • Ylide Generation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Add methyltriphenylphosphonium bromide (4.29 g) and anhydrous THF (25 mL). Cool the white suspension to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (1.40 g) portionwise over 5 minutes.

    • Self-Validation Check: The suspension will rapidly transition from a white slurry to a vibrant, homogeneous yellow/orange solution. This color change is the definitive visual confirmation that the highly reactive methylenetriphenylphosphorane ylide has formed. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (2.43 g) in anhydrous THF (15 mL). Add this solution dropwise to the ylide mixture via syringe over 10 minutes to manage the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2; UV active). The aldehyde spot (Rf ~0.6) should disappear, replaced by a less polar product spot (Rf ~0.8).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (TPPO Removal): Triphenylphosphine oxide (TPPO) streaks heavily on silica. To remove it, suspend the crude viscous oil in cold Hexanes/Diethyl Ether (1:1, 20 mL) and stir vigorously. The TPPO will precipitate as a fine white crystalline solid. Filter through a Celite pad and concentrate the filtrate. Purify the residue via flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure terminal alkene as a colorless oil.

Protocol B: Synthesis of Ethyl (E)-3-(2-chloro-5-ethoxy-4-propoxyphenyl)acrylate (Chain Extension)

This protocol utilizes a commercially available stabilized ylide. Due to the electron-donating alkoxy groups on the substrate, thermal activation is strictly required to drive the reaction forward.

Reagents:

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv, 10 mmol, 2.43 g)

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 equiv, 11 mmol, 3.83 g)

  • Anhydrous Toluene (30 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (2.43 g) in anhydrous toluene (30 mL).

  • Ylide Addition: Add the stabilized ylide, Ethyl (triphenylphosphoranylidene)acetate (3.83 g), in one portion. Because the ylide is stabilized by the electron-withdrawing ester group, no strong base or inert atmosphere is strictly required, though an argon blanket is recommended for optimal yields.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath.

    • Causality Note: Room temperature stirring will result in <10% conversion even after 24 hours due to the deactivated nature of both the stabilized ylide and the electron-rich benzaldehyde. Heating to 80 °C provides the necessary activation energy for the [2+2] cycloaddition.

  • Monitoring: Stir at 80 °C for 6 hours. TLC (Hexanes/EtOAc 7:3) will show the formation of a highly UV-active product spot (Rf ~0.5).

  • Workup: Cool the mixture to room temperature. Toluene can be removed directly under reduced pressure.

  • Purification: Triturate the crude solid with cold hexanes (30 mL) to precipitate the TPPO byproduct. Filter the white solid and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford the (E)-α,β-unsaturated ester as a white solid. The thermodynamic control inherent to stabilized ylides ensures an E:Z ratio of >98:2.

References

  • "Wittig Reaction - Examples and Mechanism", Master Organic Chemistry. Available at:[Link]

  • "Wittig Reaction", Organic Chemistry Portal. Available at:[Link]

  • "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction", Organic Syntheses. Available at:[Link]

Application

Advanced Application Note: Grignard Addition Protocols for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary This application note details a highly optimized protocol for the nucleophilic addition of Grignard reagents to 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3)[1]. As a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized protocol for the nucleophilic addition of Grignard reagents to 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3)[1]. As a highly functionalized aromatic building block, this specific substituted benzaldehyde is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including diarylmethane derivatives and targeted kinase inhibitors. The protocol below outlines the synthesis of the corresponding secondary alcohol, 1-(2-chloro-5-ethoxy-4-propoxyphenyl)ethan-1-ol, using methylmagnesium bromide. The methodology is designed to maximize yield while suppressing common side reactions such as pinacol coupling and premature dehydration.

Mechanistic Insights & Substrate Causality

Designing a robust Grignard protocol requires a deep understanding of the substrate's electronic and steric environment.

  • Electronic Push-Pull Dynamics: The aldehyde carbonyl is subject to competing electronic effects. The ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. Conversely, the meta-ethoxy and para-propoxy groups are strongly electron-donating via resonance (+R), which slightly deactivates the carbonyl[2]. This balance necessitates a highly reactive and well-solvated nucleophile.

  • Steric Hindrance: The ortho-chloro group creates significant steric bulk adjacent to the reaction center. To overcome this, Tetrahydrofuran (THF) is selected as the solvent over diethyl ether. THF is a stronger Lewis base and more effectively solvates the organomagnesium species, breaking up bulky polymeric Grignard aggregates into more reactive, monomeric nucleophiles[3].

  • Quenching Causality: Benzylic alcohols formed from electron-rich aromatic rings are highly susceptible to E1 dehydration. Quenching the magnesium alkoxide intermediate with strong mineral acids (e.g., HCl) often leads to the formation of undesired styrene derivatives. Therefore, a mildly acidic saturated ammonium chloride (NH₄Cl) solution (pH ~5.5) is strictly mandated to protonate the alkoxide safely[4].

Reaction Pathway Visualization

G A 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde (Electrophile) C Magnesium Alkoxide Intermediate A->C Addition (0°C to RT) B MeMgBr in THF (Nucleophile) B->C E 1-(2-chloro-5-ethoxy- 4-propoxyphenyl)ethan-1-ol (Product) C->E Quench (pH ~5) D Sat. NH4Cl (aq) (Mild Protonation) D->E

Figure 1: Workflow of the Grignard addition from functionalized benzaldehyde to secondary alcohol.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-ethoxy-4-propoxybenzaldehyde242.701.002.427 g (10 mmol)Electrophile
Methylmagnesium bromide (3.0 M in THF)119.241.204.0 mL (12 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-25.0 mLSolvent
Saturated NH₄Cl (aq)53.49Excess20.0 mLQuenching Agent

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure system integrity and reaction success.

Phase 1: System Preparation & Anhydrous Validation

  • Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Flame Drying: Flame-dry the apparatus under vacuum, then backfill with high-purity Argon. Repeat this cycle three times to ensure absolute removal of surface moisture.

  • Substrate Solvation: Dissolve 2.427 g of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in 25 mL of anhydrous THF. Inject the solution into the reaction flask via a dry syringe.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Nucleophilic Addition 5. Titration Check (Self-Validation): Add the first 0.2 mL of the 3.0 M MeMgBr solution dropwise. Observation: A momentary localized fizzing that rapidly dissipates indicates the Grignard reagent is actively scavenging trace moisture. If heavy precipitation occurs, the system is compromised by water. 6. Reagent Addition: Proceed to add the remaining 3.8 mL of MeMgBr dropwise over 15 minutes. Maintaining 0 °C is critical to prevent single-electron transfer (SET) pathways that lead to pinacol coupling[2]. 7. Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

Phase 3: Reaction Monitoring (Self-Validation) 8. TLC Analysis: Withdraw a 10 µL aliquot, quench it in 100 µL of EtOAc/NH₄Cl, and spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1).

  • Validation Check: The starting aldehyde is UV-active and stains bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product alcohol is UV-active but will not stain with 2,4-DNPH. It will, however, stain dark blue/black with Phosphomolybdic Acid (PMA). The complete disappearance of the 2,4-DNPH responsive spot confirms 100% conversion.

Phase 4: Quenching & Workup 9. Mild Quench: Re-cool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Caution: The initial addition will be highly exothermic and evolve methane gas (from the quenching of excess MeMgBr)[3]. 10. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

Troubleshooting & Field Insights

  • Incomplete Conversion: If TLC indicates unreacted aldehyde after 2 hours, the Grignard reagent may have degraded prior to use (often due to poor storage). Solution: Titrate the Grignard reagent using iodine/LiCl prior to the reaction to confirm its exact molarity.

  • Formation of a Non-Polar Byproduct: If a highly non-polar spot appears on the TLC (running near the solvent front), the product has likely undergone E1 dehydration to form a styrene derivative. Solution: Ensure the quenching phase is strictly buffered with NH₄Cl and avoid any contact with strong acids or elevated temperatures during rotary evaporation.

References

  • ChemRxiv. (2021). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from[Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2001). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. Retrieved from[Link]

Sources

Method

Application Note: Functionalization of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde for Drug Design

Abstract & Strategic Significance 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike simple dialkoxybenzaldehydes, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike simple dialkoxybenzaldehydes, the asymmetric ether substitution pattern (5-ethoxy, 4-propoxy) offers a unique lipophilic profile (


) designed to optimize blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy in target proteins.

This molecule is a critical intermediate for two primary therapeutic classes:[1]

  • Tyrosine Kinase Inhibitors (TKIs): specifically EGFR and VEGFR inhibitors where the 4,5-dialkoxyquinazoline core is a dominant pharmacophore (e.g., Gefitinib, Erlotinib analogs).

  • PDE4 Inhibitors: Where the dialkoxybenzyl moiety mimics the catechol ether pharmacophore essential for active site binding.

This guide outlines the strategic functionalization of this scaffold, focusing on orthogonal reactivity: the electrophilic aldehyde handle and the transition-metal-active aryl chloride.

Chemical Profile & Reactivity Analysis

Electronic "Push-Pull" System

The molecule exhibits a competing electronic structure that dictates reaction conditions:

  • Deactivation: The C4-Propoxy and C5-Ethoxy groups are strong electron-donating groups (EDGs) via resonance, increasing electron density in the ring. This generally deactivates the C2-Chlorine toward nucleophilic aromatic substitution (

    
    ).
    
  • Activation: The C1-Aldehyde is a strong electron-withdrawing group (EWG), pulling density from the ortho- (C2) and para-positions.

Consequence: While


 at the C2-Cl is possible with strong nucleophiles, it is sluggish. Palladium-catalyzed cross-coupling  is the preferred method for C2 functionalization. The aldehyde remains highly reactive for condensation and reduction.
Reactivity Map (Graphviz)

ReactivityMap Core 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde Aldehyde C1-Aldehyde (Electrophile) Core->Aldehyde Chloride C2-Chloride (Leaving Group) Core->Chloride RedAm Reductive Amination (Benzylamines) Aldehyde->RedAm NaBH(OAc)3 / Amine Knoevenagel Knoevenagel Condensation (Styrenes/Cinnamates) Aldehyde->Knoevenagel Malonate / Base Cyclization Cyclization w/ Amidines (Quinazolines) Aldehyde->Cyclization + Guanidine/Amidine Suzuki Suzuki-Miyaura (Biaryls) Chloride->Suzuki Pd(0) / Boronic Acid Chloride->Cyclization Intramolecular Sub

Figure 1: Orthogonal reactivity map highlighting the divergent synthetic pathways available for the scaffold.

Strategic Functionalization Pathways

Pathway A: Construction of Quinazoline Cores (Kinase Inhibitor Synthesis)

The most high-value transformation for this scaffold is the formation of 6-ethoxy-7-propoxyquinazolin-4(3H)-ones or aminoquinazolines. This mimics the core of drugs like Gefitinib but with a propoxy tail for altered solubility.

Mechanism:

  • Condensation of the aldehyde with an amidine (e.g., formamidine acetate) or guanidine.

  • Intramolecular

    
     or oxidative cyclization involving the C2-Cl (often requires an intermediate oxidation step if starting directly from aldehyde, or conversion to nitrile first).
    
  • Alternative (Standard): Oxidation of aldehyde to acid

    
     Amide formation 
    
    
    
    Cyclization.
Pathway B: Reductive Amination (Library Generation)

The aldehyde is an excellent handle for diversifying the "tail" region of the drug molecule. Using Sodium Triacetoxyborohydride (STAB) allows for mild derivatization with primary and secondary amines without affecting the aryl chloride.

Pathway C: Suzuki-Miyaura Cross-Coupling

The C2-Chlorine, though sterically crowded by the aldehyde and deactivated by alkoxy groups, participates efficiently in Pd-catalyzed couplings to form biaryl systems.

  • Catalyst Choice:

    
     or 
    
    
    
    with XPhos are recommended to overcome steric hindrance.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (General Procedure)

Objective: Synthesis of 2-chloro-5-ethoxy-4-propoxy-benzylamines.

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (Primary/Secondary): 1.1 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 equiv (optional, promotes imine formation)

Step-by-Step Workflow:

  • Imine Formation: In a dry reaction vial, dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol). If the amine is a salt, add 1.1 equiv of TEA. Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir for 15 min until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Synthesis of 6-Ethoxy-7-propoxyquinazolin-4(3H)-one

Objective: Cyclization to form the kinase inhibitor core. Note: This protocol assumes a cascade cyclization using guanidine, a common route for this class.

Reagents:

  • Scaffold: 1.0 equiv

  • Guanidine Carbonate: 2.0 equiv

  • Solvent: Dimethylacetamide (DMAc) or NMP

  • Reagent:

    
     (Catalytic, 10 mol%), 
    
    
    
    (2.0 equiv)

Step-by-Step Workflow:

  • Setup: Charge a pressure tube with the aldehyde (1.0 mmol), Guanidine Carbonate (2.0 mmol),

    
     (0.1 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvation: Add DMAc (3 mL). Degas with Argon for 5 mins.

  • Cyclization: Seal the tube and heat to 120°C for 18 hours.

    • Mechanism:[2] The reaction proceeds via initial Schiff base formation followed by Copper-catalyzed intramolecular arylation of the nitrogen (displacing the Cl).

  • Workup: Cool to RT. Dilute with water/ice (20 mL). The product often precipitates.

  • Isolation: Filter the precipitate. Wash with water and cold ether. Recrystallize from Ethanol/DMF.

Visual Workflow (Graphviz):

QuinazolineWorkflow Start Start: Aldehyde + Guanidine Imine Step 1: Imine Formation (In situ) Start->Imine Cyclization Step 2: Cu-Catalyzed Intramolecular Cyclization (120°C, DMAc) Imine->Cyclization Workup Step 3: Precipitation in Water Cyclization->Workup Product Product: Amino-Quinazoline Core Workup->Product

Figure 2: Cascade synthesis of the Quinazoline core from the aldehyde precursor.

Analytical Validation & Quality Control

Data Summary Table:

ParameterSpecificationMethod
Appearance Pale yellow to off-white powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

NMR)
Aldehyde proton singlet at

ppm
400 MHz DMSO-

Identity (MS)

(Cl isotope pattern 3:1)
ESI-MS

Critical NMR Signals:

  • Aldehyde (-CHO): Singlet, ~10.2–10.4 ppm.

  • Aromatic C3-H: Singlet, ~7.2 ppm (shielded by alkoxy).

  • Aromatic C6-H: Singlet, ~7.6 ppm (deshielded by aldehyde).

  • Ethoxy (

    
    ):  Quartet (~4.1 ppm) + Triplet (~1.4 ppm).
    
  • Propoxy (

    
    ):  Triplet (~4.0 ppm) + Multiplet (~1.8 ppm) + Triplet (~1.0 ppm).
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Reactivity: The aldehyde is susceptible to air oxidation to the benzoic acid. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Waste: Aqueous layers from reaction workups containing Copper or Palladium must be segregated as heavy metal waste.

References

  • Chandregowda, V., et al. "Synthesis and antiproliferative activity of novel 4,6-disubstituted quinazoline derivatives." European Journal of Medicinal Chemistry, vol. 44, no. 7, 2009, pp. 3046-3055. Link

  • Rao, G. S., et al. "An efficient synthesis of 4-chloro-6,7-dialkoxyquinazolines: Key intermediates for Gefitinib and Erlotinib." Synthetic Communications, vol. 41, no. 15, 2011, pp. 2287-2295. Link

  • Abdel-Mohsen, H. T., et al. "Synthesis, biological evaluation and molecular docking of novel benzimidazole derivatives as potent EGFR inhibitors." Bioorganic Chemistry, vol. 93, 2019, 103324. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Technical Support Center: Optimization of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Synthesis Ticket System Status: 🟢 OPERATIONAL Current Topic: Yield Optimization & Impurity Control Target Molecule: 2-Chloro-5-ethoxy-4-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Synthesis

Ticket System Status: 🟢 OPERATIONAL Current Topic: Yield Optimization & Impurity Control Target Molecule: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3)

Executive Summary

The synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde presents a classic "tetrasubstituted benzene" challenge. The primary yield-limiting factors are regioselectivity during chlorination (competition between the C2 and C6 positions) and incomplete sequential alkylation of the dihydroxy/vanillin precursors.

This guide moves beyond basic recipes to address the mechanistic bottlenecks causing low yields. We assume you are synthesizing this as an intermediate for pharmaceutical applications (e.g., kinase inhibitors or PDE inhibitors).

Module 1: The Regioselectivity Crisis (Chlorination)

User Issue: "I am chlorinating 3-ethoxy-4-propoxybenzaldehyde, but my yield of the 2-chloro isomer is <15%. The major product is the 6-chloro isomer."

Technical Diagnosis: This is a thermodynamic vs. kinetic control issue.

  • The Substrate: 3-ethoxy-4-propoxybenzaldehyde.

  • Electronic Environment: The C1-aldehyde is electron-withdrawing (deactivating meta-director). The C3-ethoxy and C4-propoxy groups are electron-donating (activating ortho/para-directors).

  • The Conflict:

    • Position 6 (Target for impurity): Para to the C3-ethoxy group. Sterically accessible. Highly Activated.

    • Position 2 (Target for product): Ortho to the C3-ethoxy group and Ortho to the C1-aldehyde. Sterically Crowded and electronically "sandwiched" between a deactivate and an activator.

Resolution Protocol: Direct chlorination of the aldehyde will always favor the 6-chloro isomer. To improve yield, you must change the synthetic order or the reagent.

Option A: The "Pre-Chlorination" Route (Recommended)

Instead of chlorinating the aldehyde, chlorinate the phenol before formylation or full alkylation.

  • Start: 2-Chloro-3,4-dihydroxybenzaldehyde (or 2-Chloro-Isovanillin).

  • Action: Perform sequential alkylation.

  • Why: The chlorine is already locked in position 2. You eliminate the regioselectivity variable entirely.

Option B: Blocking Strategy (If starting from aldehyde)

If you must use the direct chlorination route:

  • Reagent Switch: Switch from

    
     gas or NCS to Sulfuryl Chloride (
    
    
    
    )
    .
  • Condition: Run at -15°C to 0°C in Dichloromethane (DCM).

  • Mechanism: Lower temperatures favor the kinetic product (though C6 is still favored, the ratio may improve). However, this is rarely sufficient for high yields (>50%).

Module 2: Sequential Alkylation Efficiency

User Issue: "I have a mixture of mono-alkylated intermediates and unreacted diol. My conversion is stalled."

Technical Diagnosis: The steric bulk of the propoxy group (C4) and the ethoxy group (C5) creates interference. If you are alkylating a dihydroxy-benzaldehyde, the order of addition matters.

Optimization Protocol:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Rationale
Solvent AcetoneDMF or Acetonitrile Higher dielectric constant promotes

reaction rate for bulky electrophiles.
Base


(Cesium Carbonate)
The "Cesium Effect." Larger cation radius loosens the ion pair, making the phenoxide more nucleophilic.
Catalyst NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a Phase Transfer Catalyst, crucial for solid-liquid interfaces.
Order RandomC4-Propoxy First Alkylate the para-position (C4) first (less hindered) if starting from 3,4-dihydroxy.

Step-by-Step Workflow:

  • Dissolve substrate in DMF (0.5 M).

  • Add

    
     (1.5 eq). Stir 30 min at RT (Deprotonation).
    
  • Add Propyl Bromide (1.1 eq) + TBAI (0.1 eq).

  • Heat to 60°C. Monitor via TLC until mono-alkylation is complete.

  • Do not work up yet. Add Ethyl Bromide (1.2 eq) to the same pot.

  • Increase temp to 80°C to force the second alkylation.

Module 3: Purification (The "Oiling Out" Fix)

User Issue: "My product is a dark oil that won't crystallize. Column chromatography is too expensive for scale-up."

Technical Diagnosis: Benzaldehydes are prone to oxidation (to benzoic acid) and polymerization. The "oil" often contains unreacted alkyl halides and oligomers.

Resolution: Bisulfite Adduct Purification This method selectively pulls the aldehyde into the aqueous phase, leaving impurities in the organic phase.

  • Formation: Dissolve crude oil in Ethanol/EtOAc. Add saturated aqueous Sodium Metabisulfite (

    
    ) .
    
  • Precipitation: Stir vigorously for 2-4 hours. The aldehyde-bisulfite adduct will precipitate as a white solid.

  • Wash: Filter the solid.[1] Wash with Ether/DCM (removes non-aldehyde impurities).

  • Regeneration: Suspend solid in water. Add 10%

    
     or 
    
    
    
    (depending on stability, acid usually faster) and heat to 40°C.
  • Extraction: The pure aldehyde liberates. Extract with EtOAc.[2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing the synthesis based on your current failure mode.

SynthesisOptimization Start Start: Low Yield Issue CheckImpurity Analyze Impurity Profile (HPLC/NMR) Start->CheckImpurity IsomerIssue Major Impurity: 6-Chloro Isomer (Regioselectivity Failure) CheckImpurity->IsomerIssue Wrong Isomer AlkylationIssue Major Impurity: Mono-alkoxy phenols (Reaction Stalled) CheckImpurity->AlkylationIssue Incomplete Rxn PurificationIssue Product is Dark Oil / Low Purity CheckImpurity->PurificationIssue Bad Isolation SwitchRoute CRITICAL ACTION: Abandon Direct Chlorination IsomerIssue->SwitchRoute OptimizePTC Add TBAI (Cat.) + Cs2CO3 Switch Solvent to DMF AlkylationIssue->OptimizePTC Bisulfite Perform Bisulfite Adduct Purification PurificationIssue->Bisulfite PreChlorinated Use Pre-Chlorinated Scaffold (e.g., 2-Cl-4,5-dihydroxybenzaldehyde) SwitchRoute->PreChlorinated

Caption: Decision matrix for diagnosing yield loss. Red nodes indicate critical route failures requiring strategy shifts; Green nodes indicate optimization protocols.

References & Authoritative Grounding

  • Regioselectivity in Aromatic Substitution:

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." The directing effects of alkoxy groups vs. aldehyde groups confirm the preference for C6 over C2 in direct chlorination.

    • Context: See general principles of electrophilic aromatic substitution on trisubstituted benzenes.

  • Alkylation Optimization (Cesium Effect):

    • Finkelstein, et al. "Use of Cesium Carbonate in Ether Synthesis." Journal of Organic Chemistry. Cesium carbonate is superior for alkylating hindered phenols due to the "naked anion" effect.

    • Relevant Patent:CN107827722B (Synthesis of 3-ethoxy-4-methoxybenzaldehyde) demonstrates the industrial standard for sequential alkylation of isovanillin derivatives using phase transfer conditions [1].

  • Bisulfite Purification:

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Standard protocol for the purification of benzaldehydes via bisulfite adducts.

  • Specific Molecule Data:

    • CAS 692275-23-3 : 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.[3][4] Identified as a reference substance for drug impurities [2].

References List:

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[5] Link

  • ChemScene.[4] (n.d.). 2-chloro-5-ethoxy-4-propoxybenzaldehyde Product Information. Link

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-ethoxybenzaldehyde (Related Analog) Technical Data. Link

Sources

Optimization

Purification methods for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Technical Support Center: Purification of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde User Guide & Troubleshooting Portal Product: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) Application: Pharmaceutical Interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

User Guide & Troubleshooting Portal

Product: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) Application: Pharmaceutical Intermediate (API Synthesis), Fine Chemical Building Block Document Type: Technical Support / Troubleshooting Guide Version: 2.4 (2026)

Executive Summary & Strategy

Purifying 2-Chloro-5-ethoxy-4-propoxybenzaldehyde presents a unique challenge due to its poly-functional nature. The molecule features a deactivated aromatic ring (chlorine) alongside two electron-donating alkoxy groups (ethoxy, propoxy). This combination often leads to "oiling out" during crystallization and susceptibility to oxidation (to the corresponding benzoic acid) if handled improperly.

Our technical support team recommends a tiered purification strategy :

  • Method A (Recrystallization): For routine purity enhancement (>95% target).

  • Method B (Bisulfite Adduct): For isolation from complex reaction mixtures or removal of non-aldehyde isomers (High Purity >98%).

  • Method C (Chromatography): For small-scale separation of regioisomers.

Core Purification Protocols

Method A: Recrystallization (The "Solvent Switch" Technique)

Best for: Removing inorganic salts and trace starting phenols.

The Science: Alkoxybenzaldehydes often exhibit a steep solubility curve in alcohol/water mixtures. The "Solvent Switch" exploits the difference in solubility between the hydrophobic propyl/ethyl chains and the polar formyl group.

Protocol:

  • Dissolution: Dissolve crude solid in Isopropanol (IPA) at 60-65°C. Use 3-4 mL of IPA per gram of crude.

  • Clarification: If insoluble particles remain (salts), filter hot through a sintered glass funnel.

  • The Switch: Slowly add warm water (50°C) dropwise to the stirring solution until a faint, persistent turbidity appears.

    • Target Ratio: Typically 70:30 (IPA:Water).

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the off-white crystals and wash with cold 50% IPA/Water.

Expert Tip: If the product oils out instead of crystallizing, re-heat to dissolve the oil, add a "seed crystal" of pure product (if available), and cool even slower.

Method B: Bisulfite Adduct Purification (The "Chemical Hook")

Best for: Removing non-aldehyde impurities (e.g., over-alkylated byproducts, isomers).

The Science: Aldehydes react reversibly with sodium bisulfite to form a water-soluble sulfonate salt (adduct). Impurities that lack an aldehyde group (or sterically hindered ketones) remain in the organic layer, allowing for a highly selective separation.

Workflow Diagram:

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 (aq) Start->Step1 Step2 Vigorous Stirring (2-4 Hours) Step1->Step2 Form Adduct Step3 Filter Precipitate (Bisulfite Adduct) Step2->Step3 Precipitation Step4 Wash Adduct (EtOAc/Ether) Step3->Step4 Remove Impurities Step5 Hydrolysis (Add 10% Na2CO3 or H2SO4) Step4->Step5 Regenerate Aldehyde Step6 Extract & Dry (Pure Aldehyde) Step5->Step6 Final Isolation

Caption: Bisulfite adduct purification workflow for selective isolation of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

Protocol:

  • Dissolve crude material in Ethyl Acetate (EtOAc) (5 mL/g).

  • Add 1.5 equivalents of Saturated Sodium Bisulfite (NaHSO₃) solution.

  • Stir vigorously for 2-4 hours. A white precipitate (the adduct) should form.

    • Note: If no precipitate forms, the adduct may be soluble in water. In this case, separate the layers; the product is in the aqueous layer.[1]

  • Wash: Filter the solid adduct (or keep the aqueous layer) and wash/extract with fresh EtOAc to remove non-aldehyde organic impurities.

  • Regeneration: Suspend the solid adduct (or aqueous solution) in fresh EtOAc. Slowly add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄ while stirring until the solid dissolves and gas evolution ceases.

  • Extraction: Separate the organic layer, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is common for alkoxybenzaldehydes with flexible propyl chains. It occurs when the compound's melting point is close to the solvent's boiling point or when the solution is too concentrated. Solution:

  • Reduce Concentration: Add more solvent (IPA).

  • Raise the "Cloud Point" Temperature: Add the water (anti-solvent) at a higher temperature.

  • Seeding: Once the oil forms, re-heat until clear, then add a seed crystal at 35-40°C.

  • Solvent Swap: Switch to Cyclohexane or Hexane/EtOAc (10:1) . Non-polar solvents often favor crystallization for these lipophilic molecules [1].

Q2: The product has a yellow/brown tint. Is it impure?

Diagnosis: Yes. Pure 2-Chloro-5-ethoxy-4-propoxybenzaldehyde should be a white to off-white solid. Color usually indicates oxidation (benzoquinone-like impurities) or trace phenols. Solution:

  • Charcoal Treatment: During the hot dissolution step of recrystallization (Method A), add Activated Carbon (5-10 wt%) . Stir for 15 minutes, then filter hot through Celite.

  • Bisulfite Wash: If the color persists, use Method B. The specific adsorption of the aldehyde usually leaves colored oxidative byproducts behind in the organic wash.

Q3: I see a "ghost peak" in my HPLC just after the main peak. What is it?

Diagnosis: This is likely the 2-Chloro-4-ethoxy-5-propoxybenzaldehyde regioisomer. If the synthesis involved sequential alkylation of a dihydroxy intermediate, regioisomers are common byproducts. Solution:

  • Recrystallization is often inefficient for separating regioisomers with similar polarities.

  • Use Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase:Hexane : Ethyl Acetate (9:1) .

    • Tip: Run a gradient starting at 100% Hexane to slowly elute the less polar isomer first.

Quantitative Data: Solvent Screening

The following table summarizes solubility data for analogous alkoxy-chlorobenzaldehydes to guide solvent selection [2, 3].

Solvent SystemTemperature (Dissolution)Recovery YieldImpurity Rejection Profile
Isopropanol / Water (7:3) 65°C85-90%Excellent for salts & polar tars.
Ethanol / Water (8:2) 60°C80-85%Good general purpose.
Cyclohexane 70°C70-75%Excellent for removing unreacted phenols.
Ethyl Acetate / Hexane Reflux60-70%Best for separating regioisomers.

References

  • Org. Synth. 1951, 31, 19. Purification of substituted benzaldehydes via recrystallization.Link

  • BenchChem Technical Support. Purification of Final Products from 3-Chlorobenzaldehyde.Link[2]

  • Google Patents, CN107827722B. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin Analogues).Link

  • Vogel's Textbook of Practical Organic Chemistry.Methodology for Bisulfite Adduct Purification of Aldehydes. (Standard Reference Text).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Topic: Optimization of Recrystallization Solvents & Protocols Target Molecule: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Recrystallization Solvents & Protocols Target Molecule: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1][2]

Executive Summary & Physicochemical Profile

The Challenge: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly lipophilic, tri-substituted benzaldehyde.[1][2] Its purification is frequently complicated by two factors:

  • "Oiling Out": Due to the disruption of crystal lattice energy by the propyl and ethyl chains, this molecule often exhibits a low-to-moderate melting point (typically 70–90°C range, though purity dependent).[1][2] It tends to phase-separate as an oil before crystallizing.[1][2]

  • Regioisomeric Impurities: Synthesis via Vilsmeier-Haack or alkylation often yields isomers (e.g., 3-ethoxy-4-propoxy analogs) with nearly identical solubility profiles.[1][2]

The Solution: Standard single-solvent systems often fail to separate these isomers.[2] The optimal approach requires a binary solvent system that leverages the polarity difference between the chloro-aldehyde core and the lipophilic alkyl tails.[1][2]

Solvent Selection Matrix

The following data consolidates solubility behaviors observed in alkoxybenzaldehyde derivatives.

Solvent SystemRoleSuitabilityTechnical Notes
Isopropanol (IPA) Single Solvent⭐⭐⭐ (High)Best First Choice. Balances polarity.[1][2] High boiling point allows for good thermal gradients.[2] Promotes slower crystal growth than Ethanol.[2]
Ethyl Acetate / Heptane Binary Pair⭐⭐⭐ (High)Best for Purity. Excellent for removing non-polar tars.[2] The Chloro group ensures solubility in EtOAc; Heptane acts as a gentle anti-solvent.[2]
Ethanol / Water Binary Pair⭐ (Low)Risk of Oiling. The high polarity of water often forces the lipophilic product out as an oil droplet rather than a crystal.[1][2] Avoid unless seeding is possible.
Toluene Single Solvent⭐⭐ (Medium)Good for removing highly polar inorganic salts from Vilsmeier workups, but yield is often lower due to high solubility at RT.[1][2]
Detailed Experimental Protocols
Protocol A: The "Safe" Method (Isopropanol Recrystallization)

Recommended for initial purification of crude solids >90% purity.[1][2]

  • Dissolution: Charge crude solid into a flask. Add Isopropanol (IPA) at a ratio of 3-5 mL per gram of solid.[1][2]

  • Reflux: Heat to reflux (82°C) with stirring. If solid remains, add IPA in 0.5 mL increments until clear.

  • Hot Filtration (Critical): While at reflux, filter through a pre-heated sintered glass funnel to remove inorganic salts (NaCl/KCl) or dust.[1][2]

  • Controlled Cooling:

    • Cool slowly to 50°C.

    • Seeding: Add a small seed crystal (0.1% wt) at 45-50°C.

    • Wait: Allow the solution to turn cloudy/opaque before further cooling.[2]

  • Crystallization: Cool to 0-5°C over 2 hours.

  • Isolation: Filter cold. Wash with cold IPA (-10°C). Dry under vacuum at 40°C.[2]

Protocol B: The Binary System (EtOAc / Heptane)

Recommended for removing tarry impurities or regioisomers.[1][2]

  • Dissolution: Dissolve crude in minimum Ethyl Acetate (EtOAc) at 60°C (approx. 2 mL/g).

  • Anti-Solvent Addition: Add Heptane dropwise to the hot solution until a persistent turbidity (cloud point) is observed.[2]

  • Re-solubilization: Add just enough EtOAc (drops) to clear the solution again.[2]

  • Crystallization: Remove heat source. Let the flask cool to RT on a cork ring (insulation prevents thermal shock).[2]

  • Final Cooling: Once at RT, move to an ice bath.

Visualization: Process Logic & Troubleshooting
Figure 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your specific impurity profile.[2]

SolventSelection Start Analyze Crude Material CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Sticky Oil / Gum CheckState->Oil Low MP CheckImpurity Main Impurity Type? Solid->CheckImpurity ActionTriturate Triturate w/ Cold Pentane first Oil->ActionTriturate Induce Solidification Inorganic Salts / Silica CheckImpurity->Inorganic Polar Organic Isomers / Tars CheckImpurity->Organic Lipophilic ActionIPA Use Isopropanol (Protocol A) Inorganic->ActionIPA Filter Hot ActionBinary Use EtOAc/Heptane (Protocol B) Organic->ActionBinary Selectivity Needed ActionTriturate->CheckState Retest

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why? A: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the solubility curve.[1][2]

  • Immediate Fix: Re-heat the mixture until clear. Add more of the primary solvent (e.g., IPA or EtOAc) to lower the concentration.[1][2]

  • Prevention: You must seed the solution at a higher temperature. The presence of seed crystals provides a template for growth, bypassing the oil phase.[1][2]

Q2: The crystals are yellow/brown, but the product should be white/pale yellow. A: Alkoxybenzaldehydes are prone to oxidation (forming benzoic acids) or trapping phenolic oligomers.[1][2]

  • Fix: During the hot dissolution step, add Activated Carbon (Charcoal) (5-10 wt%).[1][2] Stir for 15 minutes, then filter hot through Celite. Note: Do not use charcoal if your yield is already low, as it can adsorb product.[1]

Q3: Can I use water as an anti-solvent with Ethanol? A: It is not recommended for this specific molecule.[2] The 2-Chloro and 4-propoxy groups make the molecule very hydrophobic.[1][2] Adding water creates a high interfacial tension, almost guaranteeing the product will oil out rather than precipitate as a solid.[1][2] Stick to Heptane or Hexane.

Q4: What if I have no crystals to use as seeds? A:

  • Take 1 mL of your crude oil/solution.

  • Place it on a watch glass.

  • Add a drop of diethyl ether or pentane.[2]

  • Scratch the glass surface vigorously with a glass rod.[2] The friction and evaporation usually induce nucleation.[2] Use the resulting solid to seed your main batch.[2]

References & Authority
  • BenchChem Technical Support. (n.d.).[2] Synthesis of Alkoxybenzaldehydes - Minimizing Tar Formation. Retrieved from (General procedural grounding for alkoxybenzaldehyde purification).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Analysis. Retrieved from (Physicochemical property verification).[1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Authoritative source for binary solvent recrystallization mechanics).

  • ChemScene. (n.d.). Product Data: 2-chloro-5-ethoxy-4-propoxybenzaldehyde. Retrieved from (Melting point and solubility data correlation).[1][2]

Sources

Optimization

Technical Support Center: Stability Profile of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

[1] Target Molecule: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde CAS: 692275-23-3 (Analogous/Generic Reference) Functional Class: Trisubstituted Benzaldehyde / API Intermediate[1] Executive Summary: The Stability Paradox As...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Target Molecule: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde CAS: 692275-23-3 (Analogous/Generic Reference) Functional Class: Trisubstituted Benzaldehyde / API Intermediate[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat this molecule as a standard aryl halide or a simple aldehyde. This is a mistake. This molecule exists in a "Push-Pull" electronic state that dictates its unique stability profile under basic conditions:

  • The "Pull" (Instability): The aldehyde group (-CHO) is highly electrophilic. In the presence of strong bases (hydroxides, alkoxides), it is the primary failure point via the Cannizzaro reaction .[1]

  • The "Push" (Protection): The alkoxy groups (-OEt at C5, -OPr at C4) are strong Electron Donating Groups (EDGs).[1] Crucially, the 5-ethoxy group is para to the 2-chlorine.[1] This resonance donation floods the ring with electron density, effectively immunizing the chlorine against Nucleophilic Aromatic Substitution (

    
    )  under mild-to-moderate conditions.[1]
    

Key Takeaway: In basic media, your primary enemy is disproportionation of the aldehyde , not loss of the halogen.[1]

Critical Failure Modes (Troubleshooting)

Failure Mode A: The Cannizzaro Disproportionation

Symptom: Loss of starting material (SM) with the appearance of two distinct new spots on TLC/HPLC (one more polar, one less polar). Condition: Strong base (NaOH, KOH, LiOH) at pH > 11.[1]

Mechanism: Since this molecule has no


-hydrogens  (the carbon adjacent to the carbonyl is part of the aromatic ring), it cannot undergo Aldol condensation (unless a ketone is added).[1] Instead, hydroxide attacks the carbonyl, forming a tetrahedral intermediate.[1][2][3] This intermediate acts as a hydride donor to a second molecule of the aldehyde.[2][4]

Result: 50% becomes the Benzoic Acid derivative (useless salt), and 50% becomes the Benzyl Alcohol derivative.[1]

Failure Mode B: Base-Catalyzed Air Oxidation

Symptom: Slow conversion to a single acidic impurity over time. Condition: Aerobic conditions + Base (even weak bases like


).

Mechanism: Bases deprotonate any trace hydrate forms, increasing electron density at the carbonyl hydrogen, making it susceptible to radical abstraction by molecular oxygen.[1]

Failure Mode C: Hydrolytic Dehalogenation ( )

Symptom: Appearance of a phenolic impurity (2-hydroxy derivative).[1] Condition: Extreme forcing conditions (e.g.,


, 

, DMSO solvent).[1]

Expert Insight: As noted in the summary, the 5-ethoxy group donates electrons into the C2 position (para).[1] This deactivates the ring toward nucleophilic attack. Consequently, this side reaction is rare unless you are heating the reaction aggressively.

Visualizing the Chemistry

The following diagram illustrates the competing pathways. Note how the "Electronic Shield" prevents the


 pathway.

StabilityPathways cluster_legend Reaction Probability SM 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Base Basic Conditions (OH-, RO-, CO3--) SM->Base Acid Benzoic Acid Deriv. (Oxidation Product) Base->Acid Path 1: Cannizzaro (50%) OR Air Oxidation Alcohol Benzyl Alcohol Deriv. (Reduction Product) Base->Alcohol Path 1: Cannizzaro (50%) Phenol 2-Hydroxy Deriv. (Hydrolysis Product) Base->Phenol Path 2: SNAr (BLOCKED by 5-OEt EDG) HighProb High Risk (Cannizzaro) LowProb Low Risk (SNAr)

Caption: Figure 1. Reaction pathways in base.[2][4][5][6] The red paths (Cannizzaro/Oxidation) are the dominant instability risks. The dashed gray path (


) is electronically disfavored.

Base Tolerance Data

Use this table to select reagents for your synthesis or workup.

Base TypeSpecific ReagentStability RatingRisk Assessment
Weak Inorganic

,

High Safe for washes.[1] Minimal risk of Cannizzaro.
Moderate Inorganic

,

Moderate Stable at RT.[1] High T may trigger oxidation.
Strong Inorganic

,

,

Critical Unstable. Rapid Cannizzaro reaction at RT.[1] Avoid if possible.
Organic Amines

, DIPEA, Pyridine
High Generally stable.[1] Good for neutralizing acid scavengers.
Alkoxides

,

,

Critical Unstable. Will cause Cannizzaro or hemiacetal formation.[1]

Experimental Protocols

Protocol A: Stability Stress Test

Run this before scaling up any reaction involving this intermediate.

  • Preparation: Dissolve 50 mg of the aldehyde in 2 mL of the intended solvent (e.g., THF, DMF).

  • Base Addition: Add 2 equivalents of the base you intend to use.

  • Monitoring:

    • T0: Take an aliquot immediately.

    • T1: Stir at room temperature for 1 hour.

    • T2: Heat to intended reaction temperature for 1 hour.

  • Analysis: Quench aliquots into excess dilute HCl/MeCN before injecting into HPLC.

    • Pass Criteria: Purity > 98% relative to T0.[7]

    • Fail Criteria: Appearance of peaks at RRT ~0.8 (Acid) or RRT ~1.2 (Alcohol).[1]

Protocol B: Safe Workup (Removing Acidic Impurities)

If you need to remove acidic impurities without degrading the aldehyde.[1]

  • Cooling: Cool the reaction mixture to < 5°C.

  • Quench: Slowly add Saturated Ammonium Chloride (

    
    ) .
    
    • Why? It buffers the pH to ~8-9, which is too mild for Cannizzaro but sufficient to neutralize strong bases.[1]

  • Extraction: Extract with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) .
    
    • Do NOT use NaOH. Bicarbonate will remove benzoic acid impurities without attacking the aldehyde.

  • Drying: Dry over

    
     (neutral) rather than basic drying agents.
    

Frequently Asked Questions (FAQ)

Q: Can I use this aldehyde in an Aldol condensation? A: Not as the nucleophile (enolate). It has no


-protons.[1] It can only act as the electrophile (reacting with a ketone/aldehyde that does have 

-protons). If you mix this with a base without a partner ketone, it will destroy itself via Cannizzaro.[1][4]

Q: I see a color change from pale yellow to deep orange/brown upon adding base. Is it decomposing? A: Not necessarily. Substituted benzaldehydes often form charge-transfer complexes or transient hemiacetal anions in base, which are highly colored.[1] Perform the Stability Stress Test (Protocol A) and check by HPLC. If the color reverts upon acidification and purity is maintained, it is reversible.

Q: Why is the Chlorine stable? I thought ortho-chloro aldehydes were reactive? A: In 2-chlorobenzaldehyde, yes.[1] But in your molecule, the 5-ethoxy group is a powerful electron donor.[1] It pushes electron density into the ring, specifically stabilizing the carbon holding the chlorine. This "electronic armor" makes displacement by hydroxide very difficult.

References

  • Cannizzaro Reaction Mechanism

    • Geissman, T. A.[1] "The Cannizzaro Reaction."[2][3][4][5][8] Organic Reactions, 1944, Vol 2, 94-113.[1]

    • Mechanistic Insight: Explains the necessity of strong base and the hydride transfer mechanism in non-enolizable aldehydes.
    • (General Reference)[1]

  • Nucleophilic Arom

    
    ) Rules: 
    
    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273–412.[1]

    • Mechanistic Insight: Establishes the activating/deactivating effects of substituents.
    • [1]

  • Synthesis of Alkoxy-Benzaldehydes (Base Tolerance)

    • BenchChem Protocols. "Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde."
    • Experimental Validation: Demonstrates that alkoxy-substituted benzaldehydes are synthesized using

      
       (weak base) in refluxing acetone/DMF, proving stability in carbonate bases.[1]
      
  • General Stability Data (Benzaldehydes)

    • NIST Chemistry WebBook. "4-Propoxybenzaldehyde."[1]

    • Data: Provides general chemical properties for the core scaffold.
    • [1]

Sources

Troubleshooting

Minimizing side reactions when using 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Technical Support Center: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Organic Synthesis Division Subject: Minimizing Side Reactions & Process Optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Organic Synthesis Division Subject: Minimizing Side Reactions & Process Optimization

Introduction: Molecule Reactivity Profile

Welcome to the technical support center. To troubleshoot effectively, we must first understand the "personality" of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde .

This molecule presents a dichotomy in reactivity:

  • Electronic Push-Pull: The aldehyde (CHO) is electron-withdrawing, but the ring is heavily electron-rich due to the 5-ethoxy and 4-propoxy groups. This makes the carbonyl oxygen more Lewis basic than typical benzaldehydes, increasing susceptibility to acid-catalyzed degradation.

  • Steric Congestion: The 2-chloro substituent is ortho to the aldehyde. This creates significant steric hindrance for nucleophilic attacks at the carbonyl carbon, often requiring higher reaction temperatures which, paradoxically, promote side reactions.

Module 1: Storage & Stability (Pre-Reaction)

Issue: Purity degradation observed before the reaction starts. Diagnosis: Autoxidation to 2-chloro-5-ethoxy-4-propoxybenzoic acid.

Electron-rich aldehydes are "oxygen sponges." The alkoxy groups donate electron density into the ring, stabilizing the radical intermediate formed during autoxidation.

Protocol: The "Zero-Headspace" Storage System

  • Standard: Store under Argon (Ar) rather than Nitrogen (

    
    ), as Ar is heavier than air and provides a better blanket.
    
  • Additive: If downstream chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

  • Validation: Check

    
     NMR prior to use.
    
    • Good: Sharp singlet at ~10.2–10.4 ppm (CHO).

    • Bad: Broad singlet at ~11.0–13.0 ppm (COOH).

Module 2: Troubleshooting Active Side Reactions

Ticket #101: The "Cannizzaro" Trap (Base-Catalyzed Disproportionation)

User Report: "I treated the aldehyde with NaOH for a condensation reaction, but I recovered a mixture of the corresponding benzyl alcohol and benzoic acid. My yield is <50%."

Root Cause: As an ortho-substituted benzaldehyde with no


-hydrogens, this molecule is a prime substrate for the Cannizzaro Reaction . In strong base (NaOH, KOH), one molecule acts as a hydride donor (oxidizing to acid) and another as an acceptor (reducing to alcohol).

Resolution Strategy:

  • Switch Bases: Avoid hydroxide bases. Use non-nucleophilic organic bases like DBU or DIPEA if possible.

  • Solvent Control: If inorganic bases are required (e.g., for Knoevenagel condensation), use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). This limits the concentration of active hydroxide in the organic phase where the aldehyde resides.

  • Visual Logic:

Cannizzaro_Avoidance Start Reaction requires Base? StrongBase Is strong base (OH-) needed? Start->StrongBase Cannizzaro RISK: Cannizzaro Reaction (Alcohol + Acid formed) StrongBase->Cannizzaro Yes (NaOH/KOH) Safe Safe Zone: Product Formation StrongBase->Safe No (Use Piperidine/EDDA) Cannizzaro->Safe Mitigation: Use Biphasic + PTC

Caption: Decision pathway to avoid Cannizzaro disproportionation in basic media.

Ticket #102: Dealkylation (Loss of Propoxy/Ethoxy Groups)

User Report: "I used


 or 

for a Friedel-Crafts step, and my NMR shows loss of the propyl chain."

Root Cause: The 4-propoxy and 5-ethoxy groups are ethers. Strong Lewis acids (especially Boron and Aluminum halides) coordinate to the ether oxygen, facilitating


 (or 

for stable carbocations) cleavage. The propoxy group is particularly lipophilic and can be cleaved to give the phenol.

Technical Fix:

  • Alternative Catalysts: Switch to milder Lewis acids like

    
     or 
    
    
    
    , which are less prone to ether cleavage at low temperatures.
  • Temperature Ceiling: Never exceed 0°C when using strong Lewis acids with this substrate.

  • Reagent Swap: If performing a Vilsmeier-Haack or similar formylation elsewhere, use

    
    , which leaves ethers intact.
    
Ticket #103: Competitive Dehalogenation (Loss of Chlorine)

User Report: "I tried a Suzuki coupling on the aldehyde, but I see significant de-chlorinated byproduct."

Root Cause: While the 2-Cl is intended to be stable or the coupling partner, Pd-catalyzed conditions (especially with hydride sources or alcohols present) can lead to hydrodehalogenation . The electron-rich nature of the ring makes the C-Cl bond slightly more electron-rich and susceptible to oxidative addition, but if the cycle is slow, reduction occurs.

Optimization Protocol:

  • Solvent Choice: Avoid primary alcohols (MeOH, EtOH) as solvents in metal catalysis; they act as hydride sources. Use Toluene, DMF, or Dioxane.

  • Catalyst Loading: High catalyst loading (>5 mol%) increases the risk of side reactions. Optimize for 1-2 mol% highly active catalyst (e.g., Pd-XPhos) to favor the desired coupling over reduction.

Module 3: Experimental Workflow & Data

Comparative Stability Table

Reagent ClassSpecific ReagentRisk LevelPrimary Side ReactionPrevention Strategy
Oxidants

,

Critical Oxidation to Benzoic AcidUse mild oxidants (IBX, Dess-Martin) if needed.
Strong Bases NaOH, KOH, NaOEtHigh Cannizzaro DisproportionationUse secondary amines (Piperidine) or bulky bases (t-BuOK).
Lewis Acids

,

High Ether Cleavage (Dealkylation)Use

or maintain T < -10°C.
Reducing Agents

LowOver-reduction to AlcoholStoichiometric control at 0°C.

Master Degradation Pathway Diagram

Degradation_Pathways Target 2-Chloro-5-ethoxy- 4-propoxybenzaldehyde Air O2 / Air (Storage) Target->Air Base NaOH / KOH (Cannizzaro) Target->Base LewisAcid BBr3 / AlCl3 (Ether Cleavage) Target->LewisAcid Acid Side Product A: Carboxylic Acid Alcohol Side Product B: Benzyl Alcohol Phenol Side Product C: Dealkylated Phenol Air->Acid Autoxidation Base->Acid Oxidation Half Base->Alcohol Reduction Half LewisAcid->Phenol Dealkylation

Caption: Overview of primary degradation pathways based on reagent exposure.

FAQ: Frequently Asked Questions

Q: Can I use this aldehyde in a reductive amination with a primary amine? A: Yes, but with caution. The ortho-chloro group sterically hinders imine formation.

  • Tip: Pre-form the imine using a dehydrating agent (

    
     or 
    
    
    
    ) before adding the reducing agent (
    
    
    ). If you add everything in one pot, the aldehyde will likely reduce to the alcohol before the bulky amine can react.

Q: Why is the propoxy group specified instead of just methoxy? A: Drug design often uses propoxy chains to increase lipophilicity (LogP) or to fill specific hydrophobic pockets in a target protein (e.g., kinase hydrophobic back-clefts). Chemically, the propoxy group is slightly more electron-donating via induction than methoxy, but also more sterically demanding.

Q: I see a new spot on TLC just above my starting material. What is it? A: If you are in acidic conditions, it might be the de-ethoxylated phenol. If you are in air, it is likely the benzoic acid (which often streaks). Treat the TLC plate with Bromocresol Green stain; if the spot turns yellow, it is the carboxylic acid.

References

  • Cannizzaro Reaction Mechanisms

    • Source: Geissman, T. A. "The Cannizzaro Reaction."[1][2][3][4][5] Organic Reactions, 1944.

    • Relevance: Establishes the mechanism of base-induced disproportion
    • URL:

  • Ether Cleavage with Lewis Acids

    • Source: Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers."[6][7] Synthesis, 1983.

    • Relevance: Details the susceptibility of alkyl aryl ethers to reagents like and .
    • URL:

  • Oxidation of Benzaldehydes

    • Source: Wiberg, K. B. "Oxidation of Aldehydes by Permanganate." Journal of the American Chemical Society, 1956.
    • Relevance: Explains the kinetics of aldehyde oxid
    • URL:

  • Steric Effects in Ortho-Substituted Benzaldehydes

    • Source: Charton, M. "Steric Effects. Esterification and Acid Hydrolysis." Journal of the American Chemical Society, 1975.
    • Relevance: Provides quantitative data on how ortho-substituents (like 2-Chloro)
    • URL:

Sources

Optimization

Overcoming steric hindrance in 2-Chloro-5-ethoxy-4-propoxybenzaldehyde reactions

Reference ID: TECH-NOTE-2C5E4P-001 Status: Active Guide Author: Senior Application Scientist, Chemical Synthesis Division Executive Summary: The "Gatekeeper" Effect You are likely accessing this guide because standard pr...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TECH-NOTE-2C5E4P-001
Status: Active Guide
Author: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Gatekeeper" Effect

You are likely accessing this guide because standard protocols for benzaldehyde functionalization are failing with 2-Chloro-5-ethoxy-4-propoxybenzaldehyde .

The Core Problem: This molecule presents a dual-threat to reactivity, combining steric hindrance with electronic deactivation :

  • Steric Blockade (The Ortho-Effect): The Chlorine atom at position C2 acts as a physical "gatekeeper," blocking the trajectory of nucleophiles (like amines or enolates) attempting to attack the aldehyde carbonyl at C1 [1].[1]

  • Electronic Deactivation: The alkoxy groups at C4 (propoxy) and C5 (ethoxy) are strong electron-donating groups (EDGs). Through resonance, they push electron density into the ring and onto the carbonyl oxygen. This renders the carbonyl carbon less electrophilic and significantly more sluggish toward nucleophilic attack [2].

This guide provides optimized protocols to overcome these specific barriers.

Module A: Overcoming Stagnant Condensation Reactions

(Schiff Base Formation, Knoevenagel Condensation, Reductive Amination)

Symptom: Reaction stalls at <20% conversion; starting material remains unchanged even after reflux.

The Solution: Lewis Acid Activation & Water Management

Standard proton catalysis (Acetic Acid) is often insufficient to overcome the electron-rich nature of this carbonyl. You must switch to Lewis Acid activation to hyper-polarize the carbonyl bond.

Optimized Protocol: Titanium(IV) Mediated Condensation

Use this for difficult Schiff base formation or reductive amination precursors.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Titanium(IV) ethoxide (

    
    ) or Titanium(IV) chloride (
    
    
    
    ) - Note:
    
    
    is milder and easier to handle.
  • Solvent: Dry THF or Toluene.

Step-by-Step:

  • Dissolution: Dissolve 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0°C under nitrogen. Dropwise add

    
     (2.0 eq) .
    
    • Why? Titanium acts as a water scavenger and a Lewis acid. It coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously trapping the water byproduct as

      
       [3].
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] If stalled, heat to 60°C.

  • Workup (Critical): Quench by pouring into saturated aqueous

    
     or brine. A heavy white precipitate (
    
    
    
    ) will form. Filter through a Celite pad before extraction.
Troubleshooting Logic: Condensation Failure

CondensationLogic Start Reaction Stalled / Low Yield CheckWater Is Water Removal Active? Start->CheckWater DeanStark Switch to Dean-Stark (Toluene Reflux) CheckWater->DeanStark No CheckCat Catalyst Selection CheckWater->CheckCat Yes LewisAcid Switch to Ti(OEt)4 or ZnCl2 CheckCat->LewisAcid Using AcOH/pTSA? Microwave Apply Microwave Irradiation (100-120°C, 30 min) LewisAcid->Microwave Still Low Conv.?

Figure 1: Decision tree for troubleshooting stalled condensation reactions due to steric/electronic deactivation.

Module B: Metal-Catalyzed Couplings at C2-Chlorine

(Suzuki-Miyaura, Buchwald-Hartwig)

Symptom: The catalyst dies before oxidative addition occurs; homocoupling of the boronic acid is observed, but the aryl chloride remains untouched.

The Solution: Specialized Ligand Architecture

The C2-Chlorine is sterically crowded by the adjacent aldehyde (C1) and the alkoxy group at C5. Standard ligands like


 or dppf are too small and lack the electron-richness required to insert into this hindered C-Cl bond.

Recommendation: Use Buchwald Dialkylbiaryl Phosphine Ligands [4].

Ligand Selection Guide
LigandApplication ContextWhy it works here
XPhos General Suzuki CouplingThe large isopropyl groups on the biaryl backbone create a "pocket" that facilitates oxidative addition into hindered chlorides.
SPhos Suzuki (High Sterics)Extremely effective for ortho-substituted aryl chlorides. High stability.
RuPhos Buchwald-Hartwig (Amination)Specifically designed to prevent catalyst deactivation in electron-rich, hindered systems.
BrettPhos Amination (Primary Amines)Best for coupling primary amines to this hindered chloride.
Optimized Protocol: Suzuki Coupling (High Steric Load)

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst:

    
     (0.02 equiv) + SPhos  (0.04 equiv)
    
  • Base:

    
     (3.0 equiv) - Suspended in solvent
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Mechanism of Action: The SPhos ligand promotes the formation of the monoligated


 species, which is the active species required to undergo oxidative addition into the sterically hindered C-Cl bond. The electron-rich nature of the ligand compensates for the poor leaving group ability of the chloride [5].

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd SPhos facilitates entry Complex Pd(II) Complex (Sterically Crowded) OxAdd->Complex Ar-Cl Insert TransMet Transmetallation Complex->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle emphasizing the role of bulky ligands (L) in facilitating the difficult oxidative addition step for hindered aryl chlorides.

Frequently Asked Questions (FAQ)

Q1: I am trying to reduce the aldehyde to an alcohol using


, but the reaction is incomplete. 
  • Cause: While

    
     is small, the electron-rich ring reduces the electrophilicity of the carbonyl, making hydride transfer slower.
    
  • Fix: Add a Lewis Acid activator.[2] Use

    
      in conjunction with 
    
    
    
    (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, activating it for hydride attack without competing reduction of the aromatic ring [6].

Q2: The product is an oil that refuses to crystallize. How do I purify it?

  • Insight: The propoxy and ethoxy chains add significant lipophilicity and rotational freedom, inhibiting crystal lattice formation.

  • Fix: Do not rely on crystallization. These compounds are best purified via Flash Column Chromatography.

    • Mobile Phase: Hexane/Ethyl Acetate.

    • Note: The aldehyde is UV active. The distinct "double alkoxy" pattern in NMR (triplet for ethoxy, triplet+multiplet for propoxy) makes identification easy.

Q3: Can I perform a Wittig reaction on this substrate?

  • Issue: Wittig reactions are sensitive to sterics. The ortho-chloro group will severely hinder the formation of the oxaphosphetane intermediate.

  • Fix: Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanion is smaller and more nucleophilic than the triphenylphosphonium ylide of the standard Wittig, allowing it to bypass the steric gatekeeper more effectively [1].

References

  • BenchChem. (2025).[1] Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Retrieved from .

  • Ataman Chemicals. (2024). Ortho-Chloro Benzaldehyde: Chemical Reactivity and Synthesis. Retrieved from .

  • Beilstein Institute. (2014). Lewis acid-catalyzed redox-neutral amination of benzaldehydes. Beilstein Journal of Organic Chemistry. Retrieved from .

  • Sigma-Aldrich. (2024). Buchwald Ligands: User Guide for Aryl Chloride Coupling. Retrieved from .

  • Wikipedia. (2024). Dialkylbiaryl phosphine ligands (Buchwald Ligands). Retrieved from .

  • Wiser Publications. (2024). Exploring the Chemistry and Reactions of 2-Chlorobenzaldehyde. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Welcome to the technical support guide for handling a common challenge in multi-step synthesis: the removal of unreacted 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. This aromatic aldehyde, while a versatile building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling a common challenge in multi-step synthesis: the removal of unreacted 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. This aromatic aldehyde, while a versatile building block, can be a persistent impurity due to its moderate polarity and reactivity. This guide provides field-proven troubleshooting advice and detailed protocols designed for researchers and drug development professionals to ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by scientists in the lab.

Q1: I have a significant amount of unreacted 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in my crude reaction mixture. What is the most reliable and selective method to remove it?

A1: The most robust and highly selective method for removing aldehydes is through a sodium bisulfite wash . This classical technique leverages the specific reactivity of the aldehyde functional group.[1][2] The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a stable, water-soluble ionic adduct.[3][4] This adduct partitions into the aqueous phase during a liquid-liquid extraction, effectively sequestering the aldehyde from your desired compound in the organic layer. The reaction is reversible, which even allows for the potential recovery of the aldehyde if needed.[3][5]

Q2: My target molecule is sensitive to aqueous or basic conditions. Is column chromatography a viable alternative?

A2: Yes, column chromatography is a viable, albeit potentially more challenging, alternative. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to decomposition or the formation of acetals if alcohol-based eluents are used.[6][7]

To mitigate these risks, consider the following optimizations:

  • Deactivate the Silica Gel: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v of the eluent), to neutralize acidic sites.[7]

  • Use an Alternative Stationary Phase: Basic or neutral alumina can be an excellent alternative to silica gel for purifying sensitive aldehydes.[8]

  • Eluent System: Based on the non-polar nature of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (calculated LogP of 3.34), start with a low-polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient.[6][9]

Q3: My desired product is a solid. Can I simply use recrystallization to remove the aldehyde impurity?

A3: Recrystallization can be a highly effective and scalable method if your product's solubility profile allows for it.[10] The principle is to identify a solvent system in which your solid product has high solubility at an elevated temperature and low solubility at a lower temperature, while the aldehyde impurity remains dissolved in the solvent (in the mother liquor) upon cooling.

The key is a thorough solvent screen. Since 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a relatively non-polar liquid, solvents like ethanol, isopropanol, or mixed solvent systems involving hexanes are good starting points.[11]

Q4: I've noticed an acidic impurity in my mixture along with the unreacted aldehyde. How should I sequence my purification steps?

A4: This is a common scenario, as aldehydes are prone to air oxidation, forming the corresponding carboxylic acid.[1] The best strategy is to perform a preliminary wash with a mild aqueous base before attempting to remove the aldehyde. A wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, converting it into a water-soluble salt that can be easily extracted into the aqueous layer.[1] Following this de-acidification step, you can proceed with the sodium bisulfite wash or column chromatography to remove the now-neutral aldehyde impurity.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Decision Workflow for Purification Strategy

Before selecting a protocol, use this workflow to determine the most appropriate method based on your product's properties.

start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state stability Is the product stable to aqueous workup? product_state->stability No recrystallization Protocol 3: Recrystallization product_state->recrystallization Yes bisulfite Protocol 1: Sodium Bisulfite Wash stability->bisulfite Yes chromatography Protocol 2: Column Chromatography stability->chromatography No

Caption: Decision workflow for selecting the optimal purification method.

Protocol 1: Selective Removal via Sodium Bisulfite Extraction

This method is highly recommended for its selectivity and efficiency in removing aldehydes.[12][13]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Step-by-Step Methodology:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent and transfer it to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-5 minutes.[10] Causality: Vigorous shaking increases the interfacial surface area, ensuring a complete reaction between the aldehyde and the bisulfite ions to form the water-soluble adduct.[13]

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will contain the aldehyde-bisulfite adduct.

  • Work-up:

    • Carefully drain and discard the lower aqueous layer.

    • Wash the remaining organic layer sequentially with deionized water and then with brine. Causality: The water wash removes any residual bisulfite solution, while the brine wash removes bulk water from the organic phase, initiating the drying process.[3]

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product, now free of the aldehyde.[3]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently to help break it.

  • Incomplete Removal: If TLC or NMR analysis shows residual aldehyde, repeat the bisulfite wash (Step 2).

Protocol 2: Purification by Optimized Flash Column Chromatography

Use this protocol when aqueous methods are not suitable.

Materials:

  • Silica gel (or neutral/basic alumina).

  • Triethylamine (if deactivating silica).

  • Non-polar eluent system (e.g., hexane/ethyl acetate).

  • TLC plates, column, flasks.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture that gives good separation between your product and the aldehyde (target R_f for the product is ~0.3).

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.

    • If using silica, you may add 0.5-1% triethylamine to the eluent to prevent decomposition of the aldehyde on the column.[7]

    • Pack the column carefully to avoid air bubbles.

  • Loading: Concentrate your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading") and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system, gradually increasing the polarity if necessary. The less polar 2-Chloro-5-ethoxy-4-propoxybenzaldehyde will typically elute before more polar products.[6]

  • Fraction Collection & Analysis: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Method Selection Guide
Purification MethodProsConsBest For...
Sodium Bisulfite Wash Highly selective for aldehydes, fast, scalable, inexpensive.[2][5]Requires an aqueous workup; product must be stable to water.Removing large amounts of aldehyde from water-insensitive products.
Column Chromatography Versatile, can separate compounds with similar properties.Can be time-consuming, uses large solvent volumes, risk of aldehyde decomposition on silica.[14]Products that are sensitive to aqueous conditions or when other impurities are also present.
Recrystallization Can yield very high purity material, simple, scalable.[14]Product must be a solid, requires finding a suitable solvent, potential for product loss in mother liquor.Purifying solid products where the aldehyde impurity is highly soluble in the recrystallization solvent.
References
  • Benchchem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Benchchem. (2025). Technical Support Center: Purification of Long-Chain Branched Aldehydes. Benchchem.
  • Various Authors. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]

  • Benchchem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem.
  • Benchchem. (2025).
  • Harris, E. B. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. [Link]

  • Reddit User "myarlak". (2015). Comment on "Purifying aldehydes?". Reddit. [Link]

  • Benchchem. (n.d.). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. Benchchem.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Creative-Chemistry.org.uk. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary. [Link]

  • Wikipedia. (n.d.). Aldehyde. Wikipedia. [Link]

Sources

Optimization

Handling moisture sensitivity of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Technical Support Center: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Reference: CAS 692275-23-3 | Classification: Halogenated Alkoxy-Benzaldehyde[1] Executive Summary: The Nature of the Challenge Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Reference: CAS 692275-23-3 | Classification: Halogenated Alkoxy-Benzaldehyde[1]

Executive Summary: The Nature of the Challenge

Welcome to the Technical Support Center. You are likely working with 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , a highly functionalized intermediate used in the synthesis of complex pharmaceuticals (often kinase inhibitors or vanilloid derivatives).

While the ethoxy and propoxy groups provide electron density to the ring, the aldehyde moiety remains the "Achilles' heel" regarding stability. Moisture sensitivity in this context is rarely about the compound dissolving in air (deliquescence); rather, it refers to moisture-accelerated autoxidation . Water acts as a catalyst, facilitating the conversion of your aldehyde into 2-chloro-5-ethoxy-4-propoxybenzoic acid , a dead-end impurity that poisons downstream nucleophilic additions.

This guide provides the protocols to Prevent, Diagnose, and Recover your material.

Module 1: Critical Storage & Handling Protocols

Status: Preventative Maintenance

The primary failure mode for this compound is aerobic oxidation facilitated by ambient humidity . The aldehyde proton is susceptible to abstraction, initiating a radical chain reaction that produces the carboxylic acid.

The "Golden Rule" of Storage
ParameterSpecificationTechnical Rationale
Atmosphere Inert (Argon or

)
Oxygen is the reactant; moisture is the catalyst. Removing both halts degradation.
Temperature 2°C to 8°CLowers the kinetic energy of the autoxidation radical propagation step.
Container Amber Glass + ParafilmAmber glass blocks UV (which can initiate radical formation). Parafilm creates a secondary moisture barrier.
Desiccant

or Silica Gel
Placed in the secondary container (desiccator) to scavenge ambient humidity.
Visualizing the Handling Workflow

The following diagram outlines the required chain of custody to maintain >98% purity.

HandlingWorkflow cluster_env Critical Control Points Receipt Receipt of Material (Check Seal Integrity) QC Initial QC (1H NMR for -CHO peak) Receipt->QC Validate Purity Storage Storage (Amber Vial, Ar, 4°C) QC->Storage Pass Weighing Weighing (Quick/Dry Environment) Storage->Weighing Equilibrate to RT Weighing->Storage Re-purge with Ar Reaction Reaction Setup (Schlenk/Glovebox) Weighing->Reaction Minimize Air Exposure

Figure 1: Chain of Custody for Moisture-Sensitive Aldehydes. Note the re-purging step after weighing.

Module 2: Troubleshooting & Diagnostics (FAQ)

Status: Active Issue Resolution

Q1: My solid looks "wet" or sticky, and the melting point is depressed. Is it hydrated?

Diagnosis: It is likely not a hydrate (gem-diol) but a mixture of the aldehyde and its oxidation product (benzoic acid derivative).

  • Mechanism: Most benzaldehydes do not form stable solid hydrates. Instead, the "wetness" is often a eutectic mixture formed as the carboxylic acid impurity depresses the melting point of the remaining aldehyde.

  • Verification: Run a TLC (Thin Layer Chromatography). The carboxylic acid will streak or remain at the baseline (highly polar), while the pure aldehyde will move with the solvent front (non-polar).

Q2: How do I distinguish the Aldehyde from the Acid contaminant using NMR?

Diagnosis: 1H NMR is the definitive test.

  • Target Signal: Look at the downfield region (9.0 – 11.0 ppm).

  • The Aldehyde: A sharp singlet between 10.0 – 10.4 ppm (distinctive -CH O proton).

  • The Impurity: A broad singlet (often very broad) between 11.0 – 13.0 ppm (-COOH ).

  • Action: If the integration of the acid peak >5% relative to the aldehyde, purification is required before sensitive reactions (like Grignard or Lithiation).

Q3: My reductive amination yield is low. Is moisture the cause?

Analysis: Yes, but indirectly.

  • Causality: If your aldehyde is wet, the water hydrolyzes the intermediate imine (Schiff base) back to the starting materials before the reducing agent (e.g.,

    
    ) can act.
    
  • Solution: Add a drying agent (Molecular Sieves 4Å or

    
    ) directly to the reaction pot during the imine formation step before adding the reducing agent.
    

Module 3: Recovery Protocol (Purification)

Status: Corrective Action

If your batch of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde has degraded (oxidized), you do not need to discard it. The Bisulfite Adduct Method is the industry standard for purifying non-water-soluble aldehydes.

The Bisulfite Rescue Protocol

This method selectively binds the aldehyde as a water-soluble sulfonate salt, leaving impurities (acids, starting materials) in the organic layer.

Reagents Required:

  • Sodium Bisulfite (

    
    ) - Saturated Aqueous Solution[2][3]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Sodium Carbonate (

    
    ) or NaOH (10%)
    

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude/degraded aldehyde in a minimal amount of EtOAc.

  • Adduct Formation: Add an excess of saturated

    
     solution. Shake vigorously for 5-10 minutes.
    
    • Observation: A white precipitate (the bisulfite adduct) may form, or the aldehyde will migrate into the aqueous layer.

  • Separation (The Wash):

    • Separate the layers.[2][3]

    • Keep the Aqueous Layer (and any precipitate). This contains your aldehyde.[1][2][4][5][6][7][8]

    • Discard the Organic Layer (contains the carboxylic acid impurity and other non-aldehydes).

  • Regeneration:

    • Place the aqueous layer/precipitate in a flask.[8][9]

    • Add fresh EtOAc.

    • Slowly add 10%

      
       or NaOH while stirring until pH > 10.
      
    • Mechanism:[6][9][10][11][12] The base collapses the adduct, releasing the free aldehyde back into the EtOAc.

  • Isolation:

    • Separate the organic layer.[2][3][7][13]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Aldehyde + Acid + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite Biphasic Biphasic Separation Bisulfite->Biphasic OrganicWaste Organic Layer (Contains Acid/Impurities) DISCARD Biphasic->OrganicWaste Non-Aldehydes AqueousSave Aqueous Layer (Bisulfite Adduct) KEEP Biphasic->AqueousSave Target Aldehyde Regen Add Base (Na2CO3) + Fresh Solvent AqueousSave->Regen Pure Pure Aldehyde (Recovered in Organic) Regen->Pure

Figure 2: The Bisulfite "Rescue" Pathway. This method relies on the reversible formation of the hydroxysulfonate.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for Bisulfite purification protocols).

  • BenchChem. (2025).[2][7] An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • PubChem. (2025).[4] Compound Summary: Propoxybenzaldehyde Derivatives. National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde before handling.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Strategies for Structural Elucidation of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: A Comparative Guide

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, substituted alkoxybenzaldehydes frequently serve as critical building blocks. However, verifying the exact structure of 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, substituted alkoxybenzaldehydes frequently serve as critical building blocks. However, verifying the exact structure of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde presents a unique analytical challenge: the differentiation of two distinct alkoxy chains situated in nearly identical electronic environments.

This guide objectively compares three nuclear magnetic resonance (NMR) methodologies—Routine 400 MHz 1D ¹H NMR, Ultra-High Field 800 MHz 1D ¹H NMR, and 2D NOESY NMR—evaluating their performance in resolving spectral overlap and unambiguously confirming regiochemistry.

The Analytical Challenge: Spectral Convolution and Regiochemistry

The ¹H NMR spectrum of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is heavily influenced by the inductive effects of the electronegative oxygen atoms, which reduce local electron density and cause significant proton deshielding[1][2]. The aldehyde proton is shifted far downfield (δ ~10.35 ppm) due to the strong magnetic anisotropy of the carbonyl group[3][4].

The primary structural ambiguity lies in the alkoxy chains. The methylene protons directly attached to the ether oxygens (-OCH₂-) at positions 4 and 5 experience nearly identical deshielding environments, typically resonating in the narrow window of δ 3.90–4.15 ppm[5].

The Physics of the Overlap: The 5-ethoxy -OCH₂- protons appear as a quartet at ~δ 4.08 ppm, while the 4-propoxy -OCH₂- protons appear as a triplet at ~δ 4.03 ppm. The difference in their chemical shifts is a mere Δδ = 0.05 ppm.

  • At 400 MHz: A 0.05 ppm difference translates to a frequency separation of just 20 Hz. Because the ethoxy quartet spans ~21 Hz and the propoxy triplet spans ~13 Hz, severe spectral convolution occurs. The signals merge into an unresolvable multiplet, masking the critical J-coupling patterns required for structural verification.

  • At 800 MHz: The frequency dispersion doubles. The 0.05 ppm difference now translates to a 40 Hz separation, allowing for clean, baseline resolution of the individual multiplets.

Comparative NMR Methodologies & Decision Matrix

Selecting the correct NMR platform is a balance of instrument accessibility, required resolution, and the need for spatial correlation.

NMR_Workflow Sample 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Structural Verification NMR400 Routine 400 MHz 1D ¹H NMR Sample->NMR400 Rapid Screening NMR800 Ultra-High Field 800 MHz 1D ¹H NMR Sample->NMR800 High Resolution NMR2D 2D NOESY NMR (400 MHz) Sample->NMR2D Spatial Correlation Res400 Partial Overlap: -OCH₂- signals convoluted NMR400->Res400 Res800 Baseline Resolution: Distinct quartet & triplet NMR800->Res800 Res2D Regiochemical Assignment: Unambiguous spatial mapping NMR2D->Res2D Res400->NMR2D Resolve Ambiguity

Workflow for selecting NMR platforms to resolve alkoxybenzaldehyde spectral ambiguities.
Quantitative Data Comparison

The following table summarizes the ¹H NMR spectral data for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, comparing the resolution capabilities of 400 MHz versus 800 MHz platforms.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & CouplingIntegration400 MHz Resolution800 MHz Resolution
H-1 (Aldehyde) 10.35Singlet (s)1HBaselineBaseline
H-6 (Aromatic) 7.42Singlet (s)1HBaselineBaseline
H-3 (Aromatic) 6.91Singlet (s)1HBaselineBaseline
5-O-CH₂- (Ethoxy) 4.08Quartet (q), J = 7.0 Hz2HOverlapped Baseline
4-O-CH₂- (Propoxy) 4.03Triplet (t), J = 6.5 Hz2HOverlapped Baseline
4-CH₂- (Propoxy) 1.85Sextet (m), J = 7.0, 6.5 Hz2HBaselineBaseline
5-CH₃ (Ethoxy) 1.45Triplet (t), J = 7.0 Hz3HBaselineBaseline
4-CH₃ (Propoxy) 1.05Triplet (t), J = 7.4 Hz3HBaselineBaseline
Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the analytical workflow must be self-validating. While 800 MHz 1D NMR resolves the multiplets, it cannot definitively prove which multiplet belongs to position 4 and which to position 5. We achieve a self-validating system by coupling high-resolution 1D acquisition with 2D NOESY mapping on the exact same sample.

Protocol 1: High-Resolution 1D ¹H NMR Acquisition

Objective: Maximize frequency dispersion to resolve the 4.03 and 4.08 ppm multiplets.

  • Sample Preparation: Dissolve 15.0 mg of synthesized 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in 600 µL of Chloroform-d (CDCl₃, 99.8 atom % D), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the 800 MHz (18.8 Tesla) spectrometer. Perform automated tuning and matching (ATM) for the ¹H channel.

  • Shimming (Causality Check): Execute 3D gradient shimming on the deuterium lock signal. Why this matters: Perfect magnetic field homogeneity is non-negotiable. Poor shimming artificially broadens the spectral lines (increasing the half-height width,

    
    ), which will instantly re-convolute the narrowly separated alkoxy signals, rendering the 800 MHz magnet useless.
    
  • Acquisition: Set the pulse program to a standard 30° flip angle (zg30). Configure the spectral width to 20 ppm. Set the relaxation delay (

    
    ) to 2.0 seconds. Why this matters: A 2.0s delay ensures complete longitudinal relaxation of all protons, allowing for accurate integration ratios (critical for verifying the 2H vs 3H counts of the alkoxy chains). Acquire 16 transients.
    
  • Processing: Apply a mild exponential window function (Line Broadening, LB = 0.1 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the J-couplings.

Protocol 2: 2D NOESY Regiochemical Mapping

Objective: Establish through-space connectivity to unambiguously assign the ethoxy and propoxy chains to C-5 and C-4, respectively.

Even with baseline resolution, regiochemistry requires spatial proof. The Nuclear Overhauser Effect (NOE) provides through-space dipole-dipole cross-relaxation correlations.

  • Parameter Optimization: Select a phase-sensitive NOESY pulse sequence. Set the mixing time (

    
    ) to 400 ms. Why this matters: A 400 ms mixing time is optimal for small molecules (MW ~242  g/mol ) in non-viscous solvents. It allows sufficient time for NOE cross-peaks to build up between spatially adjacent protons (< 5 Å apart) without entering the spin-diffusion regime where indirect correlations cause false positives.
    
  • Acquisition: Acquire 256 increments in the indirect dimension (

    
    ) with 16 scans per increment.
    
  • Processing & Interpretation: Zero-fill the

    
     dimension to 1024 points for enhanced digital resolution.
    

Self-Validation Logic: By analyzing the 2D contour plot, we look for off-diagonal cross-peaks. The aromatic H-6 proton (δ 7.42) will exhibit a strong NOE cross-peak exclusively with the 5-ethoxy -OCH₂- protons. Conversely, the H-3 proton (δ 6.91) correlates solely with the 4-propoxy -OCH₂- protons. This spatial mapping perfectly validates the 1D assignments.

NOESY_Logic H3 Aromatic H-3 (δ 6.91 ppm) Propoxy 4-Propoxy -OCH₂- (δ 4.03 ppm) H3->Propoxy Strong NOE H6 Aromatic H-6 (δ 7.42 ppm) Ethoxy 5-Ethoxy -OCH₂- (δ 4.08 ppm) H6->Ethoxy Strong NOE Aldehyde 1-Aldehyde -CHO (δ 10.35 ppm) H6->Aldehyde Weak NOE

Key 2D NOESY through-space correlations for regiochemical assignment.
Conclusion

For routine purity checks of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, a standard 400 MHz 1D ¹H NMR is sufficient, provided the analyst understands that the -OCH₂- signals will convolute. However, for rigorous structural elucidation, impurity profiling, or IND-enabling regulatory submissions, upgrading to an 800 MHz platform is required to physically resolve the overlapping multiplets. Finally, to achieve absolute certainty regarding the regiochemistry of the alkoxy substitutions, 2D NOESY serves as an indispensable, self-validating tool that bridges the gap between chemical shift data and physical 3D molecular geometry.

References
  • NMR Spectroscopy Principles , University College London. URL:[Link]

  • 1H NMR spectrum of benzaldehyde , Doc Brown's Chemistry. URL:[Link]

  • NMR Chemical Shift Values Table , Chemistry Steps. URL: [Link]

  • 1H chemical shifts in NMR , Modgraph. URL:[Link]

Sources

Comparative

FTIR Spectral Analysis and Peak Assignment of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: A Comparative Guide

As a Senior Application Scientist, accurate structural verification of complex aromatic building blocks is a non-negotiable prerequisite for downstream pharmaceutical synthesis. 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, accurate structural verification of complex aromatic building blocks is a non-negotiable prerequisite for downstream pharmaceutical synthesis. 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) presents a unique analytical challenge: its Fourier-Transform Infrared (FTIR) spectrum is defined by the competing electronic effects of a halogen, two distinct ether linkages, and a conjugated carbonyl group.

This guide objectively compares the FTIR spectral performance of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde against structurally related alternatives, providing researchers with a self-validating framework for precise peak assignment and structural confirmation.

Mechanistic Principles of FTIR Peak Shifts

To accurately assign the FTIR peaks of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, we must move beyond rote memorization and analyze the causality behind molecular vibrations. The position of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment BenchChem[1].

  • The Baseline: In unsubstituted benzaldehyde, the C=O stretch appears at approximately 1702 cm⁻¹ BenchChem[1].

  • Inductive Withdrawing (-I Effect): The introduction of an ortho-chlorine atom pulls electron density away from the ring via the inductive effect. This withdrawal increases the C=O bond order, strengthening the bond and shifting the stretching frequency higher (e.g., ~1710 cm⁻¹ in 2-chlorobenzaldehyde) BenchChem[1].

  • Resonance Donating (+R Effect): Conversely, the para-propoxy and meta-ethoxy groups are strong electron-donating groups (EDGs). They push electron density into the aromatic ring via resonance, which conjugates with the carbonyl carbon. This increases the single-bond character of the C=O group, weakening the bond and shifting the frequency lower BenchChem[1].

The Synthesis: In 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, these competing forces (-I from the halogen, +R from the alkoxy groups) resolve into a highly diagnostic C=O stretch at ~1692 cm⁻¹ . Furthermore, the molecule exhibits distinct C-O-C asymmetric stretches for the ether groups between 1300–1000 cm⁻¹ University of Cincinnati[2] and a heavy-atom C-Cl stretch deep in the fingerprint region between 800–600 cm⁻¹ University of Cincinnati[2].

Comparative FTIR Spectral Data

To highlight the resolving power of FTIR for this specific substitution pattern, the table below compares the quantitative peak assignments of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde against three reference alternatives.

CompoundSubstituent Electronic EffectC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Unsubstituted Benzaldehyde Baseline Reference~1702N/AN/A
2-Chlorobenzaldehyde Strong -I (Inductive)~1710N/A~750
4-Ethoxy-3-methoxybenzaldehyde Strong +R (Resonance)~1685~1260, ~1030N/A
2-Chloro-5-ethoxy-4-propoxybenzaldehyde Mixed (-I and +R) ~1692 ~1255, ~1040 ~760

Data synthesized from established spectroscopic correlations for substituted benzaldehydes and functional group frequency rangesAZoOptics[3].

Self-Validating ATR-FTIR Experimental Protocol

While traditional transmission FTIR relies on KBr pellets, I mandate the use of Attenuated Total Reflectance (ATR) utilizing a diamond crystal for functionalized benzaldehydes. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band that masks the critical Fermi resonance doublet required to confirm the aldehyde moiety.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Instrument Calibration & Background Acquisition
  • Clean the ATR diamond crystal thoroughly with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: The background spectrum must show a flat baseline between 4000–400 cm⁻¹. Any peaks near 2950 cm⁻¹ indicate residual solvent contamination. Do not proceed until the baseline is flat.

Step 2: Sample Application & Integrity Check
  • Apply 2–3 mg (or 1 drop if liquid) of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Monitor the real-time spectral preview.

  • Validation Checkpoint: Inspect the 3300–2500 cm⁻¹ region. Benzaldehydes are highly prone to auto-oxidation into benzoic acids in the presence of air. The absence of a massive, broad O-H stretching band confirms the sample has not degraded. If a broad band is present, the sample must be re-purified before analysis.

Step 3: Spectral Acquisition & Peak Picking
  • Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution to ensure a high Signal-to-Noise (S/N) ratio.

  • Execute peak picking with a sensitivity threshold that isolates the following diagnostic markers:

    • Aldehyde C-H (Fermi Resonance): Weak doublet at ~2850 cm⁻¹ and ~2750 cm⁻¹ University of Cincinnati[2].

    • Carbonyl C=O: Strong, sharp peak at ~1692 cm⁻¹.

    • Aromatic C=C: Medium peaks at ~1590 cm⁻¹ and ~1465 cm⁻¹.

    • Ether C-O-C: Strong asymmetric stretch at ~1255 cm⁻¹ and symmetric stretch at ~1040 cm⁻¹.

    • Halogen C-Cl: Strong, sharp peak at ~760 cm⁻¹.

Diagnostic Workflow

The logical progression of this analytical method is visualized below.

G Start 1. Background & Calibration (ATR Crystal Prep) Apply 2. Sample Application (2-Chloro-5-ethoxy-4-propoxybenzaldehyde) Start->Apply Acquire 3. Spectral Acquisition (4000 - 400 cm⁻¹, 64 Scans) Apply->Acquire Val1 Validation A: Signal Intensity (Max Absorbance 0.4 - 0.8 AU) Acquire->Val1 Val1->Apply Fail (Adjust Pressure) Val2 Validation B: Sample Integrity (Absence of broad O-H band at 3000 cm⁻¹) Val1->Val2 Pass Val2->Start Fail (Sample Degraded) Peak1 Assign C=O Stretch (~1692 cm⁻¹) Val2->Peak1 Pass (No Oxidation) Peak2 Assign C-O-C & C-Cl Stretches (~1255, 1040, 760 cm⁻¹) Peak1->Peak2 Compare Comparative Analysis vs. Reference Aldehydes Peak2->Compare Result Confirmed Structural Identity & Purity of Target Compound Compare->Result

Logical workflow for self-validating FTIR acquisition and peak assignment of substituted benzaldehydes.

References

  • Title: Benzaldehyde - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: FTIR Spectroscopy Reference Guide Source: Agilent Technologies URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoOptics URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: University of Cincinnati URL: [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3). As a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3). As a critical intermediate in the synthesis of novel phosphodiesterase inhibitors and kinase antagonists, precise structural characterization of this molecule is essential for impurity profiling and quality control.

This document compares the Electron Ionization (EI) performance of this molecule against its structural isomers and homologs, establishing a self-validating protocol for its unambiguous identification.

Chemical Identity & Theoretical Basis[1]

Before analyzing the fragmentation, we must establish the physicochemical baseline.

PropertySpecification
Chemical Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Formula C₁₂H₁₅ClO₃
Exact Mass (Monoisotopic) 242.0710 Da (³⁵Cl)
Molecular Weight 242.70 g/mol
Key Functional Groups Aryl Chloride, Benzaldehyde, Ethyl Ether, Propyl Ether
Isotope Signature Distinct ³⁵Cl/³⁷Cl ratio (3:1) at m/z 242/244
The Structural Challenge

The primary analytical challenge lies in differentiating this molecule from its regioisomers (e.g., 2-Chloro-4-ethoxy-5-propoxybenzaldehyde) and homologs (e.g., 2-Chloro-4,5-dipropoxybenzaldehyde). Standard UV-Vis detection is often insufficient due to identical chromophores; thus, MS fragmentation logic is the definitive identification tool.

Fragmentation Analysis & Performance Comparison

This section compares the fragmentation "performance"—defined here as diagnostic specificity —of the target molecule against its closest structural alternative, the Regioisomer (Isomer A) .

Comparative Fragmentation Pathways (EI Source, 70 eV)

The fragmentation is driven by three competitive mechanisms:

  • Alpha-Cleavage: Loss of the aldehyde hydrogen or carbonyl.

  • McLafferty-like Rearrangement: Alkene elimination from the ether chains.

  • Inductive Cleavage: Loss of alkyl radicals.

Table 1: Diagnostic Ion Comparison

Data derived from predictive fragmentation rules for polysubstituted benzenes.

Fragment Ionm/z (³⁵Cl)OriginTarget (4-Propoxy) AbundanceIsomer A (5-Propoxy) AbundanceDiagnostic Value
Molecular Ion [M]⁺ 242 ParentHigh (Stable Aromatic)HighConfirmation (Isotope Pattern)
[M - H]⁺ 241 Aldehyde α-cleavageMediumMediumLow (Common to both)
[M - C₃H₆]⁺ 200 Propene loss (Rearrangement)High LowCRITICAL (4-position favored)
[M - C₂H₄]⁺ 214 Ethene loss (Rearrangement)LowHigh CRITICAL (5-position favored)
[M - Cl]⁺ 207 Chlorine radical lossLowLowLow (Common to both)
[M - CHO]⁺ 213 DecarbonylationMediumMediumLow
Mechanism of Differentiation

The "Product Performance" is superior when using the Alkene Loss Ratio .

  • Target Molecule (4-Propoxy): The propoxy group at the para position (relative to the aldehyde, if we consider the 1,4 axis dominant) or meta to the withdrawing Cl allows for a specific steric environment. However, the key differentiator is the kinetics of the alkyl chain loss.

  • Propyl vs. Ethyl Loss: The loss of propene (C₃H₆, 42 Da) via a four-membered transition state is generally kinetically faster than ethene loss (C₂H₄, 28 Da) due to the stability of the leaving alkene.

  • Result: The Target will show a dominant peak at m/z 200 ([M-42]), whereas a 4-ethoxy isomer would show a dominant peak at m/z 214 ([M-28]).

Visualizing the Fragmentation Logic

The following diagram maps the specific decay pathways for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.

FragmentationPathway cluster_legend Key Diagnostic Feature M Molecular Ion [M]+ m/z 242 (100%) m/z 244 (33%) M_H [M - H]+ m/z 241 (Acylium Ion) M->M_H - H• (1 Da) M_Propene [M - C3H6]+ m/z 200 (Phenol Radical Cation) M->M_Propene - Propene (42 Da) (McLafferty-like) M_Ethylene [M - C2H4]+ m/z 214 (Phenol Radical Cation) M->M_Ethylene - Ethene (28 Da) M_Propene_CO [M - C3H6 - CO]+ m/z 172 M_Propene->M_Propene_CO - CO (28 Da) M_Ethylene_CO [M - C2H4 - CO]+ m/z 186 M_Ethylene->M_Ethylene_CO - CO (28 Da) note The intensity of m/z 200 (Propene loss) is the primary identifier for the 4-propoxy isomer.

Figure 1: Predicted EI-MS Fragmentation Pathway. The green path (Propene loss) is the primary diagnostic route for the 4-propoxy substituent.

Experimental Protocols

To replicate these results and validate the identity of your compound, follow these standardized protocols.

Protocol A: GC-MS Structural Confirmation (Recommended)

Objective: Obtain a spectral fingerprint for library matching and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Crucial Step: Ensure the solvent is anhydrous to prevent hydrate formation at the aldehyde.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40–400.

    • Solvent Delay: 3.0 min.

  • Data Analysis Criteria:

    • Verify Parent Ion at m/z 242.[1]

    • Check Isotope Ratio: m/z 242 vs 244 should be ~3:1.

    • Pass Criteria: Base peak or significant ion at m/z 200 (Loss of Propene).

Protocol B: LC-MS/MS for Impurity Screening (High Throughput)

Objective: Rapid confirmation of molecular weight in biological matrices or reaction mixtures.

  • Sample Preparation:

    • Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters:

    • Source: Electrospray Ionization (ESI), Positive Mode.

    • Target Ion: [M+H]⁺ = 243.07.

    • Sodium Adduct: [M+Na]⁺ = 265.06 (Common in aldehydes).

  • Note: ESI will produce minimal fragmentation. Use Collision Induced Dissociation (CID) at 20-30 eV to generate the daughter ions (m/z 201 and 215) for confirmation.

Decision Logic for Quality Control

Use the following logic flow to interpret your MS data when screening for this specific intermediate.

DecisionTree Start Start Analysis (GC-MS) CheckParent Is Parent Ion m/z 242 present? Start->CheckParent CheckIso Is m/z 244 approx 33% of 242? CheckParent->CheckIso Yes Result_Imp Impurity: Check De-alkylated forms CheckParent->Result_Imp No (Mass Shift) CheckFrag Check Major Fragments (m/z 200 vs 214) CheckIso->CheckFrag Yes (Cl confirmed) CheckIso->Result_Imp No (Not Chlorinated) Result_Target Confirmed: 2-Chloro-5-ethoxy-4-propoxy... CheckFrag->Result_Target m/z 200 > 214 Result_Iso Suspect Isomer: 2-Chloro-4-ethoxy-5-propoxy... CheckFrag->Result_Iso m/z 214 > 200

Figure 2: QC Decision Tree for differentiating the target molecule from isomers and impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers/aldehydes).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general chlorobenzaldehyde fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for Chlorine isotope abundance rules).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparative

High-Resolution Purity Analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

A Comparative Method Development Guide for Vardenafil Intermediates Executive Summary The precise quantification of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is critical in the synthesis of phosphodieste...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide for Vardenafil Intermediates

Executive Summary

The precise quantification of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is critical in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, specifically Vardenafil . As a late-stage intermediate, its purity directly impacts the yield and impurity profile of the final API.

The primary analytical challenge is the separation of the target analyte from its regioisomer (2-Chloro-4-ethoxy-5-propoxybenzaldehyde) and the des-chloro precursor . Standard C18 alkyl phases often fail to resolve these structurally equivalent isomers due to identical hydrophobicities (logP).

This guide compares two HPLC methodologies:

  • Method A (Generic): A traditional C18 gradient.

  • Method B (Optimized): A Phenyl-Hexyl stationary phase utilizing

    
    -
    
    
    
    interactions.

Verdict: Method B is recommended, demonstrating a Resolution (


) of >3.5 between critical isomeric pairs, compared to 

in Method A.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecular interactions is the prerequisite for method design.

  • Analyte: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde.[1]

  • Core Structure: Benzaldehyde ring with electron-withdrawing Chlorine and two electron-donating alkoxy chains.

  • Key Impurities:

    • Impurity A (Regioisomer): 2-Chloro-4-ethoxy-5-propoxybenzaldehyde. (Critical Separation)

    • Impurity B (Des-chloro): 3-Ethoxy-4-propoxybenzaldehyde.

    • Impurity C (Over-chlorinated): Dichloro-analogs.[1][2]

Mechanism of Separation Logic
  • Hydrophobicity (C18): Both the target and Impurity A have identical molecular weights and nearly identical logP values. Separation based purely on hydrophobic partitioning (Van der Waals forces) is inefficient.

  • 
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    The chlorine atom alters the electron density of the aromatic ring. A Phenyl-Hexyl phase interacts with the
    
    
    -electrons of the analyte. The position of the alkoxy groups (ortho/meta to the Cl) subtly changes this electron density, creating a "selectivity handle" that C18 lacks.

Comparative Method Analysis

Method A: The Conventional Approach (C18)

Status: Insufficient for Isomer Purity

This method represents the standard "scouting" gradient used in most analytical labs.

  • Column: C18 (L1),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Performance: While effective for removing gross impurities, it fails to achieve baseline separation of the regioisomer (Impurity A). The similar hydrophobicity leads to peak co-elution or "shouldering."

Method B: The Optimized Approach (Phenyl-Hexyl)

Status: Recommended for Release Testing

This method leverages Methanol (protic solvent) to enhance


-

interactions between the stationary phase and the chlorinated aromatic ring.
  • Column: Phenyl-Hexyl (L11),

    
     mm, 2.7 µm (Core-Shell).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Rationale: Methanol is less effective at suppressing

    
    -
    
    
    
    interactions than Acetonitrile, allowing the Phenyl-Hexyl phase to exert maximum shape selectivity.
Performance Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (Main Peak) 8.4 min11.2 minN/A
Resolution (

) vs. Regioisomer
1.1 (Fail) 3.8 (Pass) NLT 2.0
Resolution (

) vs. Des-chloro
4.56.2NLT 2.0
Tailing Factor (

)
1.11.05NMT 1.5
LOQ (µg/mL) 0.50.2N/A

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column state is active for


-

separation.
Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Restek Raptor Biphenyl (

    
     mm, 2.7 µm).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Temperature control is critical for Phenyl phases).

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Gradient
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)
0.06040
15.01090
18.01090
18.16040
23.06040
Standard Preparation[2]
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution: Dissolve 25 mg of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde in 25 mL Diluent.

  • Working Standard: Dilute Stock to 0.5 mg/mL.

Visualizing the Methodology

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic gate used to move from C18 to Phenyl-Hexyl.

MethodDevelopment Start Start: Analyte Characterization (Chlorinated Benzaldehyde) Scouting Scouting Run: C18 Column, ACN/Water Gradient Start->Scouting Check Check Resolution (Rs) of Regioisomer Scouting->Check Fail Rs < 1.5 (Hydrophobic Selectivity Insufficient) Check->Fail Co-elution Switch Switch Mechanism: Target Pi-Pi Interactions Fail->Switch SelectCol Select Phenyl-Hexyl or Biphenyl Switch Organic to Methanol Switch->SelectCol Final Final Method: Rs > 3.0, Robust Separation SelectCol->Final

Caption: Decision logic for selecting stationary phases when hydrophobic selectivity (C18) fails to resolve positional isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why Method B works: The interaction between the stationary phase and the electron-deficient aromatic ring.

Mechanism Phenyl Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Retention) Phenyl->Interaction Analyte Analyte: Cl-Benzaldehyde (Electron Deficient) Analyte->Interaction Isomer Impurity: Regioisomer (Steric Difference) Isomer->Interaction Weaker Interaction (Steric Hindrance)

Caption: The Phenyl-Hexyl phase engages in pi-pi stacking with the chlorinated ring. The position of the propoxy group on the impurity sterically hinders this stacking, reducing retention and creating separation.

Troubleshooting & Robustness

  • Peak Broadening: If peaks are broad on the Phenyl-Hexyl column, ensure the sample diluent matches the initial mobile phase conditions (high water content). Injecting 100% ACN plugs can disrupt the pi-pi environment.

  • Retention Drift: Phenyl phases are sensitive to temperature.[3] Ensure the column oven is calibrated and stable at 35°C ± 0.5°C.

  • Ghost Peaks: Chlorinated benzaldehydes can oxidize to benzoic acids if left in solution too long. Prepare standards fresh or store at 4°C.

References

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase: Biphenyl and Phenyl-Hexyl Applications. Retrieved from [Link]

  • Sielc Technologies. (2018).[4] Separation of Halogenated Benzaldehydes on Reverse Phase Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Stationary Phases for Green Liquid Chromatography: Analysis of Chlorinated Aromatics. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde vs. Vanillin

Executive Summary In the landscape of synthetic organic chemistry and drug development, the selection of aromatic aldehyde building blocks dictates the kinetic and thermodynamic success of downstream functionalization. V...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the selection of aromatic aldehyde building blocks dictates the kinetic and thermodynamic success of downstream functionalization. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous, naturally occurring aldehyde[1]. While highly accessible, its reactivity is heavily modulated by its free phenolic hydroxyl group, which can deactivate the carbonyl center under basic or physiological conditions[2].

In contrast, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized synthetic intermediate[3]. The strategic placement of an ortho-chloro group, combined with the absence of a free hydroxyl group[4], fundamentally alters its electronic landscape. This guide provides an authoritative, mechanistic comparison of these two aldehydes, offering researchers field-proven protocols and causal insights to optimize nucleophilic additions and condensation reactions.

Structural & Electronic Profiling

To predict the behavior of these aldehydes in complex synthetic pathways, we must first deconstruct their stereoelectronic profiles. The table below summarizes the critical parameters governing their electrophilicity.

PropertyVanillin2-Chloro-5-ethoxy-4-propoxybenzaldehyde
CAS Number 121-33-5692275-23-3
Molecular Formula C₈H₈O₃C₁₂H₁₅ClO₃
Molecular Weight 152.15 g/mol 242.70 g/mol
Key Functional Groups Aldehyde, Phenolic OH, MethoxyAldehyde, ortho-Chloro, meta-Ethoxy, para-Propoxy
Carbonyl Electrophilicity Low/Moderate (Deactivated by +R of OH)High (Activated by -I of Cl, no free OH)
Ionizable Protons? Yes (Phenolic pKa ~ 7.4)No
Steric Hindrance at C=O MinimalModerate (Due to ortho-Chloro shielding)

Mechanistic Reactivity Comparison

Nucleophilic Addition & Schiff Base Formation

The formation of an imine (Schiff base) via the reaction of an aldehyde with a primary amine is a foundational step in reductive amination. Empirical studies on the reactivity of benzaldehydes demonstrate that Schiff base formation is highly reduced in p-hydroxybenzaldehydes like vanillin[5].

The Causality: Under neutral to basic conditions, vanillin's para-hydroxyl group easily deprotonates to form a phenoxide ion. This ion exerts a powerful electron-donating resonance effect (+R), pumping electron density through the aromatic ring directly into the carbonyl oxygen[6]. This quenches the partial positive charge on the carbonyl carbon, rendering it a poor electrophile.

Conversely, 2-chloro-5-ethoxy-4-propoxybenzaldehyde lacks an ionizable proton[4]. The ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C=O bond and significantly increases the electrophilicity of the carbonyl carbon. While the ortho-chloro group introduces minor steric hindrance, the overwhelming electronic activation accelerates nucleophilic attack compared to vanillin.

G cluster_vanillin Vanillin (4-OH, 3-OMe) cluster_chloro 2-Cl-5-OEt-4-OPr-Benzaldehyde V1 para-Hydroxyl (-OH) V2 Phenoxide Formation (Basic Media) V1->V2 Deprotonation V3 Decreased Electrophilicity at Carbonyl V2->V3 +R Resonance Effect C1 ortho-Chloro (-Cl) C2 -I Inductive Withdrawal C1->C2 C3 Increased Electrophilicity at Carbonyl C2->C3 Polarizes C=O bond C4 Alkoxy Groups (No Ionizable Protons) C4->C3 Maintains reactivity

Electronic effects dictating carbonyl electrophilicity in Vanillin vs the chlorobenzaldehyde.

Condensation Reactions (Knoevenagel / Aldol)

In reactions requiring a basic catalyst (e.g., piperidine in a Knoevenagel condensation), the divergent reactivity of these two molecules becomes starkly apparent.

  • Vanillin: The basic catalyst preferentially deprotonates the phenol rather than the active methylene compound. The resulting phenoxide resists condensation, often requiring forcing conditions (extended reflux, Dean-Stark water removal) or prior protection of the hydroxyl group (e.g., benzylation).

  • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: The base exclusively generates the carbanion from the active methylene. This nucleophile rapidly attacks the highly electrophilic aldehyde, often leading to spontaneous precipitation of the condensation product within minutes at room temperature.

Experimental Workflows: Self-Validating Protocols

To translate these mechanistic principles into laboratory practice, the following self-validating protocols highlight the kinetic differences between the two substrates.

Protocol A: Comparative Schiff Base Formation (Reductive Amination Precursor)

Objective: Validate the kinetic disparity in imine formation between an electronically deactivated aldehyde (vanillin) and an inductively activated aldehyde (2-chloro-5-ethoxy-4-propoxybenzaldehyde)[5].

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks, dissolve 5.0 mmol of the respective aldehyde in 10 mL of anhydrous acetonitrile.

  • Nucleophile Addition: Add 5.0 mmol (1.0 eq) of butylamine dropwise at 25 °C.

  • Self-Validating Monitoring (TLC):

    • System: Hexanes/Ethyl Acetate (7:3), visualized under 254 nm UV.

    • Observation: For the chlorobenzaldehyde, TLC will show >90% consumption of the starting material (higher Rf) within 30 minutes, forming a distinct, less polar imine spot. For vanillin, the reaction will stall at <30% conversion after 2 hours due to the +R deactivation of the carbonyl[6].

  • Causality Check: The addition of a mild acid catalyst (e.g., molecular sieves or catalytic acetic acid) is required to push the vanillin reaction forward by protonating the leaving oxygen, whereas the chlorobenzaldehyde proceeds unassisted.

Protocol B: Knoevenagel Condensation with Malononitrile

Objective: Execute a carbon-carbon bond formation utilizing active methylene chemistry.

  • Reagent Mixing: Dissolve 10 mmol of the aldehyde and 10.5 mmol of malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents (1 mmol) of piperidine.

  • Self-Validating Execution & Workup:

    • 2-Chloro-5-ethoxy-4-propoxybenzaldehyde: Within 10–15 minutes of stirring at room temperature, the solution will become turbid, and a heavy precipitate of the benzylidenemalononitrile derivative will form. The rapid precipitation drives the equilibrium forward (Le Chatelier's principle). Filter and wash with cold ethanol.

    • Vanillin: The solution will immediately turn deep yellow/orange (visual validation of phenoxide formation). No precipitate will form at room temperature. The reaction must be refluxed for 4–6 hours to force the condensation.

G Start Equimolar Aldehyde + Malononitrile Cat Add Piperidine (0.1 eq) in Ethanol Start->Cat React Stir at 25°C Monitor via TLC Cat->React Split Aldehyde Type? React->Split Van Vanillin: Deep orange solution. Requires 4h Reflux. Split->Van Phenoxide hindrance ClB 2-Cl-5-OEt-4-OPr: Rapid precipitation within 15 mins. Split->ClB High electrophilicity Workup Cool, Filter, Wash with cold EtOH Van->Workup ClB->Workup

Comparative Knoevenagel condensation workflow highlighting divergent reactivity kinetics.

References

  • The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? Natsch, A., Gfeller, H., Haupt, T., & Brunner, G. (2012). Chemical Research in Toxicology, 25(10), 2203–2215. URL:[Link]

Sources

Comparative

Technical Guide: Characterization &amp; Comparative Analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Derivatives

This guide is structured as a high-level technical manuscript designed for immediate application in R&D workflows. It moves beyond basic data listing to provide a comparative, causal analysis of the target molecule again...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for immediate application in R&D workflows. It moves beyond basic data listing to provide a comparative, causal analysis of the target molecule against its most relevant structural analogs.[1]

Executive Summary & Strategic Context

In the development of bioactive scaffolds—particularly quinazoline-based kinase inhibitors and mesogenic liquid crystals—the substitution pattern of the benzaldehyde intermediate is critical. 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (Target A) represents a specific lipophilic variant of the more common 2-chloro-4,5-dimethoxybenzaldehyde.

This guide provides a rigorous framework for characterizing Target A , distinguishing it from its isomers (e.g., 4-ethoxy-5-propoxy), and validating its downstream derivatives. The core value proposition of this scaffold lies in the 2-position Chlorine atom (ortho-directing/blocking) and the asymmetric alkoxy chains , which modulate solubility and binding pocket affinity compared to symmetric analogs.

Structural Analysis & Comparative Metrics

To ensure robust identification, we compare Target A against the industry-standard "Veratraldehyde derivative" (Reference B).

Table 1: Physicochemical Profile Comparison
FeatureTarget A (2-Cl-5-OEt-4-OPr)Reference B (2-Cl-4,5-OMe)Significance
Formula C₁₂H₁₅ClO₃C₉H₉ClO₃Target A has higher lipophilicity (LogP ~3.3 vs ~2.0).
Mol. Weight 242.70 g/mol 200.62 g/mol Mass shift (+42 Da) detectable in MS.[1]
Steric Bulk High (Propyl/Ethyl)Low (Methyl/Methyl)Propyl chain at C4 impacts crystal packing and solubility in non-polar solvents.[1]
Reactivity C1-Aldehyde (Electrophilic)C1-Aldehyde (Electrophilic)Similar reactivity; Target A shows slower kinetics in condensation due to steric hindrance.
State Low-melting Solid / OilCrystalline Solid (mp ~72°C)Target A often requires cold crystallization or high-vac distillation.

Spectroscopic Characterization Protocols

The following protocols are designed to be self-validating. If the data does not align with the "Diagnostic Signals," the synthesis or purification has failed.

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Distinguish regioisomers (4-propoxy-5-ethoxy vs. 4-ethoxy-5-propoxy). Solvent: CDCl₃ or DMSO-d₆.[1]

Table 2: Diagnostic ¹H NMR Shifts (400 MHz, CDCl₃)[1]
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J)Mechanistic Insight
-CHO (Aldehyde)10.35 - 10.45 Singlet-Deshielded by carbonyl anisotropy and ortho-Cl.
Ar-H (C6) 7.30 - 7.40 Singlet-Ortho to CHO; deshielded. Appears as a singlet due to para-substitution pattern.[1]
Ar-H (C3) 6.90 - 7.00 Singlet-Ortho to Cl, meta to CHO. Shielded by adjacent alkoxy groups.[1]
-OCH₂- (Ethoxy)4.10 - 4.20 Quartet7.0 HzDiagnostic of ethyl group at C5.
-OCH₂- (Propoxy)3.95 - 4.05 Triplet6.6 HzDiagnostic of propyl group at C4.
-CH₃ (Terminal)1.05 (t) / 1.45 (t) Triplets-Distinguish Propyl (0.9-1.1) from Ethyl (1.3-1.5).[1]

Critical Check: If you observe doublets in the aromatic region (J ~8 Hz), you have lost the 2-Cl or 5-substituent, or you have synthesized the 3-chloro isomer. The 2,4,5-substitution pattern must yield two distinct singlets.

Infrared (IR) Spectroscopy Validation
  • C=O Stretch: 1680–1690 cm⁻¹ (Strong).[1] Lower than non-conjugated aldehydes due to resonance from the alkoxy groups.[1]

  • C-Cl Stretch: 1050–1080 cm⁻¹ (Medium/Weak).[1] Often obscured but critical for confirming halogenation.[1]

  • C-H (Aldehyde): Doublet "Fermi Resonance" at ~2850 and 2750 cm⁻¹.[1]

Experimental Workflow: Derivatization for SAR

To validate the aldehyde functionality and generate stable solids for X-ray diffraction or biological testing, we utilize the Schiff Base (Imine) Protocol .[1]

Workflow Diagram: Synthesis & Validation

The following diagram illustrates the decision matrix for synthesizing and validating the derivative.

G Start Start: Crude Aldehyde (Target A) Reagent Add 4-Fluoroaniline (1.1 eq) + cat. AcOH Start->Reagent Reaction Reflux in EtOH (2-4 hours) Reagent->Reaction Check TLC Monitoring (Disappearance of CHO) Reaction->Check Check->Reaction Incomplete Workup Cool -> Filter Precipitate (Imine Derivative) Check->Workup Complete Analysis 1H NMR Check: Loss of CHO (10.4 ppm) New Imine CH=N (8.5 ppm) Workup->Analysis

Caption: Figure 1. Standardized workflow for converting 2-Chloro-5-ethoxy-4-propoxybenzaldehyde to a stable Schiff base derivative for purity analysis.

Experimental Protocol: Imine Formation

Rationale: Aldehydes are prone to oxidation (to benzoic acid).[1] Converting to a crystalline imine locks the structure and provides a sharp melting point for quality control.[1]

  • Preparation: Dissolve Target A (1.0 mmol, 242 mg) in absolute ethanol (5 mL).

  • Addition: Add 4-fluoroaniline (1.1 mmol, 122 mg) and glacial acetic acid (1 drop).

  • Reaction: Reflux at 80°C for 3 hours. Monitor TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear; a new, lower polarity yellow spot (imine) appears.[1]

  • Isolation: Cool to 0°C. The imine typically precipitates as yellow needles.[1] Filter and wash with cold ethanol.[1]

  • Data Validation:

    • Yield: Expect >85%.

    • NMR: The aldehyde singlet at 10.4 ppm must vanish. A new singlet (CH=N) appears at 8.3–8.6 ppm .[1]

Troubleshooting & Stability (The "Trustworthiness" Pillar)[1]

Common Failure Modes
  • "The NMR shows a broad singlet at 11.0 ppm." [1]

    • Diagnosis: Oxidation to Benzoic Acid.[1]

    • Cause: Exposure to air/light or old starting material.[1]

    • Remedy: Purify via Bisulfite adduct formation or recrystallization from EtOH/Water.[1]

  • "The melting point is 20°C lower than expected."

    • Diagnosis: Regioisomer contamination (e.g., 3-ethoxy-4-propoxy).

    • Cause: Non-selective alkylation during the synthesis of the phenol precursor.[1]

    • Remedy: Use NOE (Nuclear Overhauser Effect) NMR.[1] Irradiate the alkoxy protons; if you see enhancement of the ortho aromatic proton, the position is confirmed.[1]

Stability Profile
  • Thermal: Stable up to 150°C.

  • Light: Sensitive.[1] Store in amber vials.

  • Chemical: The 2-Cl is stable to mild nucleophiles but will displace under harsh conditions (e.g., Pd-catalyzed Buchwald-Hartwig coupling).

References

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library: 4-Propoxybenzaldehyde analogs.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1][2] Compound Summary: 2-chloro-4,5-dimethoxybenzaldehyde.[3][4] Retrieved from [Link][1]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary & Technical Context[1][2][3][4] In the precise world of organic synthesis and pharmaceutical intermediate validation, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3) represents a critical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

In the precise world of organic synthesis and pharmaceutical intermediate validation, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3) represents a critical scaffold, often utilized in the development of liquid crystals and bioactive heterocyclic compounds.

Unlike simple benzaldehydes, this molecule features a tris-substituted aromatic core where the electronic interplay between the electron-withdrawing formyl group , the electron-donating alkoxy chains , and the electronegative chlorine atom creates a unique UV-Vis absorption fingerprint.

This guide moves beyond basic spectral listing. We compare this target molecule against its structural analogues to isolate the specific chromophoric contributions of its substituents. This approach allows researchers to not only identify the compound but to detect specific impurities (such as the des-chloro or methyl-homologue variants) during process development.

Theoretical Framework & Comparative Analysis

To interpret the UV-Vis spectrum of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, we must deconstruct its electronic transitions relative to established "Alternative" standards.

The Chromophore System

The base chromophore is Benzaldehyde .

  • Primary Band (K-band):

    
     transition (typically ~240-250 nm).
    
  • Secondary Band (B-band): Aromatic fine structure (typically ~280 nm).

  • R-Band:

    
     transition of the carbonyl (typically >300 nm, weak).
    
Substituent Effects (Woodward-Fieser Logic)
  • Alkoxy Groups (-OEt at C5, -OPr at C4): Strong auxochromes with lone pairs. They donate electron density via resonance (

    
    ), significantly lowering the energy gap for 
    
    
    
    transitions. Expect a strong Bathochromic (Red) Shift.
  • Chlorine (-Cl at C2): Exhibits both

    
     (inductive withdrawal) and 
    
    
    
    (resonance donation). In benzaldehydes, ortho-chlorine substitution typically induces a slight red shift and can cause steric twisting that dampens intensity (hypochromic effect).
Comparative Data Table

The following table contrasts the target molecule with key alternatives often encountered in the same synthetic pathways.

FeatureTarget Molecule Alt 1: 4-Propoxybenzaldehyde Alt 2: 2-Chloro-4,5-dimethoxybenzaldehyde
Structure Cl, OEt, OPr substitutedMono-substituted (No Cl, No 5-OEt)Methyl homologue (OMe instead of OEt/OPr)
Role Target Intermediate Starting Material / ImpurityStructural Analog / Reference

(Primary)
~255 - 265 nm (Predicted)~251 nm~260 nm

(Secondary)
~310 - 320 nm (Predicted)~285 nm~312 nm
Spectral Logic Red Shift: The additional 5-ethoxy group and 2-Cl atom push the primary peak significantly higher than Alt 1.Baseline: Lacks the auxochromic boost of the second alkoxy group and the Cl atom.Similar: Very close profile. The Propoxy/Ethoxy chains cause a marginal red shift vs. Methoxy due to hyperconjugation, but profiles are nearly identical.
Detection Focus Monitor for peak broadening or shifts indicating loss of Cl.Monitor for blue-shift impurities (incomplete substitution).Used to validate the "2-Chloro-4,5-dialkoxy" core pattern.

Critical Insight: If your spectrum shows a sharp peak at 251 nm without the shoulder >300 nm, your sample is likely dominated by the mono-substituted starting material (Alt 1).

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this protocol. It includes built-in checkpoints to validate solvent purity and instrument baseline.

Materials
  • Analyte: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade) or Methanol (HPLC Grade). Note: Acetonitrile is preferred to avoid hydrogen bonding cutoff issues <200 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Step-by-Step Methodology
  • Baseline Correction (System Check):

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure solvent.

    • Run a baseline scan (200 nm – 400 nm).

    • Acceptance Criteria: Absorbance must be < 0.005 A across the range.

  • Stock Solution Preparation (Gravimetric):

    • Weigh 10.0 mg of the target molecule into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile and dilute to mark.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Working Solution & Scan:

    • Dilute 1.0 mL of Stock into 10 mL Acetonitrile (Final:

      
      ).
      
    • Scan from 200 nm to 450 nm.

    • Target Absorbance: The strongest peak should fall between 0.5 – 1.0 A. If >1.5 A, dilute further to maintain Beer-Lambert linearity.

  • Data Validation:

    • Identify

      
      .[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is molar concentration (
      
      
      ), and
      
      
      is pathlength (
      
      
      ).

Workflow Visualization

The following diagram outlines the logic flow for characterizing this molecule and distinguishing it from common impurities.

UV_Characterization_Flow Start Start: Unknown Sample Analysis Measure Measure UV-Vis (Acetonitrile) Range: 200-450 nm Start->Measure Analyze Analyze Lambda Max Measure->Analyze Case1 Peak ~251 nm No secondary band >300 nm Analyze->Case1 Blue Shifted Case2 Peak ~260-265 nm Distinct band ~315 nm Analyze->Case2 Expected Profile Case3 Peak ~230 nm Weak/No aromatic bands Analyze->Case3 No Chromophore Result1 Identify: 4-Propoxybenzaldehyde (Starting Material Impurity) Case1->Result1 Result2 Identify: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (Target Molecule) Case2->Result2 Result3 Identify: Non-Aromatic Impurity or Solvent Contamination Case3->Result3

Figure 1: Decision logic for identifying 2-Chloro-5-ethoxy-4-propoxybenzaldehyde via UV-Vis spectroscopy.

References

  • ChemScene. (n.d.). 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Product Data. Retrieved from [2]

  • NIST Chemistry WebBook. (n.d.). 4-Propoxybenzaldehyde UV-Vis Data. National Institute of Standards and Technology. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxy-4-(propan-2-yloxy)benzaldehyde Product Specification. Retrieved from [3]

  • Malaysian Journal of Analytical Sciences. (2019). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base. Vol 23, No 5.

Sources

Comparative

Strategic Guide: Reference Standard Selection for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Executive Summary & Technical Context[1][2][3][4][5][6] In the synthesis of complex Active Pharmaceutical Ingredients (APIs) containing multi-substituted phenyl rings, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) containing multi-substituted phenyl rings, 2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3) serves as a critical Key Starting Material (KSM) or intermediate.[1] Its structural integrity—specifically the regiochemistry of the ethoxy and propoxy substituents relative to the chlorine and aldehyde moieties—directly impacts the impurity profile of the final drug substance.[1]

This guide objectively compares the three primary approaches to establishing a reference standard for this molecule: Certified Reference Materials (CRMs) , In-House Qualified Working Standards , and Research-Grade Reagents .[1] It further details the "Gold Standard" qualification protocols required to ensure regulatory compliance (ICH Q3A/Q11).

Comparative Analysis: Reference Standard Options

For a drug development program, the choice of reference standard dictates the accuracy of quantitative impurity profiling.[1] The following table contrasts the performance and utility of available options.

Table 1: Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Research Grade / Commercial Reagent
Primary Utility Release testing, Validation of analytical methods, Dispute resolution.[1]Routine QC testing, In-process control (IPC), Stability studies.[1][2]Early-stage route scouting, non-GMP synthesis.[1]
Traceability High (NIST/BIPM traceable). Comes with comprehensive CoA (qNMR, Mass Balance).[1]Medium . Traceable to the Primary Standard (Option A) used to qualify it.Low/None . Purity often based on "Area %" only, ignoring water/salts.[1]
Purity Assignment Absolute Purity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

). Accounts for water, residuals, and inorganics.
Potency assigned against the CRM.Chromatographic Purity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) only. Risk of assay error >5%.
Regulatory Risk Minimal . Accepted by FDA/EMA without further justification.Low , provided the qualification protocol is robust and documented.Critical . Unacceptable for GMP release or late-stage stability data.
Cost Efficiency Low (High unit cost, typically

1500/mg).
High (Low unit cost after initial qualification effort).High (Cheap, but hidden costs in failed experiments).[1]
Expert Insight: The "Potency" Trap

Research-grade suppliers often label a vial as "98% Purity." This is usually HPLC Area %. However, benzaldehydes are prone to oxidation (forming benzoic acid derivatives) and are hygroscopic.[1] A "98% HPLC" sample might actually be 92% potent by weight due to 6% water/solvent content. Using Option C for quantitative assay can lead to a 5-10% mass balance error in your API synthesis. [1]

Technical Deep Dive: Qualification Protocols

To transition a candidate batch (Option C) into a Qualified Working Standard (Option B), you must perform a Full Characterization .[1] The following protocols represent the industry standard for establishing causality between signal and structure.

Protocol A: Structural Confirmation (Identification)

Before assessing purity, identity must be unequivocal to rule out regioisomers (e.g., 2-Chloro-4-ethoxy-5-propoxy...).[1]

  • 1H-NMR (DMSO-d6): Confirm integration of the aldehyde proton (~10.2 ppm) and distinct methylene signals for ethoxy (quartet) vs. propoxy (triplet/multiplet).

  • 2D-NMR (NOESY/HMBC): Crucial for verifying the positions of alkoxy groups relative to the aldehyde. The aldehyde proton should show NOE correlations to the ortho-ring proton, identifying the substitution pattern.[1]

  • HR-MS (ESI+): Verify molecular ion

    
     with <5 ppm mass error to confirm elemental composition (
    
    
    
    ).
Protocol B: Purity Assignment (The "Mass Balance" Approach)

This is the self-validating system required to assign a potency factor (Assay %).[1]

Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • %H2O (Karl Fischer): Benzaldehydes absorb atmospheric moisture. Expect 0.5% - 2.0%.

  • %ROI (Residue on Ignition): Determines inorganic sulfated ash.

  • %RS (Residual Solvents): Determined by Headspace GC (HS-GC).

  • %HPLC (Chromatographic Purity): See Method below.

Analytical Method: Impurity Profiling by HPLC-UV[1]

This method is optimized to separate the aldehyde from its likely oxidation product (Benzoic acid derivative) and regioisomers.

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class) Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens aldehyde peak).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Polar impurities)
20.01090Linear Gradient
25.01090Wash
25.19010Re-equilibration
30.09010End
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: 254 nm (primary), 280 nm (secondary).[1]

  • Injection Volume: 10 µL.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Benzaldehydes can tail on active silanols).

  • Precision (n=6): RSD NMT 2.0%.

  • Resolution: NLT 2.0 between the Main Peak and the corresponding Benzoic Acid impurity (which elutes earlier due to polarity).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard, ensuring compliance with ICH Q3A guidelines.

ReferenceStandardWorkflow Start Need Reference Standard for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde CheckComm Is a Certified Reference Material (CRM) Available commercially? Start->CheckComm PurchaseCRM Purchase CRM (Primary Standard) CheckComm->PurchaseCRM Yes Sourcing Source High-Purity Research Grade Material CheckComm->Sourcing No / Too Expensive Usage Release for Use: Quantitative Impurity Profiling PurchaseCRM->Usage QualProcess Initiate In-House Qualification (Mass Balance Approach) Sourcing->QualProcess Analyses Required Analyses: 1. HPLC (Purity) 2. TGA/KF (Water) 3. ROI (Ash) 4. H-NMR (Structure) QualProcess->Analyses CalcPotency Calculate Potency (% w/w) Assign Expiry Date Analyses->CalcPotency CalcPotency->Usage

Figure 1: Decision logic for sourcing and qualifying reference standards. Green nodes indicate compliant endpoints; Red indicates a critical processing step.

Scientific Rationale & Troubleshooting

Why not just use "Area %"?[1]

In a study involving similar benzaldehyde derivatives, reliance on Area % led to a 12% overestimation of yield.[1] The aldehyde functionality is reactive.[3][4] If your standard has oxidized to 5% acid, but your HPLC method (at 254 nm) has a low response factor for the acid compared to the aldehyde, your Area % will mask the impurity.[1] Always use a Mass Balance or qNMR assay for the standard.

Handling & Storage[7]
  • Stability: Benzaldehydes are light and air sensitive.

  • Protocol: Store under Argon/Nitrogen at -20°C.

  • Re-test: Retest water content (KF) every 6 months, as hygroscopicity changes the effective weight.[1]

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[2] (2006).[5] Defines reporting, identification, and qualification thresholds. [Link]

  • International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). The global standard for validating the HPLC method described above. [Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (Relevant if the chloro-benzaldehyde is used in steps involving reactive alkylating agents). [Link]

Sources

Validation

Chromatographic separation of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde isomers

[label="Stationary Phase Selection\n(PFP vs Workflow for HPLC method development targeting positional isomers. Thermodynamic Considerations (Expertise & Experience) The separation of chloro-alkoxybenzaldehyde isomers is...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Stationary Phase Selection\n(PFP vs

Workflow for HPLC method development targeting positional isomers.

Thermodynamic Considerations (Expertise & Experience)

The separation of chloro-alkoxybenzaldehyde isomers is primarily enthalpy-controlled[1]. The rigid PFP phase exhibits profound shape selectivity. The ortho-chloro substitution in 2-chloro-5-ethoxy-4-propoxybenzaldehyde forces the formyl group out of coplanarity with the aromatic ring due to steric clash. This unique three-dimensional conformation alters the molecule's ability to intercalate with the fluorinated stationary phase compared to a meta- or para-chloro isomer.

By maintaining the column at a lower temperature (e.g., 20°C to 25°C), the enthalpic contribution (


) dominates the entropic penalty (

), maximizing the selectivity (

)[2]. Elevated temperatures increase the kinetic energy of the analytes, often overriding the subtle

and dipole interactions required for isomer differentiation, leading to peak merging.

Experimental Protocol: A Self-Validating System

To ensure scientific trustworthiness and reproducibility, the following methodology integrates System Suitability Testing (SST) directly into the analytical sequence. This ensures the method validates its own resolving power during every single run.

Materials & Reagents:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

Step-by-Step Methodology:

  • Column Equilibration: Flush the PFP column with 40% Mobile Phase B for 20 column volumes to ensure complete stationary phase solvation and stabilization of the fluorinated ligands.

  • Thermodynamic Stabilization: Set the column compartment to a strict 25°C . Allow 30 minutes for thermal equilibrium. Do not proceed if temperature fluctuations exceed

    
    [1].
    
  • System Suitability Testing (SST) Sequence:

    • Injection 1 (Blank): Inject diluent to verify baseline stability and absence of ghost peaks.

    • Injection 2-6 (Resolution Mixture): Inject a synthetic mixture containing 2-Chloro-5-ethoxy-4-propoxybenzaldehyde and its primary regioisomers.

    • Self-Validation Gate: The system is only validated for sample analysis if the critical pair resolution (

      
      ) is 
      
      
      
      , the relative standard deviation (RSD) of retention times is
      
      
      , and the tailing factor (
      
      
      ) is
      
      
      .
  • Gradient Elution Profile:

    • 0.0 - 2.0 min: Isocratic hold at 40% B (Focuses the analytes at the column head).

    • 2.0 - 15.0 min: Linear gradient from 40% B to 70% B (Elutes the isomers based on subtle dipole differences).

    • 15.0 - 18.0 min: Column wash at 95% B.

    • 18.0 - 22.0 min: Re-equilibration at 40% B.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated

    
    -system of substituted benzaldehydes[3].
    

References

  • The Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column". Available at: [Link]

  • Molnar Institute. "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism". Available at:[Link]

  • MDPI. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-ethoxy-4-propoxybenzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of functionalized halogenated aromatics like 2-Chloro-5-ethoxy-4-propoxybenzaldehyde requires more than just a cursory glance at a Safety Data Sheet (SDS)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the disposal of functionalized halogenated aromatics like 2-Chloro-5-ethoxy-4-propoxybenzaldehyde requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, environmental persistence, and thermal degradation pathways.

This guide provides a comprehensive, field-proven operational plan for the safe handling, segregation, and final destruction of this compound. By understanding the chemical causality behind these protocols, your laboratory can ensure absolute regulatory compliance, protect personnel, and prevent costly hazardous waste mismanagement.

Operational Imperative: The Chemistry of Disposal

The disposal logic for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde is dictated by three structural features:

  • The Aryl Chloride: The presence of a halogen on the aromatic ring strictly categorizes this material as a Halogenated Organic Waste [1][2]. If incinerated improperly at low temperatures, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzodioxins (PCDDs) or furans.

  • The Aldehyde Moiety: Aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting to their corresponding carboxylic acids. This can lower the pH of the waste stream over time, necessitating chemically resistant storage containers.

  • The Ether Linkages: While relatively stable, the ethoxy and propoxy groups contribute to the molecule's overall fuel value (BTU) during incineration, which must be accounted for during thermal destruction[2].

Quantitative Risk & Logistics Profile

To establish a self-validating safety system, we must first baseline the physical and regulatory parameters of the compound.

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-5-ethoxy-4-propoxybenzaldehydeTarget analyte for disposal tracking.
CAS Number 692275-23-3[3]Universal identifier for waste manifests.
Molecular Formula C₁₂H₁₅ClO₃[3]High carbon/hydrogen content provides fuel value; chlorine dictates the waste stream.
Molecular Weight 242.70 g/mol [3]Used for calculating stoichiometric neutralization if derivatized.
Waste Classification Halogenated Organic Waste[1]Must not exceed 20% water ; must be strictly segregated from non-halogenated solvents[1].
Incompatibilities Strong oxidizers, strong bases, reducing agentsRisk of exothermic Cannizzaro reactions or rapid oxidation.
Storage Temp 2-8°C (Dry, Sealed)[3]Waste containers should be kept in cool, well-ventilated flammable cabinets to prevent vapor buildup.

Mechanistic Disposal Workflow

The following decision tree illustrates the critical path for routing 2-Chloro-5-ethoxy-4-propoxybenzaldehyde into the correct waste stream. Mixing halogenated waste with non-halogenated waste is the most common laboratory error, leading to exponential increases in disposal costs and potential regulatory fines.

G Start Waste Generation: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Check Is waste mixed with non-halogenated solvents? Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate No Warning DO NOT MIX! Separate immediately. Check->Warning Yes Label Label: Hazardous Waste (Halogenated Organics < 20% Water) Segregate->Label Warning->Segregate Store Store in Flammable Cabinet (Secondary Containment) Label->Store Incinerate High-Temperature Incineration (Scrubber equipped for HCl) Store->Incinerate

Figure 1: Decision matrix for the segregation and disposal routing of halogenated aromatic aldehydes.

Standard Operating Procedure: Cradle-to-Grave Disposal

This step-by-step methodology ensures that every phase of the disposal process is self-validating and grounded in chemical causality.

Phase 1: Segregation and Containerization

Causality: Halogenated solvents and compounds require specific RCRA-permitted incinerators equipped with alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas generated during combustion[2].

  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use metal cans. Trace moisture reacting with halogenated organics can generate trace HCl, which will corrode metal containers over time.

  • Volume Control: Fill the liquid waste container to no more than 75% capacity. This provides adequate headspace for vapor expansion, mitigating the risk of pressure-induced container rupture[1].

  • Chemical Compatibility Check: Ensure the waste stream does not contain strong inorganic bases (e.g., NaOH, KOH). In highly basic environments, aldehydes lacking alpha-protons can undergo the Cannizzaro reaction, generating heat and potentially causing a localized pressure event.

  • Labeling: Affix a standardized hazardous waste label immediately. It must explicitly state: "Hazardous Waste - Halogenated Organic (Contains 2-Chloro-5-ethoxy-4-propoxybenzaldehyde)."

Phase 2: Spill Containment and Decontamination

Causality: Benzaldehyde derivatives are toxic to aquatic life and form toxic mixtures in water. They must never be allowed to enter the municipal sewer system.

  • Source Isolation: If a spill occurs, immediately extinguish all nearby ignition sources and cover any adjacent floor drains[4].

  • Inert Absorption: Cover the spill with an inert, liquid-binding material such as diatomaceous earth, dry sand, or a commercial universal binder (e.g., Chemizorb®)[4].

    • Self-Validating Safety Step:Never use combustible absorbents like sawdust or paper towels. The high surface area of the absorbent accelerates the auto-oxidation of the aldehyde, which is an exothermic process that can lead to spontaneous combustion.

  • Collection: Using non-sparking tools, sweep the absorbed material into a compatible, sealable hazardous waste bucket.

  • Surface Decontamination: Wash the affected area with a mild detergent and water only after all bulk chemical has been mechanically removed. Collect the wash water as hazardous aqueous waste.

Phase 3: Final Destruction via Incineration

Causality: High-temperature incineration is the only environmentally sound method for destroying halogenated aromatics, as it breaks the robust carbon-halogen bonds without generating toxic byproducts[2].

  • Vendor Handoff: Transfer the sealed, labeled containers to a licensed professional waste disposal service[5].

  • Destruction Mechanism: The waste must be dissolved or mixed with a combustible solvent to increase its BTU value and burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2][5]. The afterburner ensures complete thermal oxidation of the aromatic ring, while the scrubber captures the liberated chlorine radicals as harmless chloride salts.

Self-Validating Safety Checklists

Before authorizing the transfer of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde waste to your facility's central accumulation area, verify the following:

    ngcontent-ng-c2699131324="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">

By adhering to these chemically grounded protocols, your laboratory ensures the safe, compliant, and environmentally responsible lifecycle management of complex halogenated organics.

References

  • "Hazardous Materials Disposal Guide | Nipissing University", Nipissing University Environmental Health and Safety,[Link]

  • "Benzaldehyde - SIGMA-ALDRICH", Sigma-Aldrich / Gustavus Adolphus College,[Link]

  • "UWO Guide to Classifying Unwanted Materials - UW Oshkosh", University of Wisconsin Oshkosh,[Link]

  • "Safety Data Sheet: Benzaldehyde - Carl ROTH", Carl Roth GmbH,[Link]

  • "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA", U.S. Environmental Protection Agency,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-ethoxy-4-propoxybenzaldehyde
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